Product packaging for (S)-ethopropazine(Cat. No.:CAS No. 852369-52-9)

(S)-ethopropazine

Cat. No.: B1202884
CAS No.: 852369-52-9
M. Wt: 312.5 g/mol
InChI Key: CDOZDBSBBXSXLB-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Ethopropazine is a chiral small molecule that acts as a potent and stereoselective inhibitor of the enzyme butyrylcholinesterase (BChE) . Research into this enantiomer is critical for investigating the specific binding interactions and kinetics of cholinesterase inhibition, as studies have demonstrated that BChE reacts with the enantiomers of ethopropazine stereoselectively . The (S)-enantiomer provides a valuable tool for elucidating complex enzyme mechanisms and for studying the pharmacological effects attributable to specific chiral interactions, distinct from those of the racemic mixture or the (R)-enantiomer . As a member of the phenothiazine class, its mechanism involves high-affinity, reversible binding to the catalytic anionic site of BChE, with dissociation constants in the nanomolar range . The racemic form of ethopropazine is also known to function as an anticholinergic agent by blocking muscarinic acetylcholine receptors, which contributes to its historical use in managing symptoms of Parkinson's disease and drug-induced extrapyramidal symptoms . This dual activity makes it a compound of interest for neuroscientific research, particularly in studies focused on restoring neurotransmitter balance in the central nervous system and understanding cholinergic pathways. The compound is offered for research applications only and must be handled by qualified personnel. This product is labeled with the CAS Registry Number 522-00-9 and is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H24N2S B1202884 (S)-ethopropazine CAS No. 852369-52-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

852369-52-9

Molecular Formula

C19H24N2S

Molecular Weight

312.5 g/mol

IUPAC Name

(2S)-N,N-diethyl-1-phenothiazin-10-ylpropan-2-amine

InChI

InChI=1S/C19H24N2S/c1-4-20(5-2)15(3)14-21-16-10-6-8-12-18(16)22-19-13-9-7-11-17(19)21/h6-13,15H,4-5,14H2,1-3H3/t15-/m0/s1

InChI Key

CDOZDBSBBXSXLB-HNNXBMFYSA-N

SMILES

CCN(CC)C(C)CN1C2=CC=CC=C2SC3=CC=CC=C31

Isomeric SMILES

CCN(CC)[C@@H](C)CN1C2=CC=CC=C2SC3=CC=CC=C31

Canonical SMILES

CCN(CC)C(C)CN1C2=CC=CC=C2SC3=CC=CC=C31

Origin of Product

United States

Foundational & Exploratory

(S)-Ethopropazine: An In-Depth Technical Guide on the Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Ethopropazine, an enantiomer of the phenothiazine derivative ethopropazine, is a pharmacologically active compound primarily utilized for its anticholinergic properties in the management of Parkinson's disease and other motor disorders.[1] Its therapeutic effects are attributed to the modulation of multiple neurotransmitter systems. The core mechanism involves the antagonism of muscarinic acetylcholine receptors (mAChRs), which helps restore the balance between the cholinergic and dopaminergic systems in the brain.[1] Additionally, this compound exhibits significant, stereoselective inhibition of butyrylcholinesterase (BChE). This guide provides a detailed examination of the molecular mechanisms of this compound, presenting quantitative data, experimental methodologies, and visual representations of its action on key signaling pathways.

Core Pharmacological Profile

This compound is a multifactorial drug agent with a distinct pharmacological profile. While its primary classification is an anticholinergic agent, it also interacts with other receptors and enzymes, contributing to its overall therapeutic and side-effect profile.

  • Primary Mechanism: Muscarinic Acetylcholine Receptor Antagonism The principal mechanism of action of ethopropazine is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs).[1][2] It is believed to correct the imbalance between the excitatory cholinergic and inhibitory dopaminergic systems in the corpus striatum, a key pathology in Parkinsonism. Ethopropazine appears to exhibit the highest affinity for the M1 receptor subtype.[3] By blocking these Gq-coupled receptors, it reduces cholinergic hyperactivity that results from dopamine deficiency.[1] While quantitative binding data for the specific (S)-enantiomer at muscarinic receptor subtypes are not extensively documented in publicly available literature, the anticholinergic effects are central to its efficacy.

  • Secondary Mechanism: Butyrylcholinesterase (BChE) Inhibition Ethopropazine is a potent and selective inhibitor of butyrylcholinesterase (BChE), with significantly weaker activity against acetylcholinesterase (AChE).[4] This interaction has been studied stereoselectively, revealing a higher affinity for the (R)-enantiomer.

  • Other Pharmacological Activities As a phenothiazine derivative, ethopropazine also possesses antagonist activity at dopamine D2, adrenergic, and histamine H1 receptors.[2][5] These interactions are generally weaker than its anticholinergic activity and may contribute to its side-effect profile, such as sedation (H1 antagonism) and orthostatic hypotension (alpha-adrenergic antagonism). It also acts as a non-selective NMDA receptor antagonist.[4]

Quantitative Pharmacological Data

The most well-defined quantitative data for this compound pertains to its stereoselective inhibition of butyrylcholinesterase.

Table 1: Stereoselective Inhibition of Butyrylcholinesterase (BChE) by Ethopropazine Enantiomers

Compound Target Enzyme Inhibition Type Dissociation Constant (Ki)
This compound Butyrylcholinesterase (BChE) Competitive 140 nM
(R)-Ethopropazine Butyrylcholinesterase (BChE) Competitive 61 nM
Racemic Ethopropazine Butyrylcholinesterase (BChE) Competitive 88 nM

(Data sourced from Sinko G, et al., 2011)

Table 2: Qualitative Receptor Interaction Profile of Ethopropazine

Receptor Target Action Potency Role in Therapeutic Effect
Muscarinic Acetylcholine M1 Receptor Antagonist High Primary mechanism for treating Parkinsonian symptoms
Dopamine D2 Receptor Antagonist Low Contributes to antipsychotic effects of phenothiazines
Histamine H1 Receptor Antagonist Moderate Contributes to sedative side effects
Alpha-Adrenergic Receptors Antagonist Moderate Contributes to hypotensive side effects

| NMDA Receptor | Antagonist | Non-selective | May contribute to neuroprotective effects |

Key Signaling Pathways

This compound exerts its effects by modulating specific intracellular signaling cascades through receptor antagonism.

Antagonism of the M1 Muscarinic Receptor Signaling Pathway

The M1 muscarinic receptor is a G-protein coupled receptor (GPCR) that couples to the Gq/11 family of G-proteins. Its antagonism by this compound is the cornerstone of the drug's therapeutic effect in Parkinson's disease. The binding of this compound blocks the downstream signaling cascade typically initiated by acetylcholine.

M1_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq Gq/11 Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Neuronal Excitation) PKC->Response Ca->Response ACh Acetylcholine ACh->M1R Binds & Activates Etho This compound Etho->M1R Binds & Blocks

Caption: Antagonism of the Gq-coupled M1 receptor pathway by this compound.

Interaction with the D2 Dopamine Receptor Signaling Pathway

As a phenothiazine, ethopropazine has an affinity for D2 dopamine receptors, which are Gi/o-coupled GPCRs. Antagonism at these receptors inhibits the normal signaling cascade initiated by dopamine. This action is generally weaker than its anticholinergic effects but is relevant to the broader pharmacology of phenothiazines.

D2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol D2R D2 Receptor Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Reduced Downstream Signaling PKA->Response Dopamine Dopamine Dopamine->D2R Binds & Activates Etho This compound Etho->D2R Binds & Blocks

Caption: Antagonism of the Gi-coupled D2 receptor pathway by this compound.

Experimental Protocols

The quantitative data and mechanistic understanding of this compound are derived from specific biochemical and pharmacological assays.

Protocol: Butyrylcholinesterase (BChE) Inhibition Assay

This protocol describes a method to determine the inhibitory potency (Ki) of this compound on BChE activity using a spectrophotometric method.

Objective: To quantify the inhibition constant (Ki) of this compound for BChE.

Materials:

  • Purified human BChE

  • This compound stock solution

  • Acetylthiocholine (ATCh) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • 96-well microplate

  • Spectrophotometer (plate reader) capable of reading absorbance at 412 nm

Methodology:

  • Reagent Preparation: Prepare serial dilutions of this compound in phosphate buffer. Prepare a range of ATCh substrate concentrations. Prepare a working solution of DTNB in buffer.

  • Assay Setup: In a 96-well plate, add phosphate buffer, a fixed concentration of BChE, and varying concentrations of this compound to different wells. Include control wells with no inhibitor.

  • Pre-incubation: Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C) to allow for binding equilibrium.

  • Reaction Initiation: Add DTNB solution to all wells. Initiate the enzymatic reaction by adding varying concentrations of the ATCh substrate to the wells.

  • Kinetic Measurement: Immediately begin monitoring the change in absorbance at 412 nm over time. The rate of change is proportional to the BChE activity, as the hydrolysis of ATCh produces thiocholine, which reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate anion.

  • Data Analysis:

    • Calculate the initial reaction velocities (V) from the linear portion of the absorbance vs. time plots for each inhibitor and substrate concentration.

    • Plot the data using a Lineweaver-Burk or Michaelis-Menten plot for each inhibitor concentration to determine the type of inhibition (e.g., competitive, non-competitive).

    • For competitive inhibition, the Ki can be determined from a secondary plot of the apparent Km (Km,app) versus inhibitor concentration, or by using non-linear regression analysis to fit the data to the appropriate competitive inhibition model.

BChE_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilutions of this compound C Add BChE, Buffer, and Inhibitor to 96-well Plate A->C B Prepare Substrate (ATCh) and DTNB Solutions B->C D Pre-incubate Enzyme-Inhibitor C->D E Initiate Reaction with ATCh + DTNB D->E F Measure Absorbance (412 nm) Kinetically E->F G Calculate Initial Reaction Velocities F->G H Generate Kinetic Plots (e.g., Lineweaver-Burk) G->H I Determine Inhibition Type and Calculate Ki H->I

Caption: Experimental workflow for the BChE inhibition assay.

Protocol: Competitive Radioligand Binding Assay for Muscarinic Receptors

This protocol provides a general framework for determining the binding affinity (Ki) of this compound for a specific muscarinic receptor subtype (e.g., M1) expressed in a cell line.

Objective: To determine the inhibition constant (Ki) of this compound for the M1 muscarinic receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human M1 receptor (e.g., CHO-M1 cells).

  • A high-affinity radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS).

  • This compound stock solution.

  • A known high-affinity non-labeled antagonist for determining non-specific binding (e.g., Atropine).

  • Assay buffer (e.g., Tris-HCl with MgCl₂).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Methodology:

  • Assay Setup: In test tubes or a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand ([³H]-NMS, typically at or below its Kd), and a range of concentrations of the unlabeled competitor, this compound.

  • Controls:

    • Total Binding: Wells containing only membranes and radioligand.

    • Non-specific Binding (NSB): Wells containing membranes, radioligand, and a saturating concentration of a non-labeled antagonist (e.g., 1 µM Atropine) to block all specific receptor binding.

  • Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

  • Termination and Separation: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. The filters trap the cell membranes with bound radioligand. Immediately wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a scintillation counter (measured in counts per minute, CPM).

  • Data Analysis:

    • Specific Binding: Calculate specific binding by subtracting the CPM of the non-specific binding wells from the total binding and all competitor wells.

    • IC₅₀ Determination: Plot the specific binding (as a percentage of the maximum specific binding) against the log concentration of this compound. Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Kᵢ Calculation: Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Binding_Assay_Workflow A Combine Membranes, Radioligand ([³H]-NMS), and Competitor (this compound) B Incubate to Reach Equilibrium A->B C Rapid Vacuum Filtration (Separates Bound/Free) B->C D Wash Filters with Ice-Cold Buffer C->D E Quantify Radioactivity (Scintillation Counting) D->E F Plot % Inhibition vs. [Competitor] E->F G Calculate IC₅₀ via Non-linear Regression F->G H Convert IC₅₀ to Kᵢ using Cheng-Prusoff Equation G->H

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The mechanism of action of this compound is multifaceted, with its primary therapeutic utility in Parkinson's disease stemming from its role as a muscarinic acetylcholine receptor antagonist. This action helps to alleviate the motor symptoms caused by the relative overactivity of the cholinergic system. While its affinity for the M1 receptor subtype is considered paramount, precise quantitative binding data for the (S)-enantiomer at individual muscarinic and dopaminergic subtypes remains an area for further investigation. Conversely, its interaction with butyrylcholinesterase is well-characterized and demonstrates clear stereoselectivity, with the (S)-enantiomer being a potent, though slightly less so than its (R)-counterpart, inhibitor. A comprehensive understanding of its engagement with multiple targets is crucial for optimizing its therapeutic application and anticipating its side-effect profile.

References

(S)-Ethopropazine Stereoisomer: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of the (S)-ethopropazine stereoisomer. Ethopropazine, a phenothiazine derivative, is recognized for its anticholinergic, antihistaminic, and antiadrenergic properties, and has been utilized in the management of Parkinson's disease. As a chiral molecule, the stereochemistry of ethopropazine plays a critical role in its pharmacological profile. This document collates available quantitative data on the interaction of this compound with its biological targets, details the experimental methodologies used for these assessments, and visualizes the relevant biological pathways and experimental workflows. The primary focus is on its well-characterized interaction with butyrylcholinesterase (BChE), while also exploring its engagement with muscarinic, dopaminergic, histaminic, and adrenergic receptors.

Introduction

Ethopropazine, chemically known as 10-(2-diethylaminopropyl)phenothiazine, is a medication belonging to the phenothiazine class of drugs.[1][2] It has been employed as an antiparkinsonian agent due to its ability to antagonize muscarinic acetylcholine receptors.[3][4] Furthermore, its pharmacological profile includes interactions with histamine and adrenergic receptors.[2][3][4][5] Ethopropazine possesses a chiral center, leading to the existence of (S)- and (R)-enantiomers. It is well-established that stereoisomers of a drug can exhibit distinct pharmacological and toxicological properties.[6][7] This guide specifically focuses on the biological activity of the this compound stereoisomer, providing a detailed analysis of its known interactions with various biological targets.

Quantitative Biological Activity

The biological activity of this compound has been most quantitatively characterized at butyrylcholinesterase (BChE). Data on its interaction with other receptor systems is less specific for the (S)-enantiomer, with most available information pertaining to the racemic mixture.

Butyrylcholinesterase (BChE) Inhibition

This compound is an inhibitor of BChE. The interaction has been studied in detail, revealing stereoselectivity with the (R)-enantiomer generally showing higher affinity.[1] The dissociation constants for this compound with BChE are summarized in the table below.

Target EnzymeLigandParameterValue (nM)
Butyrylcholinesterase (BChE)This compoundKd140[1]
Acetylated ButyrylcholinesteraseThis compoundKd730[1]
Muscarinic Receptor Antagonism

While ethopropazine is known to be a muscarinic antagonist, specific quantitative data for the (S)-enantiomer is limited. Studies on the racemic mixture indicate that ethopropazine has a low selectivity for the M1 muscarinic receptor subtype compared to other anticholinergic drugs.[8] The primary mechanism of action is believed to be the competitive antagonism at muscarinic receptors, which helps in correcting the cholinergic-dopaminergic imbalance in Parkinson's disease.[7][9]

Dopamine Receptor Interaction

Information regarding the stereospecific interaction of this compound with dopamine receptors is not extensively available in the form of quantitative binding affinities. As a phenothiazine derivative, some interaction with dopamine receptors is expected, but further research is required to quantify the specific contribution of the (S)-enantiomer.

Histamine Receptor Antagonism

Ethopropazine exhibits histamine H1 receptor antagonism.[10][11] However, specific Ki or IC50 values for the this compound stereoisomer are not readily found in the current literature. The antihistaminic activity likely contributes to some of the sedative side effects observed with the racemic drug.

Adrenergic Receptor Antagonism

The antagonistic effects of ethopropazine at adrenergic receptors have been noted.[1][5] This activity may contribute to the cardiovascular side effects of the drug. Quantitative data detailing the stereospecific binding of this compound to adrenergic receptor subtypes is an area requiring further investigation.

Experimental Protocols

This section details the methodologies for key experiments cited in the characterization of ethopropazine's biological activity.

Butyrylcholinesterase (BChE) Inhibition Assay

The inhibition of BChE by ethopropazine enantiomers is typically determined using a spectrophotometric method, often a modified Ellman's assay.

  • Principle: The assay measures the activity of BChE by monitoring the hydrolysis of a substrate, such as acetylthiocholine, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid, which can be quantified by measuring the absorbance at a specific wavelength (typically 412 nm). The rate of color development is proportional to the enzyme activity. The inhibitory effect of ethopropazine is determined by measuring the reduction in enzyme activity in the presence of the compound.

  • Materials:

    • Butyrylcholinesterase (from equine serum or human source)

    • Acetylthiocholine (substrate)

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

    • This compound hydrochloride

    • Phosphate buffer (e.g., 0.1 M, pH 7.4)

    • Spectrophotometer (microplate reader or cuvette-based)

  • Procedure:

    • Prepare stock solutions of BChE, acetylthiocholine, DTNB, and this compound in the appropriate buffer.

    • In a 96-well plate or cuvettes, add the phosphate buffer.

    • Add the desired concentrations of this compound to the test wells. Control wells should contain buffer instead of the inhibitor.

    • Add the BChE solution to all wells and incubate for a specific period to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the substrate (acetylthiocholine) and DTNB solution to all wells.

    • Immediately begin monitoring the change in absorbance at 412 nm over time.

    • The rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

    • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of this compound.

    • Dissociation constants (Kd) can be determined by performing the assay at various substrate and inhibitor concentrations and fitting the data to appropriate kinetic models.[1]

Radioligand Binding Assays (General Protocol)

Radioligand binding assays are commonly used to determine the affinity of a ligand for a receptor. The following is a general protocol that can be adapted for muscarinic, dopamine, histamine, and adrenergic receptors.

  • Principle: A radiolabeled ligand with known high affinity for the receptor of interest is incubated with a source of the receptor (e.g., cell membranes expressing the receptor). The binding of the radioligand is then competed with by an unlabeled ligand, in this case, this compound. The ability of this compound to displace the radioligand from the receptor is measured, and from this, its binding affinity (Ki) can be calculated.

  • Materials:

    • Cell membranes or tissue homogenates expressing the target receptor.

    • A specific high-affinity radioligand for the target receptor (e.g., [3H]QNB for muscarinic receptors, [3H]spiperone for dopamine D2 receptors, [3H]pyrilamine for histamine H1 receptors, [3H]prazosin for α1-adrenergic receptors).

    • This compound hydrochloride (unlabeled competitor).

    • A non-specific binding control (a high concentration of a known unlabeled ligand for the target receptor).

    • Assay buffer specific to the receptor system.

    • Glass fiber filters.

    • Filtration manifold.

    • Scintillation counter and scintillation fluid.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In assay tubes or a 96-well plate, add the assay buffer, the cell membranes, the radioligand (at a concentration near its Kd), and either buffer (for total binding), the unlabeled competitor (this compound at various concentrations), or the non-specific binding control.

    • Incubate the mixture at a specific temperature and for a duration sufficient to reach binding equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data from the competition binding experiment (percentage of specific binding versus the concentration of this compound) are then analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the biological activity of this compound.

cluster_BChE BChE Inhibition Workflow BChE Butyrylcholinesterase (BChE) Complex BChE-(S)-Ethopropazine Complex BChE->Complex Binding Product Thiocholine BChE->Product Hydrolysis S_Etho This compound S_Etho->Complex Substrate Acetylthiocholine Substrate->Product Colored_Product 5-Thio-2-nitrobenzoate (Yellow Product) Product->Colored_Product Reaction with DTNB DTNB DTNB->Colored_Product Measurement Measure Absorbance at 412 nm Colored_Product->Measurement

Figure 1: Workflow for the butyrylcholinesterase (BChE) inhibition assay.

cluster_Radioligand Radioligand Binding Assay Workflow Receptor Target Receptor (e.g., Muscarinic, Dopamine) Incubation Incubation to Equilibrium Receptor->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation S_Etho This compound (Unlabeled Competitor) S_Etho->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50, Ki calculation) Counting->Analysis

Figure 2: General workflow for a competitive radioligand binding assay.

cluster_Parkinsons Cholinergic-Dopaminergic Imbalance in Parkinson's Disease Dopaminergic Dopaminergic Neuron (Degeneration) Striatum Striatum Dopaminergic->Striatum Reduced DA release Cholinergic Cholinergic Neuron (Relatively Overactive) Cholinergic->Striatum ACh release ACh Acetylcholine (ACh) Striatum->ACh DA Dopamine (DA) Striatum->DA Muscarinic_Receptor Muscarinic Receptor ACh->Muscarinic_Receptor Binds to Ethopropazine This compound Ethopropazine->Muscarinic_Receptor Blocks

Figure 3: Simplified signaling pathway in Parkinson's disease and the site of action for ethopropazine.

Conclusion

The this compound stereoisomer exhibits a defined inhibitory activity at butyrylcholinesterase, with a moderate affinity. While its activity as a muscarinic antagonist is a key component of its therapeutic rationale in Parkinson's disease, specific quantitative data for the (S)-enantiomer at muscarinic, as well as dopamine, histamine, and adrenergic receptors, remains an area for further research. The experimental protocols provided in this guide offer a foundation for conducting such investigations. A more complete understanding of the stereospecific pharmacology of ethopropazine will be crucial for optimizing its therapeutic use and minimizing potential adverse effects. Future studies should focus on elucidating the binding affinities and functional potencies of the individual enantiomers at a broader range of relevant biological targets.

References

An In-Depth Technical Guide to the Synthesis and Characterization of (S)-Profenamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the chiral molecule (S)-profenamine, also known as (S)-ethopropazine. Profenamine is a phenothiazine derivative with anticholinergic properties, making it a molecule of interest in the study of neurodegenerative diseases such as Parkinson's disease.[1] This document details a chemoenzymatic synthetic route, full characterization methodologies, and an exploration of its relevant signaling pathways.

Synthesis of (S)-Profenamine

The asymmetric synthesis of (S)-profenamine is achieved through a four-step chemoenzymatic process. This method utilizes a lipase-catalyzed kinetic resolution to establish the required stereocenter, followed by chemical transformations to yield the final product.[2][3]

Synthetic Workflow

The overall synthetic pathway for (S)-profenamine is depicted below. The process begins with the synthesis of the racemic alcohol, which is then resolved enzymatically. The desired (S)-alcohol is subsequently converted to the corresponding bromide and finally aminated to produce (S)-profenamine.

G cluster_0 Step 1: Synthesis of Racemic Alcohol cluster_1 Step 2: Enzymatic Kinetic Resolution cluster_2 Step 3: Bromination cluster_3 Step 4: Amination Phenothiazine Phenothiazine Racemic_alcohol rac-1-(10H-phenothiazin-10-yl)propan-2-ol Phenothiazine->Racemic_alcohol n-BuLi, THF Propylene_oxide Propylene_oxide Propylene_oxide->Racemic_alcohol Racemic_alcohol_res rac-1-(10H-phenothiazin-10-yl)propan-2-ol S_alcohol (S)-1-(10H-phenothiazin-10-yl)propan-2-ol Racemic_alcohol_res->S_alcohol Lipase, Acyl donor R_acetate (R)-1-(10H-phenothiazin-10-yl)propan-2-yl acetate Racemic_alcohol_res->R_acetate S_alcohol_brom (S)-1-(10H-phenothiazin-10-yl)propan-2-ol S_bromide (S)-10-(2-bromopropyl)-10H-phenothiazine S_alcohol_brom->S_bromide PBr3, CH2Cl2 S_bromide_amin (S)-10-(2-bromopropyl)-10H-phenothiazine S_profenamine (S)-Profenamine S_bromide_amin->S_profenamine Diethylamine, Toluene Diethylamine Diethylamine Diethylamine->S_profenamine

Figure 1: Chemoenzymatic synthesis workflow for (S)-profenamine.
Experimental Protocols

Step 1: Synthesis of rac-1-(10H-phenothiazin-10-yl)propan-2-ol [2][4]

  • Reaction Setup: To a solution of phenothiazine in dry tetrahydrofuran (THF) under an inert atmosphere at -78 °C, add n-butyllithium (n-BuLi) dropwise.

  • Addition of Electrophile: After stirring for 1 hour, add propylene oxide to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight.

  • Workup and Purification: Quench the reaction with water and extract the product with an organic solvent. The crude product is purified by column chromatography on silica gel to yield the racemic alcohol.

Step 2: Lipase-Catalyzed Kinetic Resolution [2][5][6]

  • Enzymatic Reaction: To a solution of the racemic alcohol in methyl tert-butyl ether (MTBE), add an acyl donor (e.g., vinyl acetate) and a lipase (e.g., Novozym 435).

  • Reaction Monitoring: Stir the mixture at 25 °C and monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC).

  • Separation: Once approximately 50% conversion is reached, stop the reaction and separate the unreacted (S)-alcohol from the (R)-acetate by column chromatography.

Step 3: Synthesis of (S)-10-(2-bromopropyl)-10H-phenothiazine [2][7]

  • Reaction Setup: Dissolve the (S)-alcohol in dry dichloromethane (CH2Cl2) under an inert atmosphere and cool to 0 °C.

  • Addition of Brominating Agent: Add phosphorus tribromide (PBr3) dropwise to the solution.

  • Reaction Progression: Stir the reaction at room temperature for 2 hours.

  • Workup and Purification: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with CH2Cl2, dry the organic layer, and concentrate under reduced pressure. The crude bromide is used in the next step without further purification.

Step 4: Synthesis of (S)-Profenamine [2][4]

  • Reaction Setup: In a sealed tube, dissolve the crude (S)-bromide in toluene and add an excess of diethylamine.

  • Reaction Progression: Heat the mixture at 140 °C for 7 days.

  • Workup and Purification: After cooling, concentrate the reaction mixture and purify the residue by column chromatography on silica gel to afford (S)-profenamine.

Characterization of (S)-Profenamine

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized (S)-profenamine. The following section details the key analytical techniques employed.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy [8]

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the expected chemical shifts for (S)-profenamine.

Table 1: 1H NMR Data for Profenamine

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.10 - 6.80m8HAromatic protons
4.10 - 3.90m2H-CH2-N(CH2CH3)2
3.80 - 3.60m1H-CH(CH3)-
2.60 - 2.40q4H-N(CH2CH3)2
1.25d3H-CH(CH3)-
1.00t6H-N(CH2CH3)2

Table 2: 13C NMR Data for Profenamine

Chemical Shift (ppm)Assignment
145.5Aromatic C (quaternary)
127.0Aromatic CH
126.5Aromatic CH
122.0Aromatic CH
115.5Aromatic CH
55.0-CH(CH3)-
48.0-CH2-N(CH2CH3)2
47.5-N(CH2CH3)2
15.0-CH(CH3)-
12.0-N(CH2CH3)2

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The expected fragmentation pattern for profenamine under electron ionization (EI) is outlined below.

Table 3: Mass Spectrometry Fragmentation Data for Profenamine

m/zProposed Fragment
312[M]+•
297[M - CH3]+
283[M - C2H5]+
214[M - N(C2H5)2 - CH2]+
198[Phenothiazine]+•
86[CH(CH3)N(C2H5)2]+•
Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is crucial for determining the enantiomeric excess (e.e.) of the synthesized (S)-profenamine.[9][10][11]

Experimental Protocol:

  • Column: A chiral stationary phase column, such as one based on amylose or cellulose derivatives (e.g., Chiralcel OD-H), is typically used.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) with a small amount of an amine additive (e.g., diethylamine) is commonly employed. The exact ratio is optimized to achieve baseline separation of the enantiomers.

  • Detection: UV detection at a wavelength where the phenothiazine chromophore absorbs strongly (around 254 nm) is suitable.

  • Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Signaling Pathways

Profenamine exerts its pharmacological effects primarily through its antagonist activity at muscarinic acetylcholine receptors and N-methyl-D-aspartate (NMDA) receptors.[1]

Muscarinic Acetylcholine Receptor M1 (M1R) Antagonism

Profenamine acts as an antagonist at the M1 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR) of the Gq subtype.[12][13] Blockade of this receptor inhibits the downstream signaling cascade initiated by acetylcholine.

G cluster_0 M1 Receptor Signaling ACh Acetylcholine M1R M1 Receptor ACh->M1R Binds and Activates Profenamine (S)-Profenamine Profenamine->M1R Blocks Gq Gq protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ release ER->Ca2 Ca2->PKC Activates Cellular_Response_M1 Cellular Response PKC->Cellular_Response_M1 G cluster_0 NMDA Receptor Signaling Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds and Activates Profenamine_NMDA (S)-Profenamine Profenamine_NMDA->NMDAR Blocks Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Allows ERK ERK Ca_influx->ERK Activates CREB CREB ERK->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity, Cell Survival) CREB->Gene_Expression Regulates

References

Enantioselective Synthesis of Ethopropazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enantioselective synthesis of ethopropazine, a chiral phenothiazine derivative with significant applications in pharmacology. The document details a chemoenzymatic approach, offering a robust and highly selective pathway to both (R)- and (S)-enantiomers of ethopropazine. This method stands as a significant advancement over classical resolution techniques, providing high enantiomeric purity.

Introduction

Ethopropazine, a phenothiazine derivative, is utilized as an anticholinergic and antiparkinsonian drug.[1] Its therapeutic effects are stereospecific, with different enantiomers exhibiting distinct pharmacological and toxicological profiles. Consequently, the development of efficient and scalable methods for the synthesis of enantiomerically pure ethopropazine is of paramount importance in drug development and manufacturing. This guide focuses on a chemoenzymatic route that employs a lipase-catalyzed kinetic resolution of a key chiral intermediate, followed by a stereodivergent amination.[2][3] An alternative classical approach involving the fractional crystallization of diastereomeric salts is also discussed for comparative purposes.[4][5][6]

Chemoenzymatic Synthesis Pathway

A highly effective four-step chemoenzymatic route has been developed for the synthesis of both (R)- and (S)-enantiomers of ethopropazine.[2][3][7] The core of this strategy lies in the enzymatic kinetic resolution of the racemic alcohol, 1-(10H-phenothiazin-10-yl)propan-2-ol.

G cluster_0 Synthesis of Racemic Precursor cluster_1 Enzymatic Kinetic Resolution cluster_2 Stereodivergent Amination Phenothiazine Phenothiazine Racemic_alcohol Racemic 1-(10H-phenothiazin-10-yl)propan-2-ol Phenothiazine->Racemic_alcohol n-BuLi, THF Propylene_oxide Propylene_oxide Propylene_oxide->Racemic_alcohol S_alcohol (S)-alcohol Racemic_alcohol->S_alcohol Lipase (Novozym 435), Vinyl acetate, MTBE R_acetate (R)-acetate Racemic_alcohol->R_acetate Lipase (Novozym 435), Vinyl acetate, MTBE S_bromide (S)-bromide S_alcohol->S_bromide PBr3, CH2Cl2 R_bromide (R)-bromide R_acetate->R_bromide 1. NaOH, MeOH 2. PBr3, CH2Cl2 S_ethopropazine (S)-Ethopropazine S_bromide->S_ethopropazine Et2NH, MeOH (Retention) R_ethopropazine (R)-Ethopropazine S_bromide->R_ethopropazine Et2NH, Toluene (Inversion) R_bromide->S_ethopropazine Et2NH, Toluene (Inversion) R_bromide->R_ethopropazine Et2NH, MeOH (Retention)

Caption: Chemoenzymatic synthesis of (R)- and this compound.

Experimental Protocols

Synthesis of Racemic 1-(10H-phenothiazin-10-yl)propan-2-ol[2]

To a solution of phenothiazine (1.0 equivalent) in dry tetrahydrofuran (THF) at -78 °C under an inert atmosphere, n-butyllithium (1.5 equivalents) is added dropwise. The mixture is stirred for 1 hour at this temperature, after which propylene oxide (2.0 equivalents) is added. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched with saturated aqueous ammonium chloride solution and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated under reduced pressure. The crude product is purified by column chromatography to yield racemic 1-(10H-phenothiazin-10-yl)propan-2-ol.

Lipase-Catalyzed Kinetic Resolution[2]

The racemic alcohol (1.0 equivalent) is dissolved in methyl tert-butyl ether (MTBE). To this solution, vinyl acetate (3.0 equivalents) and a lipase (Novozym 435, 20% w/w) are added. The suspension is stirred at 25 °C. The reaction progress is monitored by chiral High-Performance Liquid Chromatography (HPLC). Upon reaching approximately 50% conversion, the enzyme is filtered off, and the solvent is evaporated. The resulting mixture of the unreacted (S)-alcohol and the formed (R)-acetate is separated by column chromatography.

Synthesis of Enantiopure Ethopropazine[2][3]

The separated enantiopure alcohol ((S)- or (R)-1-(10H-phenothiazin-10-yl)propan-2-ol) is dissolved in dichloromethane (CH₂Cl₂). Phosphorus tribromide (PBr₃, 1.0 equivalent) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. The reaction is then carefully quenched with ice-water and the product is extracted with CH₂Cl₂. The organic layer is dried and concentrated to give the corresponding bromo derivative. The (R)-acetate requires prior hydrolysis with sodium hydroxide in methanol to yield the (R)-alcohol before proceeding with the bromination.

  • For Inversion of Configuration: The enantiopure bromo derivative (1.0 equivalent) and diethylamine (50 equivalents) are heated in toluene in a sealed tube at 140 °C for 7 days. After cooling, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried and concentrated, and the product is purified by column chromatography to yield ethopropazine with an inverted stereochemistry.

  • For Retention of Configuration: The enantiopure bromo derivative (1.0 equivalent) and diethylamine (20 equivalents) are heated in methanol in a sealed tube at 90 °C for 4 days. The work-up and purification are performed as described for the inversion reaction to yield ethopropazine with retained stereochemistry.

Data Presentation

Table 1: Lipase-Catalyzed Kinetic Resolution of Racemic 1-(10H-phenothiazin-10-yl)propan-2-ol [2]

LipaseAcyl DonorSolventTime (h)Conversion (%)ee of (S)-alcohol (%)ee of (R)-acetate (%)
Novozym 435Vinyl acetateMTBE2450.5>9994
Lipozyme TL IMVinyl acetateMTBE4849.59899

Table 2: Synthesis of (R)- and this compound via Stereodivergent Amination [2]

Starting MaterialAmineSolventReactionProductYield (%)ee (%)
(S)-bromideDiethylamineTolueneInversion(R)-Ethopropazine6598
(R)-bromideDiethylamineTolueneInversionThis compound6892
(S)-bromideDiethylamineMethanolRetentionThis compound7284
(R)-bromideDiethylamineMethanolRetention(R)-Ethopropazine7596

Alternative Method: Classical Resolution

An alternative to the chemoenzymatic approach is the classical resolution of racemic ethopropazine through the formation of diastereomeric salts.[4][5][6] This method involves reacting racemic ethopropazine with a chiral resolving agent, such as dibenzoyltartaric acid, to form diastereomeric salts that can be separated by fractional crystallization due to their different solubilities.[4][5] The separated diastereomers are then treated with a base to liberate the corresponding enantiomers of ethopropazine.

G Racemic_Ethopropazine Racemic Ethopropazine Diastereomeric_Salts Mixture of Diastereomeric Salts Racemic_Ethopropazine->Diastereomeric_Salts Chiral_Acid Chiral Resolving Agent (e.g., Dibenzoyltartaric Acid) Chiral_Acid->Diastereomeric_Salts Separated_Salts Separated Diastereomeric Salts Diastereomeric_Salts->Separated_Salts Fractional Crystallization Enantiopure_Ethopropazine Enantiopure Ethopropazine Separated_Salts->Enantiopure_Ethopropazine Basification

Caption: Classical resolution of ethopropazine.

While effective, this method can be more laborious and may result in lower overall yields of the desired enantiomer compared to the chemoenzymatic approach. The enantiomeric purity of the final products obtained through this method is typically determined by chiral HPLC.[4][5]

Analytical Methods for Enantiomeric Excess Determination

The determination of enantiomeric excess (ee) is a critical step in the enantioselective synthesis of ethopropazine. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the most common and reliable method.[2][4][5]

Typical HPLC Conditions: [4][5]

  • Column: Chiralcel OJ

  • Mobile Phase: n-hexane/t-butanol/triethylamine (100:3:0.5)

  • Detection: UV

These conditions allow for the baseline separation of the (R)- and (S)-enantiomers of ethopropazine, enabling accurate quantification of the enantiomeric excess.

Conclusion

The chemoenzymatic synthesis route offers a highly efficient and stereoselective method for the preparation of both enantiomers of ethopropazine. The key advantages of this approach include high enantiomeric purities, good yields, and the ability to access either enantiomer through a stereodivergent amination strategy. While classical resolution methods provide an alternative, the chemoenzymatic pathway represents a more modern and often more efficient approach for the production of enantiomerically pure ethopropazine for pharmaceutical applications.

References

(S)-Ethopropazine as a Butyrylcholinesterase Inhibitor: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethopropazine, a phenothiazine derivative, is recognized for its role as a selective inhibitor of butyrylcholinesterase (BChE), an enzyme implicated in the progression of neurodegenerative diseases such as Alzheimer's disease. While often studied as a racemic mixture, the stereoisomers of ethopropazine exhibit distinct inhibitory profiles against BChE. This technical guide provides a comprehensive overview of (S)-ethopropazine's interaction with BChE, including its synthesis, inhibitory kinetics, and the broader context of its potential therapeutic applications. Notably, while the topic specifies this compound, current research indicates that the (R)-enantiomer is the more potent inhibitor of BChE. This guide will present the data for both enantiomers to provide a complete and accurate scientific perspective.

Stereoselective Inhibition of Butyrylcholinesterase

Ethopropazine possesses a chiral center, leading to the existence of (S)- and (R)-enantiomers. Research has demonstrated a clear stereoselectivity in the inhibition of BChE by these enantiomers. The (R)-enantiomer of ethopropazine generally displays a higher affinity and more potent inhibition of BChE compared to the (S)-enantiomer[1][2]. This stereoselectivity is a critical consideration in the development of ethopropazine-based therapeutics.

Quantitative Data on BChE Inhibition

The inhibitory potency of ethopropazine and its enantiomers against BChE has been quantified in several studies. The data, including dissociation constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀), are summarized in the tables below. It is important to note the variability in reported IC₅₀ values, which can be attributed to differences in experimental conditions, such as enzyme source, substrate concentration, and assay methodology.

Table 1: Dissociation Constants (Kᵢ) of Ethopropazine Enantiomers and Racemate for Butyrylcholinesterase

InhibitorKᵢ for BChE (nM)Kᵢ for Acetylated BChE (nM)
(R)-Ethopropazine61[1]268[1]
This compound140[1]730[1]
Racemic Ethopropazine88[1]365[1]

Table 2: IC₅₀ Values of Racemic Ethopropazine for Butyrylcholinesterase

Enzyme SourceIC₅₀Reference
Human Erythrocyte Lysates15.14 µM[3]
Not Specified210 nM[4]
Recombinant Human BChE1.70 ± 0.53 µM[5]
Human Plasma BChE1.6 µM[6]

Mechanism of Action

The interaction between ethopropazine and BChE is characterized as a reversible inhibition. Molecular modeling and kinetic studies suggest a multi-step binding process[1][7]. Initially, the ethopropazine molecule binds to the peripheral anionic site at the entrance of the enzyme's active site gorge. Subsequently, the inhibitor "slides" deeper into the gorge, where the phenothiazine ring system engages in π-π stacking interactions with aromatic residues, such as tryptophan 82 (Trp82), thereby blocking substrate access to the catalytic site[1][7].

Experimental Protocols

Chemoenzymatic Synthesis of (S)- and (R)-Ethopropazine

A four-step chemoenzymatic route has been developed for the synthesis of both enantiomers of ethopropazine with high enantiomeric excess[2]. The key steps are outlined below.

Diagram 1: Chemoenzymatic Synthesis of Ethopropazine Enantiomers

G cluster_synthesis Chemoenzymatic Synthesis of Ethopropazine Enantiomers phenothiazine Phenothiazine racemic_alcohol Racemic 1-(10H-phenothiazin-10-yl)propan-2-ol phenothiazine->racemic_alcohol 1. n-BuLi, Propylene oxide kinetic_resolution Lipase-mediated Kinetic Resolution racemic_alcohol->kinetic_resolution s_alcohol (S)-1-(10H-phenothiazin-10-yl)propan-2-ol kinetic_resolution->s_alcohol r_acetate (R)-1-(10H-phenothiazin-10-yl)propan-2-yl acetate kinetic_resolution->r_acetate bromination_s Bromination (PBr₃) s_alcohol->bromination_s hydrolysis Hydrolysis r_acetate->hydrolysis r_alcohol (R)-1-(10H-phenothiazin-10-yl)propan-2-ol hydrolysis->r_alcohol bromination_r Bromination (PBr₃) r_alcohol->bromination_r s_bromide (S)-bromo derivative bromination_s->s_bromide amination_s Amination (Et₂NH) s_bromide->amination_s s_ethopropazine This compound amination_s->s_ethopropazine r_bromide (R)-bromo derivative bromination_r->r_bromide amination_r Amination (Et₂NH) r_bromide->amination_r r_ethopropazine (R)-Ethopropazine amination_r->r_ethopropazine

Caption: Workflow for the chemoenzymatic synthesis of (S)- and (R)-ethopropazine.

  • Synthesis of Racemic Alcohol: Phenothiazine is reacted with n-butyllithium followed by propylene oxide to yield racemic 1-(10H-phenothiazin-10-yl)propan-2-ol[2].

  • Lipase-Mediated Kinetic Resolution: The racemic alcohol undergoes kinetic resolution using a lipase (e.g., Novozym 435) and an acyl donor (e.g., vinyl acetate). This step selectively acetylates the (R)-enantiomer, leaving the (S)-enantiomer as the unreacted alcohol[2].

  • Isolation of Enantiomers: The (S)-alcohol and the (R)-acetate are separated. The (R)-acetate is then hydrolyzed to yield the (R)-alcohol[2].

  • Conversion to Ethopropazine: Each alcohol enantiomer is first converted to its corresponding bromo derivative using phosphorus tribromide (PBr₃). Subsequent amination with diethylamine (Et₂NH) yields the respective (S)- or (R)-ethopropazine enantiomer[2].

Butyrylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of this compound and its counterparts on BChE is typically determined using a modified Ellman's method. This colorimetric assay measures the activity of cholinesterases.

Diagram 2: Experimental Workflow for BChE Inhibition Assay

G cluster_assay BChE Inhibition Assay Workflow prepare_reagents Prepare Reagents: - BChE solution - this compound solutions - DTNB solution - Butyrylthiocholine (substrate) incubation Incubate BChE with This compound prepare_reagents->incubation initiate_reaction Initiate reaction with Butyrylthiocholine incubation->initiate_reaction measure_absorbance Measure absorbance at 412 nm (kinetic or endpoint) initiate_reaction->measure_absorbance data_analysis Data Analysis: - Calculate % inhibition - Determine IC₅₀ or Kᵢ measure_absorbance->data_analysis

Caption: General workflow for determining BChE inhibition using the Ellman's method.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of BChE (from equine serum or human plasma) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4).

    • Prepare serial dilutions of this compound in the same buffer. A solvent such as DMSO may be used for initial dissolution, ensuring the final concentration in the assay does not affect enzyme activity.

    • Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in the buffer.

    • Prepare a solution of the substrate, S-butyrylthiocholine iodide, in the buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add the buffer, BChE solution, and varying concentrations of the inhibitor (this compound). Include control wells with no inhibitor.

    • Pre-incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 10-30 minutes) to allow for binding.

    • Add the DTNB solution to all wells.

    • Initiate the enzymatic reaction by adding the butyrylthiocholine solution.

    • Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The yellow color produced is due to the reaction of the product of substrate hydrolysis, thiocholine, with DTNB.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the percentage of inhibition relative to the control without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

    • For the determination of the inhibition constant (Kᵢ), the assay is performed at various substrate and inhibitor concentrations, and the data are fitted to appropriate enzyme kinetic models.

Signaling Pathways and Therapeutic Implications

The inhibition of BChE by compounds like ethopropazine has significant therapeutic implications, particularly in the context of Alzheimer's disease. In the Alzheimer's brain, while acetylcholinesterase (AChE) levels tend to decrease, BChE activity can be maintained or even increase, making it a viable therapeutic target to modulate acetylcholine levels.

Furthermore, BChE inhibition is linked to the cholinergic anti-inflammatory pathway . This pathway involves the attenuation of inflammatory responses through the action of acetylcholine on α7 nicotinic acetylcholine receptors (α7-nAChR) on immune cells like macrophages. By inhibiting BChE, the local concentration of acetylcholine can be increased, leading to a reduction in the production of pro-inflammatory cytokines.

Diagram 3: The Cholinergic Anti-inflammatory Pathway and the Role of BChE Inhibition

G cluster_pathway Cholinergic Anti-inflammatory Pathway bche_inhibitor This compound (BChE Inhibitor) bche Butyrylcholinesterase (BChE) bche_inhibitor->bche acetylcholine Acetylcholine (ACh) bche->acetylcholine Hydrolysis a7_nachr α7 Nicotinic Acetylcholine Receptor (α7-nAChR) on Immune Cell acetylcholine->a7_nachr Binds to nf_kb NF-κB Pathway a7_nachr->nf_kb Inhibits cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) nf_kb->cytokines Promotes production of

Caption: Role of BChE inhibition in the cholinergic anti-inflammatory pathway.

Conclusion

This compound, while being a less potent inhibitor of butyrylcholinesterase than its (R)-enantiomer, contributes to the overall inhibitory profile of the racemic mixture. The stereoselective nature of BChE inhibition by ethopropazine highlights the importance of chiral separation and individual enantiomer testing in drug development. The detailed experimental protocols for synthesis and enzymatic assays provided in this guide serve as a valuable resource for researchers in this field. The therapeutic potential of selective BChE inhibitors, particularly in modulating neuroinflammation in diseases like Alzheimer's, warrants further investigation. This in-depth guide provides a solid foundation for professionals engaged in the research and development of novel cholinesterase inhibitors.

References

Pharmacological Profile of (S)-Ethopropazine Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Ethopropazine hydrochloride, the (S)-enantiomer of the phenothiazine derivative ethopropazine, is a compound of interest in neuropharmacology. While the racemic mixture of ethopropazine has been clinically used for its anticholinergic properties in the management of Parkinson's disease, a detailed understanding of the pharmacological profile of its individual enantiomers is crucial for elucidating its precise mechanism of action and exploring its full therapeutic potential. This technical guide provides a comprehensive overview of the pharmacological properties of this compound hydrochloride, with a focus on its interactions with key molecular targets, supported by experimental data and detailed methodologies.

Core Pharmacological Activities

This compound hydrochloride exhibits a multi-target pharmacological profile, primarily acting as a muscarinic acetylcholine receptor antagonist and a butyrylcholinesterase (BChE) inhibitor. Evidence also suggests its interaction with N-methyl-D-aspartate (NMDA) receptors.

Butyrylcholinesterase (BChE) Inhibition

A key characteristic of ethopropazine is its stereoselective inhibition of BChE. The (R)-enantiomer demonstrates a higher affinity for BChE compared to the (S)-enantiomer. This stereoselectivity is important for understanding the overall pharmacological effect of the racemic mixture and for designing more specific therapeutic agents.

Target EnzymeLigandDissociation Constant (Ki) (nM)
Butyrylcholinesterase (BChE)(R)-Ethopropazine61
This compound 140
Racemic Ethopropazine88
Acetylated BChE(R)-Ethopropazine268
This compound 730
Racemic Ethopropazine365

Table 1: Stereoselective Inhibition of Butyrylcholinesterase by Ethopropazine Enantiomers.[1][2]

Muscarinic Acetylcholine Receptor Antagonism
Receptor SubtypeLigandBinding Affinity (Ki) (nM)
M1 MuscarinicRacemic Ethopropazine3.1
M2 MuscarinicRacemic Ethopropazine7.2

Table 2: Binding Affinity of Racemic Ethopropazine for Muscarinic M1 and M2 Receptors in Rat Brain Preparations.[3]

NMDA Receptor Antagonism

Ethopropazine has been reported to act as a non-selective N-methyl-D-aspartate (NMDA) receptor antagonist[4]. This activity may contribute to its neuroprotective effects and its potential efficacy in conditions beyond Parkinson's disease, such as neuropathic pain. Quantitative binding or functional data specifically for the (S)-enantiomer at NMDA receptors are currently limited in the available literature.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the pharmacological characterization of this compound hydrochloride.

Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay is used to determine the inhibitory activity of this compound on BChE.

Principle: The assay measures the activity of BChE by monitoring the production of thiocholine from the hydrolysis of a substrate, such as butyrylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.

Materials:

  • Butyrylcholinesterase (human serum or recombinant)

  • Butyrylthiocholine iodide (substrate)

  • DTNB (Ellman's reagent)

  • This compound hydrochloride

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., water or DMSO).

    • Prepare working solutions of BChE, butyrylthiocholine iodide, and DTNB in phosphate buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Phosphate buffer

      • DTNB solution

      • This compound hydrochloride solution at various concentrations (for IC50 determination) or a fixed concentration.

      • A control well should contain the vehicle instead of the inhibitor.

  • Enzyme Addition:

    • Add the BChE solution to each well to initiate the pre-incubation.

    • Incubate the plate for a defined period (e.g., 5-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.

  • Substrate Addition and Measurement:

    • Initiate the enzymatic reaction by adding the butyrylthiocholine iodide solution to each well.

    • Immediately start monitoring the increase in absorbance at 412 nm in a microplate reader in kinetic mode for a set duration (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

    • Determine the percent inhibition for each concentration relative to the control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.

BChE_Inhibition_Assay cluster_workflow BChE Inhibition Assay Workflow Prep Prepare Reagents (BChE, Substrate, DTNB, Inhibitor) Setup Set up 96-well plate (Buffer, DTNB, Inhibitor) Prep->Setup Preinc Pre-incubate with BChE Setup->Preinc Start Initiate reaction with Substrate Preinc->Start Measure Measure Absorbance at 412 nm Start->Measure Analyze Analyze Data (IC50/Ki determination) Measure->Analyze

BChE Inhibition Assay Workflow
Muscarinic Receptor Binding Assay (Radioligand Displacement)

This assay is used to determine the binding affinity (Ki) of this compound hydrochloride for specific muscarinic receptor subtypes (e.g., M1, M2).

Principle: The assay measures the ability of a non-radioactive compound (this compound) to compete with a radiolabeled ligand (e.g., [³H]-N-methylscopolamine, a non-selective muscarinic antagonist) for binding to the receptor. The concentration of the unlabeled compound that displaces 50% of the radioligand binding (IC50) is determined, and from this, the Ki value is calculated.

Materials:

  • Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO or HEK293 cells)

  • Radiolabeled ligand (e.g., [³H]-N-methylscopolamine)

  • This compound hydrochloride

  • Assay buffer (e.g., phosphate buffer with MgCl₂)

  • Non-specific binding control (e.g., a high concentration of a non-selective muscarinic antagonist like atropine)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound hydrochloride.

    • Prepare serial dilutions of this compound in the assay buffer.

  • Assay Incubation:

    • In test tubes or a 96-well plate, combine:

      • Cell membranes

      • Radiolabeled ligand at a concentration near its Kd.

      • Varying concentrations of this compound hydrochloride.

      • For total binding, add vehicle instead of the unlabeled ligand.

      • For non-specific binding, add a saturating concentration of a non-labeled antagonist.

    • Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Radioactivity Measurement:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

    • Plot the percent specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay cluster_workflow Radioligand Displacement Assay Workflow Incubate Incubate Membranes with Radioligand & this compound Filter Filter to separate bound and free radioligand Incubate->Filter Wash Wash filters Filter->Wash Count Measure Radioactivity Wash->Count Analyze Analyze Data (IC50/Ki determination) Count->Analyze

Radioligand Displacement Assay Workflow

In Vivo Models

While specific in vivo data for this compound are scarce, the following animal models are relevant for evaluating its potential therapeutic effects based on the pharmacology of the racemic mixture.

6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

This model is used to assess the potential of this compound to alleviate motor symptoms of Parkinson's disease.

Procedure:

  • Lesion Induction: Unilateral injection of the neurotoxin 6-OHDA into the medial forebrain bundle or the striatum of rats to induce degeneration of dopaminergic neurons in the nigrostriatal pathway.

  • Behavioral Assessment: After a recovery period, assess motor deficits using tests such as:

    • Apomorphine- or Amphetamine-Induced Rotational Behavior: Measure the number of rotations contralateral or ipsilateral to the lesion, respectively, after drug administration.

    • Cylinder Test: Assess forelimb use asymmetry.

    • Stepping Test: Evaluate forelimb akinesia.

  • Drug Treatment: Administer this compound hydrochloride and assess its ability to reverse the motor deficits.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

This model is used to evaluate the potential analgesic effects of this compound in neuropathic pain.

Procedure:

  • Nerve Injury: Create a unilateral chronic constriction injury of the sciatic nerve in rats.

  • Behavioral Assessment: Measure pain-related behaviors, including:

    • Mechanical Allodynia: Assess the withdrawal threshold to non-noxious mechanical stimuli using von Frey filaments.

    • Thermal Hyperalgesia: Measure the latency of paw withdrawal from a radiant heat source.

  • Drug Treatment: Administer this compound hydrochloride and evaluate its effect on the pain-related behaviors.

Signaling Pathways

The primary mechanism of action of this compound involves the modulation of cholinergic and potentially glutamatergic signaling pathways.

Signaling_Pathways cluster_cholinergic Cholinergic Synapse cluster_glutamatergic Glutamatergic Synapse (Putative) ACh Acetylcholine M_Receptor Muscarinic Receptor ACh->M_Receptor Activates BChE Butyrylcholinesterase ACh->BChE Hydrolyzed by S_Etho This compound S_Etho->M_Receptor Blocks S_Etho->BChE Inhibits Postsynaptic_Neuron Postsynaptic Neuron M_Receptor->Postsynaptic_Neuron Signal Transduction Choline_Acetate Choline + Acetate BChE->Choline_Acetate Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates S_Etho2 This compound S_Etho2->NMDA_Receptor Blocks (Putative) Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Postsynaptic_Neuron2 Postsynaptic Neuron Ca_Influx->Postsynaptic_Neuron2 Neuronal Excitation

Proposed Signaling Pathways for this compound

Conclusion

This compound hydrochloride possesses a distinct pharmacological profile characterized by its stereoselective inhibition of butyrylcholinesterase and its antagonism of muscarinic acetylcholine receptors. While its activity at NMDA receptors requires further quantitative characterization, the existing data suggest a multi-target mechanism that could be therapeutically beneficial in neurodegenerative and neuropathic conditions. The detailed experimental protocols provided in this guide offer a framework for further investigation into the specific pharmacological properties of this enantiomer, which is essential for advancing its potential clinical applications. Further research is warranted to fully elucidate the in vivo efficacy and safety profile of this compound hydrochloride.

References

(S)-Ethopropazine in Parkinson's Disease Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor symptoms such as tremors, rigidity, and bradykinesia. Current treatments primarily focus on managing these symptoms. Ethopropazine, a phenothiazine derivative, has been used as an anticholinergic agent to alleviate the motor symptoms of Parkinson's disease.[1][2] As a chiral molecule, ethopropazine exists as two enantiomers, (S)-ethopropazine and (R)-ethopropazine. This technical guide focuses on the current state of research concerning the (S)-enantiomer of ethopropazine and its potential role in Parkinson's disease research, highlighting its known molecular interactions and providing detailed experimental methodologies.

Core Molecular Interactions of Ethopropazine

Ethopropazine exerts its therapeutic effects through modulation of several key targets in the central nervous system. Its primary mechanism is the blockade of muscarinic acetylcholine receptors, particularly the M1 subtype, which helps to restore the balance of cholinergic and dopaminergic activity in the basal ganglia.[1] Additionally, ethopropazine is a potent inhibitor of butyrylcholinesterase (BChE) and a non-selective antagonist of the N-methyl-D-aspartate (NMDA) receptor.[3]

Quantitative Data on Ethopropazine and its Enantiomers

The following tables summarize the available quantitative data for ethopropazine and its enantiomers. It is important to note that there is a significant lack of data specifically for the (S)-enantiomer, with most studies focusing on the racemic mixture.

TargetLigandParameterValueSpeciesSource
Butyrylcholinesterase (BChE)This compoundK_i140 nMNot Specified[4]
Butyrylcholinesterase (BChE)Racemic EthopropazineK_i0.16 µMHuman[5][6]
Butyrylcholinesterase (BChE)Racemic EthopropazineIC_501.70 ± 0.53 µMHuman[7]
Butyrylcholinesterase (BChE)Racemic EthopropazineIC_50210 nMNot Specified[4]
Acetylcholinesterase (AChE)Racemic EthopropazineK_i393 µMHuman[5][6]

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by this compound in the context of Parkinson's disease are not yet fully elucidated, its known interactions with key receptors and enzymes suggest several potential neuroprotective and symptomatic relief mechanisms.

Cholinergic System Modulation

The primary mechanism of ethopropazine is the antagonism of muscarinic acetylcholine receptors, predominantly the M1 subtype.[1] This action helps to counteract the relative overactivity of the cholinergic system that occurs due to dopamine depletion in Parkinson's disease, thereby alleviating motor symptoms.

cluster_cholinergic Cholinergic Synapse cluster_intervention Therapeutic Intervention Acetylcholine Acetylcholine M1_Receptor M1 Muscarinic Receptor Acetylcholine->M1_Receptor Binds Downstream_Signaling Downstream Signaling M1_Receptor->Downstream_Signaling Activates Motor_Symptoms Motor_Symptoms Downstream_Signaling->Motor_Symptoms Contributes to S_Ethopropazine This compound S_Ethopropazine->M1_Receptor Antagonizes

Figure 1: Antagonism of the M1 muscarinic receptor by this compound.

Potential Neuroprotective Pathways

Given the implication of neuroinflammation and excitotoxicity in the progression of Parkinson's disease, the NMDA receptor antagonism and potential modulation of inflammatory pathways by this compound are of significant interest for their neuroprotective potential.[8] The PI3K/Akt/GSK3β signaling pathway is a critical regulator of neuronal survival, and its modulation is a key area of investigation for neuroprotective therapies in Parkinson's disease.[9][10] While direct evidence linking this compound to this pathway is currently lacking, it represents a plausible avenue for future research.

Neurotoxic_Insult Neurotoxic Insult (e.g., Oxidative Stress) PI3K PI3K Neurotoxic_Insult->PI3K Inhibits Akt Akt PI3K->Akt Activates GSK3b GSK3β Akt->GSK3b Inhibits Apoptosis Neuronal Apoptosis GSK3b->Apoptosis Promotes S_Ethopropazine This compound (Hypothesized) S_Ethopropazine->Akt Potentially Activates

Figure 2: Hypothesized neuroprotective role of this compound via the Akt/GSK3β pathway.

Experimental Protocols

Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This protocol outlines a colorimetric method to determine the inhibitory activity of this compound on BChE.

Materials:

  • Butyrylcholinesterase (BChE) from equine serum

  • S-butyrylthiocholine chloride (substrate)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • This compound

  • 0.1 M Sodium phosphate buffer (pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a solution of BChE in phosphate buffer.

    • Prepare a solution of DTNB in phosphate buffer.

    • Prepare a solution of S-butyrylthiocholine chloride in phosphate buffer.

  • Assay in 96-well Plate:

    • To each well, add 140 µL of phosphate buffer.[4]

    • Add 20 µL of the this compound solution at various concentrations (a serial dilution is recommended to determine IC50). For the control, add 20 µL of DMSO.[4]

    • Add 20 µL of the BChE enzyme solution.[4]

    • Incubate for a pre-determined time (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).

  • Initiation of Reaction and Measurement:

    • Add 10 µL of DTNB solution to each well.[4]

    • Initiate the reaction by adding 10 µL of the S-butyrylthiocholine chloride solution.[4]

    • Immediately measure the change in absorbance at 412 nm over time using a microplate spectrophotometer. The rate of the reaction is proportional to the BChE activity.[4]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

cluster_workflow BChE Inhibition Assay Workflow Prepare_Reagents Prepare Reagents (BChE, Substrate, DTNB, Inhibitor) Mix_Components Mix BChE, Buffer, and This compound in Microplate Prepare_Reagents->Mix_Components Pre_Incubate Pre-incubate Mix_Components->Pre_Incubate Add_DTNB_Substrate Add DTNB and Substrate Pre_Incubate->Add_DTNB_Substrate Measure_Absorbance Measure Absorbance at 412 nm Add_DTNB_Substrate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition and IC50 Measure_Absorbance->Calculate_Inhibition

Figure 3: Workflow for the butyrylcholinesterase (BChE) inhibition assay.

Future Directions and Conclusion

The existing research on ethopropazine provides a foundation for understanding its role in managing Parkinson's disease symptoms. However, a significant knowledge gap exists regarding the specific pharmacological profile of the (S)-enantiomer. Future research should prioritize the following:

  • Stereoselective Binding Studies: Determination of the binding affinities (Ki) of this compound for all five muscarinic receptor subtypes (M1-M5) is crucial to confirm its selectivity and potency.

  • NMDA Receptor Functional Assays: Quantifying the inhibitory concentration (IC50) of this compound at the NMDA receptor will clarify its potential for neuroprotection against excitotoxicity.

  • In Vivo Studies in PD Models: Investigating the efficacy of this compound in animal models of Parkinson's disease is necessary to assess its impact on motor symptoms and neurodegeneration.

  • Elucidation of Neuroprotective Signaling Pathways: Studies exploring the effect of this compound on pathways such as Akt/GSK3β and neuroinflammatory cascades will provide a deeper understanding of its potential disease-modifying properties.

References

Investigating (S)-Ethopropazine as a Potential P-glycoprotein Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract:

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a key contributor to multidrug resistance (MDR) in cancer and influences the pharmacokinetics of numerous drugs. The identification of P-gp inhibitors is a critical aspect of drug development, aiming to overcome MDR and enhance drug efficacy. This technical guide outlines a comprehensive strategy for investigating a novel compound, using (S)-ethopropazine as a hypothetical candidate, for its potential as a P-glycoprotein inhibitor. This document provides detailed experimental protocols for key in vitro assays, illustrative data tables for comparative analysis, and diagrams of pertinent signaling pathways and experimental workflows to guide researchers in this investigative process.

Introduction to P-glycoprotein and Its Inhibition

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is an ATP-dependent efflux pump located in the cell membranes of various tissues, including the intestines, kidneys, liver, and the blood-brain barrier.[1][2] It functions as a biological barrier by expelling a wide array of xenobiotics, including therapeutic agents, from the intracellular to the extracellular space.[1] This action can significantly reduce the oral bioavailability of drugs and is a primary mechanism of multidrug resistance in cancer cells, diminishing the efficacy of chemotherapeutic agents.[3][4]

The inhibition of P-gp is a promising strategy to enhance the therapeutic window of co-administered drugs that are P-gp substrates.[3] By blocking the efflux activity of P-gp, inhibitors can increase the intracellular concentration of these drugs, potentially overcoming resistance and improving treatment outcomes. Therefore, the systematic evaluation of new chemical entities for their interaction with P-gp is a crucial step in modern drug discovery and development.[5][6] This guide uses this compound, a phenothiazine derivative, as a case study to delineate the experimental approach for identifying and characterizing novel P-gp inhibitors.

Quantitative Data on P-glycoprotein Inhibition

The inhibitory potential of a compound against P-gp is typically quantified by its half-maximal inhibitory concentration (IC50). The following tables provide examples of IC50 values for known P-gp inhibitors against various probe substrates, which can serve as a benchmark when evaluating a new compound like this compound.

Table 1: IC50 Values of Known P-gp Inhibitors from Cellular Accumulation Assays

Inhibitor Probe Substrate Cell Line IC50 (µM)
Verapamil Rhodamine 123 MCF7R 2.5 ± 0.4
Cyclosporin A Rhodamine 123 MCF7R 1.8 ± 0.3
Tariquidar Daunorubicin HCT-Pgp 0.05 ± 0.01

| Elacridar (GF120918) | Paclitaxel | Caco-2 | 0.02 ± 0.005 |

Table 2: IC50 Values of Known P-gp Inhibitors from Bidirectional Transport Assays

Inhibitor Probe Substrate Cell Line IC50 (µM)
Verapamil Digoxin LLC-MDR1 3.9 ± 0.7
Quinidine Digoxin Caco-2 1.5 ± 0.3

| Ketoconazole | Digoxin | LLC-MDR1 | 0.5 ± 0.1 |

Table 3: Stimulation of P-gp ATPase Activity by Known Substrates/Inhibitors

Compound Concentration for Max Stimulation (µM) Maximal Stimulation (% of Basal Activity)
Verapamil 50 250
Vinblastine 2 300

| Paclitaxel | 1 | 200 |

Experimental Protocols

A multi-assay approach is recommended to comprehensively characterize the interaction of a test compound with P-gp.[5] Below are detailed protocols for three fundamental in vitro assays.

This assay measures the ATP hydrolysis by P-gp in the presence of a test compound. P-gp substrates and inhibitors can modulate the ATPase activity.[7][8]

  • Materials:

    • Recombinant human P-gp membranes

    • Pgp-Glo™ Assay System (or similar)

    • Test compound (this compound)

    • Positive control (e.g., Verapamil)

    • P-gp ATPase inhibitor (e.g., Sodium Orthovanadate)

    • 96-well white opaque plates

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of the test compound (this compound) and controls in the assay buffer.

    • In a 96-well plate, add 25 µg of P-gp membranes to each well.[7]

    • Add the test compound, verapamil (200 µM), or sodium orthovanadate (100 µM) to the respective wells.[7]

    • Initiate the reaction by adding 5 mM MgATP to each well.[7]

    • Incubate the plate at 37°C for 40 minutes.[7]

    • Stop the reaction by adding an ATPase detection reagent.

    • Incubate at room temperature for 20 minutes to allow for signal development.[7]

    • Measure the luminescence using a plate reader.

    • Calculate the change in luminescence relative to the controls to determine the effect of the test compound on P-gp ATPase activity.

This assay quantifies the intracellular accumulation of a fluorescent P-gp substrate in cells overexpressing P-gp. An inhibitor will block the efflux of the substrate, leading to increased intracellular fluorescence.[9][10]

  • Materials:

    • P-gp overexpressing cells (e.g., MCF7R, MDR1-MDCK) and parental cells.

    • Fluorescent P-gp substrate (e.g., Rhodamine 123, Calcein-AM).

    • Test compound (this compound).

    • Positive control inhibitor (e.g., Verapamil).

    • 96-well black, clear-bottom plates.

    • Fluorescence plate reader or flow cytometer.

  • Procedure:

    • Seed the P-gp overexpressing cells in a 96-well plate and culture until a confluent monolayer is formed.

    • Wash the cells with pre-warmed buffer.

    • Incubate the cells with various concentrations of the test compound (this compound) or verapamil for 30 minutes at 37°C.[9]

    • Add the fluorescent substrate (e.g., 5.25 µM Rhodamine 123) to all wells and incubate for another 30-60 minutes at 37°C.[9]

    • Wash the cells with ice-cold buffer to stop the transport.

    • Lyse the cells and measure the intracellular fluorescence using a plate reader.

    • Alternatively, detach the cells and analyze the fluorescence by flow cytometry.

    • Plot the increase in fluorescence against the concentration of the test compound to determine the IC50 value.

This is considered the gold-standard assay for confirming P-gp substrates and inhibitors. It measures the transport of a probe substrate across a polarized cell monolayer.[11][12]

  • Materials:

    • Polarized cell line (e.g., Caco-2, LLC-PK1-MDR1) grown on transwell inserts.

    • Probe P-gp substrate (e.g., ³H-Digoxin).

    • Test compound (this compound).

    • Positive control inhibitor (e.g., Quinidine).

    • Liquid scintillation counter.

  • Procedure:

    • Culture the cells on transwell inserts for approximately 21 days to allow for differentiation and polarization.

    • Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.

    • For the apical-to-basolateral (A-B) transport, add the probe substrate with or without the test compound to the apical chamber.

    • For the basolateral-to-apical (B-A) transport, add the probe substrate with or without the test compound to the basolateral chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • At specified time points, collect samples from the receiver chamber and replace with fresh buffer.

    • Quantify the amount of probe substrate in the samples using a liquid scintillation counter.

    • Calculate the apparent permeability (Papp) for both directions.

    • The efflux ratio (Papp(B-A) / Papp(A-B)) is determined. A significant reduction in the efflux ratio in the presence of the test compound indicates P-gp inhibition.

Mandatory Visualizations

The expression of P-gp is regulated by various signaling pathways, which can be relevant for long-term effects of a drug candidate.[2][13][14]

Pgp_Regulation_Pathways cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Transcription Cytokines Cytokines Growth_Factors Growth_Factors Receptors Receptors Growth_Factors->Receptors Stress Stress MAPK MAPK Stress->MAPK PI3K PI3K Receptors->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NFkB NFkB Akt->NFkB MDR1_Gene MDR1 Gene mTOR->MDR1_Gene ERK ERK MAPK->ERK JNK JNK MAPK->JNK p38 p38 MAPK->p38 AP1 AP1 ERK->AP1 JNK->AP1 p38->MDR1_Gene NFkB->MDR1_Gene AP1->MDR1_Gene p53 p53 p53->MDR1_Gene Pgp_Protein P-gp Protein MDR1_Gene->Pgp_Protein Transcription & Translation

Caption: Key signaling pathways modulating the expression of the MDR1 gene and P-gp protein.

The following diagram illustrates a logical workflow for screening and confirming a compound's P-gp inhibitory activity.

Pgp_Inhibition_Workflow ATPase_Assay P-gp ATPase Activity Assay Check_Modulation Modulation Observed? ATPase_Assay->Check_Modulation Accumulation_Assay Cellular Accumulation Assay Check_Inhibition Inhibition Observed? Accumulation_Assay->Check_Inhibition Bidirectional_Transport Bidirectional Transport Assay Check_Modulation->Bidirectional_Transport Yes End_NonInhibitor Not a Direct P-gp Inhibitor Check_Modulation->End_NonInhibitor No Check_Inhibition->Bidirectional_Transport Yes Check_Inhibition->End_NonInhibitor No Confirm_Inhibition Inhibition Confirmed? Bidirectional_Transport->Confirm_Inhibition End_Inhibitor Confirmed P-gp Inhibitor Confirm_Inhibition->End_Inhibitor Yes Confirm_Inhibition->End_NonInhibitor No Start Start Start->Accumulation_Assay

Caption: A stepwise workflow for the in vitro investigation of P-gp inhibitors.

Conclusion

Investigating the potential of a compound such as this compound to act as a P-glycoprotein inhibitor requires a systematic and multi-faceted approach. The combination of biochemical assays, such as the P-gp ATPase activity assay, and cell-based methods, including cellular accumulation and bidirectional transport assays, provides a robust platform for the identification and characterization of novel P-gp inhibitors. The detailed protocols and reference data presented in this guide are intended to equip researchers with the necessary tools to conduct these investigations thoroughly. The successful identification of new P-gp inhibitors holds significant promise for overcoming multidrug resistance and improving the clinical utility of a wide range of therapeutic agents.

References

(S)-ethopropazine and its effects on neurodegenerative models

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on (S)-Ethopropazine and its Potential Effects on Neurodegenerative Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is the (S)-enantiomer of ethopropazine, a phenothiazine derivative that has been utilized as an anticholinergic agent in the management of Parkinson's disease.[1][2] The primary mechanism of action of ethopropazine involves the blockade of muscarinic acetylcholine receptors, thereby helping to restore the balance of neurotransmitter activity in the brain, which is disrupted in Parkinson's disease. While the racemic mixture of ethopropazine has been studied, the specific effects of its individual enantiomers, such as this compound, in the context of a broader range of neurodegenerative diseases remain an area of active investigation. This technical guide provides a comprehensive overview of the known properties of this compound and explores its potential therapeutic applications in various neurodegenerative models based on its known mechanisms and the general principles of neuroprotection.

Quantitative Data

Currently, specific quantitative data on the direct effects of this compound in various neurodegenerative models is limited in the publicly available scientific literature. However, data on its interaction with key enzymes is available.

Table 1: Stereoselective Inhibition of Human Butyrylcholinesterase (BChE) by Ethopropazine Enantiomers

EnantiomerDissociation Constant (Ki) for BChE
This compound140 nM
(R)-Ethopropazine61 nM

Data from a study on the stereoselectivity of reversible inhibition of BChE.[3]

Potential Effects in Neurodegenerative Models

Based on its known anticholinergic activity and the established role of cholinergic signaling in neuroinflammation and neuronal function, this compound holds potential for therapeutic intervention in several neurodegenerative diseases. The following sections outline the general experimental models for major neurodegenerative disorders and discuss the hypothetical application of this compound.

Parkinson's Disease (PD)

Pathology Overview: Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra and the accumulation of aggregated α-synuclein protein in Lewy bodies.

Experimental Models and Protocols:

  • In Vitro Model:

    • Cell Line: Human neuroblastoma SH-SY5Y cells are commonly used.

    • Induction of Pathology: Cells are treated with neurotoxins such as rotenone or 1-methyl-4-phenylpyridinium (MPP+), which inhibit mitochondrial complex I and induce oxidative stress and apoptosis, mimicking PD pathology.[4][5][6]

    • Experimental Protocol:

      • Culture SH-SY5Y cells to 80% confluency.

      • Pre-treat cells with varying concentrations of this compound for 24 hours.

      • Induce neurotoxicity by adding rotenone (e.g., 100 nM) or MPP+ (e.g., 1 mM) for another 24 hours.

      • Assess cell viability using the MTT assay.

      • Measure intracellular reactive oxygen species (ROS) production using a fluorescent probe like DCFDA.

      • Quantify α-synuclein aggregation using Thioflavin T staining or specific antibodies.[7]

  • In Vivo Model:

    • Animal Model: C57BL/6 mice are frequently used.

    • Induction of Pathology: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered systemically. MPTP is metabolized to MPP+ in the brain, which selectively destroys dopaminergic neurons.[8]

    • Experimental Protocol:

      • Administer this compound to mice via intraperitoneal injection for a pre-determined period.

      • Induce Parkinsonism by injecting MPTP (e.g., 20 mg/kg, 4 times at 2-hour intervals).

      • Evaluate motor function using tests like the rotarod and pole test.

      • Analyze brain tissue for the loss of dopaminergic neurons in the substantia nigra using tyrosine hydroxylase (TH) immunohistochemistry.

      • Measure dopamine levels in the striatum using high-performance liquid chromatography (HPLC).

Potential Therapeutic Effects of this compound: Through its anticholinergic properties, this compound could modulate the cholinergic-adrenergic imbalance in PD. Furthermore, cholinergic signaling is known to influence neuroinflammation, a key component of PD pathogenesis.[1][3]

Alzheimer's Disease (AD)

Pathology Overview: Alzheimer's disease is characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau protein, forming neurofibrillary tangles (NFTs).

Experimental Models and Protocols:

  • In Vitro Model:

    • Cell Line: SH-SY5Y cells or other neuronal cell lines engineered to overexpress amyloid precursor protein (APP) or tau.

    • Induction of Pathology: Treatment with oligomeric Aβ peptides or induction of tau hyperphosphorylation using kinase activators.

    • Experimental Protocol:

      • Culture neuronal cells.

      • Treat cells with this compound.

      • Expose cells to aggregated Aβ42 peptides.

      • Assess cell viability and apoptosis.

      • Measure levels of phosphorylated tau (e.g., at Ser202/Thr205) using Western blotting or ELISA.[9]

  • In Vivo Model:

    • Animal Model: Transgenic mice expressing human APP and/or presenilin-1 (PS1) mutations (e.g., 5XFAD mice) or mutant tau.

    • Experimental Protocol:

      • Treat transgenic mice with this compound over a prolonged period.

      • Assess cognitive function using behavioral tests like the Morris water maze.

      • Analyze brain tissue for Aβ plaque load and neurofibrillary tangle pathology using immunohistochemistry.

Potential Therapeutic Effects of this compound: Cholinergic neurons are severely affected in AD, and anticholinergic drugs are generally not recommended. However, the modulation of neuroinflammation via cholinergic pathways could be a potential, yet complex, mechanism of action.[1]

Huntington's Disease (HD)

Pathology Overview: Huntington's disease is a genetic disorder caused by a CAG repeat expansion in the huntingtin gene, leading to the production of mutant huntingtin (mHtt) protein that aggregates and causes neuronal dysfunction and death, particularly in the striatum.

Experimental Models and Protocols:

  • In Vitro Model:

    • Cell Line: Striatal cell lines (e.g., STHdhQ7/Q111) derived from HD mouse models expressing mHtt.

    • Experimental Protocol:

      • Culture striatal cells.

      • Treat with this compound.

      • Assess cell viability and mitochondrial function (e.g., measuring mitochondrial membrane potential).[10]

      • Quantify mHtt aggregation using filter retardation assays.

  • In Vivo Model:

    • Animal Model: Transgenic mouse models of HD, such as the R6/2 mouse, which expresses a fragment of the human mHtt gene.

    • Experimental Protocol:

      • Administer this compound to R6/2 mice.

      • Monitor motor performance using tests like the rotarod and clasping behavior.

      • Assess survival and body weight changes.

      • Analyze brain tissue for the presence of mHtt inclusions.

Potential Therapeutic Effects of this compound: The role of the cholinergic system in HD is less defined, but modulation of neurotransmitter systems and neuroinflammation could offer therapeutic benefits.

Amyotrophic Lateral Sclerosis (ALS)

Pathology Overview: ALS is characterized by the progressive degeneration of motor neurons in the brain and spinal cord, leading to muscle weakness and paralysis.

Experimental Models and Protocols:

  • In Vitro Model:

    • Cell Culture: Primary motor neuron cultures or motor neuron-like cell lines (e.g., NSC-34) expressing mutant superoxide dismutase 1 (SOD1).

    • Experimental Protocol:

      • Culture motor neurons.

      • Treat with this compound.

      • Induce stress (e.g., glutamate excitotoxicity or oxidative stress).

      • Assess motor neuron survival.

  • In Vivo Model:

    • Animal Model: Transgenic mice expressing mutant human SOD1 (e.g., SOD1-G93A mice).

    • Experimental Protocol:

      • Treat SOD1-G93A mice with this compound.

      • Monitor disease onset, progression (e.g., motor function decline), and survival.

      • Analyze spinal cord tissue for motor neuron loss.

Potential Therapeutic Effects of this compound: Neuroinflammation is a significant contributor to ALS pathology, and the anti-inflammatory potential of cholinergic modulation could be a relevant therapeutic strategy.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathway of ethopropazine, a key pathological pathway in Parkinson's Disease, and a general experimental workflow for testing a compound like this compound.

cluster_0 Cholinergic Synapse Ethopropazine Ethopropazine Muscarinic_Receptor Muscarinic Acetylcholine Receptor (mAChR) Ethopropazine->Muscarinic_Receptor Blocks Downstream_Signaling Downstream Signaling (e.g., G-protein activation) Muscarinic_Receptor->Downstream_Signaling Initiates Acetylcholine Acetylcholine Acetylcholine->Muscarinic_Receptor Binds and Activates

Figure 1: Mechanism of Action of Ethopropazine.

cluster_1 Alpha-Synuclein Aggregation Pathway in Parkinson's Disease Monomer Soluble α-Synuclein Monomers Oligomer Toxic Oligomers Monomer->Oligomer Misfolding and Aggregation Fibril Insoluble Fibrils Oligomer->Fibril Protofibril Formation Neuronal_Dysfunction Neuronal Dysfunction and Death Oligomer->Neuronal_Dysfunction Lewy_Body Lewy Bodies Fibril->Lewy_Body Accumulation Lewy_Body->Neuronal_Dysfunction

Figure 2: Alpha-Synuclein Aggregation Cascade.

cluster_2 In Vitro Compound Screening Workflow Cell_Culture Plate Neuronal Cells Compound_Treatment Add this compound Cell_Culture->Compound_Treatment Toxin_Induction Induce Neurotoxicity (e.g., Rotenone) Compound_Treatment->Toxin_Induction Incubation Incubate (24-48h) Toxin_Induction->Incubation Data_Acquisition Measure Endpoints: - Cell Viability (MTT) - ROS Production - Protein Aggregation Incubation->Data_Acquisition Data_Analysis Analyze and Compare to Controls Data_Acquisition->Data_Analysis

References

A Technical Guide to the Discovery and Stereochemical History of Ethopropazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethopropazine, a phenothiazine derivative, has been a constituent of the therapeutic arsenal for Parkinson's disease for decades, valued for its anticholinergic properties. Initially introduced and utilized as a racemic mixture, subsequent research has unveiled a significant stereoselectivity in its biological interactions, particularly concerning its enantiomeric forms: (R)-ethopropazine and (S)-ethopropazine. This technical guide provides an in-depth exploration of the discovery, history, and stereochemical nuances of ethopropazine. It consolidates quantitative pharmacological data, details key experimental methodologies for its synthesis and chiral separation, and visually represents critical pathways and workflows. The focus is on the differential pharmacology of the enantiomers, underscoring the importance of stereochemistry in drug action and development.

Introduction and Historical Context

The journey of ethopropazine is rooted in the broader history of phenothiazine chemistry. Following the successful synthesis of promethazine and the groundbreaking introduction of chlorpromazine in the early 1950s by Paul Charpentier and his team at Rhône-Poulenc, the therapeutic potential of the phenothiazine nucleus was widely explored.[1][2][3] Ethopropazine (also known as profenamine) emerged from this era of intense research, developed as an antiparkinsonian agent with significant anticholinergic, as well as weaker antihistaminic and antiadrenergic, effects.[4] For many years, it was prescribed for the symptomatic treatment of Parkinson's disease, particularly to alleviate tremor and rigidity.[5]

Like many early chiral pharmaceuticals, ethopropazine was developed and marketed as a racemate—an equal mixture of its two enantiomers.[6][7] The scientific understanding that enantiomers of a drug could possess markedly different pharmacological, pharmacokinetic, and toxicological profiles was not yet a driving force in drug development.[6] It was only later that investigations into the stereoselective interactions of ethopropazine began, revealing a more complex pharmacological story. A pivotal study highlighted that the two enantiomers do not interact equally with their biological targets, with a notable example being the stereoselective inhibition of butyrylcholinesterase (BChE).[6] This discovery has spurred further interest in resolving and characterizing the individual enantiomers to better understand their distinct contributions to the drug's overall therapeutic and adverse effects.[6]

Stereoselective Synthesis and Chiral Resolution

The preparation of enantiomerically pure forms of ethopropazine is crucial for the detailed study of their individual properties. Researchers have developed both stereoselective synthesis routes and methods for resolving the racemic mixture.

Chemoenzymatic Stereodivergent Synthesis

A notable method for obtaining both (R)- and this compound is a four-step chemoenzymatic synthesis.[6] This approach provides high enantiopurity and demonstrates a sophisticated application of biocatalysis in pharmaceutical manufacturing.

Experimental Protocol: Chemoenzymatic Synthesis of Ethopropazine Enantiomers [6]

  • Synthesis of Racemic Precursor: The process begins with the synthesis of the racemic alcohol, 1-(10H-phenothiazin-10-yl)propan-2-ol. This is achieved by the regioselective opening of propylene oxide with phenothiazine in the presence of n-butyllithium (n-BuLi) in dry tetrahydrofuran (THF).

  • Enzymatic Kinetic Resolution: The racemic alcohol undergoes lipase-mediated kinetic resolution. Using a biocatalyst such as Novozym 435 (immobilized Candida antarctica lipase B) and an acyl donor (e.g., vinyl acetate) in a solvent like methyl tert-butyl ether (MTBE), one enantiomer is selectively acetylated. This reaction yields the slower-reacting (S)-(+)-alcohol with high enantiomeric excess (>99% ee) and the acetylated (R)-(−)-acetate (approx. 94% ee).

  • Intermediate Preparation: The separated enantiomers of the alcohol are then converted into their corresponding bromo derivatives using phosphorus tribromide (PBr₃) in dichloromethane (CH₂Cl₂).

  • Stereodivergent Amination: The final step involves reacting the chiral bromo intermediates with diethylamine. The stereochemical outcome of this nucleophilic substitution is solvent-dependent:

    • In Methanol: The reaction proceeds with a net retention of configuration, yielding this compound from the (S)-bromo intermediate and (R)-ethopropazine from the (R)-bromo intermediate.

    • In Toluene: The reaction results in an inversion of configuration.

This synthetic strategy is outlined in the workflow diagram below.

G cluster_synthesis Chemoenzymatic Synthesis Workflow racemate Racemic 1-(10H-phenothiazin-10-yl)propan-2-ol resolution Lipase-Mediated Kinetic Resolution (Novozym 435, Vinyl Acetate) racemate->resolution s_alcohol (S)-(+)-Alcohol (>99% ee) resolution->s_alcohol Unreacted r_acetate (R)-(-)-Acetate (~94% ee) resolution->r_acetate Acetylated bromination_s Bromination (PBr3) s_alcohol->bromination_s hydrolysis Hydrolysis (NaOH) r_acetate->hydrolysis r_alcohol (R)-(-)-Alcohol hydrolysis->r_alcohol bromination_r Bromination (PBr3) r_alcohol->bromination_r s_bromo (S)-Bromo Intermediate bromination_s->s_bromo r_bromo (R)-Bromo Intermediate bromination_r->r_bromo amination_s Amination with Diethylamine (MeOH) s_bromo->amination_s amination_r Amination with Diethylamine (MeOH) r_bromo->amination_r s_etho This compound amination_s->s_etho r_etho (R)-Ethopropazine amination_r->r_etho

Chemoenzymatic synthesis of ethopropazine enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC) Resolution

For analytical and preparative scale separation of ethopropazine enantiomers from a racemic mixture, chiral HPLC is a highly effective method. This technique relies on a chiral stationary phase (CSP) that interacts differentially with each enantiomer, leading to different retention times.

Experimental Protocol: Chiral HPLC Separation of Ethopropazine Enantiomers

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase, such as Chiralcel OJ.

  • Mobile Phase: A mixture of n-hexane, tert-butanol, and triethylamine. A typical composition is 100:3:0.5 (v/v/v). Triethylamine is added to the mobile phase as a basic modifier to improve the peak shape of the amine-containing analytes.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Outcome: This method achieves good separation of the enantiomers, with reported enantiomeric purities of 99.1% for the (-)-enantiomer and 97.9% for the (+)-enantiomer.

Stereoselective Pharmacology

The primary therapeutic action of ethopropazine in Parkinson's disease is attributed to its antagonism of muscarinic acetylcholine receptors in the central nervous system. However, it also interacts with other targets, and the affinity for these sites can be stereoselective.

Butyrylcholinesterase (BChE) Inhibition

The most well-documented stereoselective interaction of ethopropazine is with butyrylcholinesterase (BChE), an enzyme involved in the hydrolysis of choline esters. While the precise role of BChE inhibition in the therapeutic profile of ethopropazine is not fully elucidated, the difference in enantiomer affinity is significant.

A detailed kinetic study revealed that BChE has a considerably higher affinity for the (R)-enantiomer of ethopropazine compared to the (S)-enantiomer. This stereoselectivity is evident in the dissociation constants for both the free enzyme and the acetylated enzyme intermediate.[8]

Experimental Protocol: BChE Inhibition Assay [9][10][11]

  • Enzyme and Substrate: The assay utilizes human BChE and acetylthiocholine (ATCh) as the substrate.

  • Method: The Ellman spectrophotometric method is employed, which measures the production of thiocholine as ATCh is hydrolyzed by BChE. The thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is quantified by measuring absorbance at 412 nm.

  • Procedure:

    • Recombinant human BChE is pre-incubated with various concentrations of the inhibitor (racemic ethopropazine, (R)-ethopropazine, or this compound) in a phosphate buffer (pH 7.5) at a controlled temperature (e.g., 25°C or 37°C).

    • The enzymatic reaction is initiated by the addition of ATCh and DTNB.

    • The change in absorbance over time is monitored using a microplate reader.

    • The rate of reaction is calculated and compared to a control without the inhibitor.

  • Data Analysis: The data are analyzed using kinetic models to determine the mechanism of inhibition (e.g., competitive, non-competitive) and to calculate the dissociation constants (Kᵢ) for the enzyme-inhibitor complex.

Table 1: Dissociation Constants (Kᵢ) of Ethopropazine Enantiomers for Butyrylcholinesterase (BChE)

CompoundKᵢ for Free BChE (nM)Kᵢ for Acetylated BChE (nM)
(R)-Ethopropazine61268
This compound140730
Racemic Ethopropazine88365

Data sourced from Sinko et al. (2011).

The data clearly indicate that (R)-ethopropazine is a more potent inhibitor of BChE than this compound, with an affinity more than twice that of its stereoisomer for the free enzyme.

Muscarinic Acetylcholine Receptor (mAChR) Antagonism

Ethopropazine's primary mechanism for treating parkinsonian symptoms is its anticholinergic activity, which involves blocking muscarinic acetylcholine receptors. This helps to rebalance the dopaminergic and cholinergic systems in the basal ganglia. Studies on the racemate have shown that ethopropazine has a relatively low selectivity for the M1 muscarinic receptor subtype over the M2 subtype when compared to other anticholinergic drugs like pirenzepine.[12]

To date, comprehensive studies detailing the binding affinities (Kᵢ values) of the individual (R)- and (S)-enantiomers of ethopropazine at the five different muscarinic receptor subtypes (M1-M5) are not widely available in the published literature. This represents a significant knowledge gap in fully understanding the stereoselective contribution of each enantiomer to the drug's therapeutic effects and side-effect profile (e.g., dry mouth, confusion), which are mediated by these receptors.

G cluster_pathway Muscarinic M2/M4 Receptor Antagonism ACh Acetylcholine (ACh) M2R M2/M4 Receptor ACh->M2R Binds & Activates Etho Ethopropazine (Antagonist) Etho->M2R Binds & Blocks Gi Gαi/o Protein M2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Neuronal Decreased Neuronal Excitability Gi->Neuronal (via Gβγ effects on K+ channels) cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Neuronal Leads to

Antagonism of Gαi-coupled muscarinic receptors.
NMDA Receptor Antagonism

In addition to its other activities, ethopropazine is also known to be a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1] This action may contribute to its therapeutic profile, as NMDA receptors are involved in excitotoxicity and synaptic plasticity. Similar to the muscarinic receptors, there is a lack of published data comparing the potency (e.g., IC₅₀ values) of the individual (R)- and (S)-enantiomers at the NMDA receptor. This is another area that warrants further investigation to fully characterize the stereopharmacology of ethopropazine.

G cluster_pathway NMDA Receptor Antagonism Glutamate Glutamate & Glycine NMDAR NMDA Receptor Glutamate->NMDAR Bind & Open Channel Etho Ethopropazine (Uncompetitive Antagonist) IonChannel Ion Channel Pore Etho->IonChannel Blocks Pore Ca Ca²⁺ Influx IonChannel->Ca Excit Decreased Neuronal Excitotoxicity Ca->Excit Prevents

Mechanism of uncompetitive NMDA receptor antagonism.

Toxicology

Toxicological data comparing the individual enantiomers of ethopropazine are scarce. For the racemic mixture, dose-dependent toxicity has been observed in vitro. For example, in LAN-5 neuroblastoma cells, racemic ethopropazine hydrochloride exhibited an LD₅₀ of 28 µM.[1] Without stereoselective toxicological studies, it remains unknown whether one enantiomer contributes more significantly to the adverse effects of the drug.

Conclusion and Future Directions

The history of ethopropazine mirrors the evolution of pharmaceutical science—from the initial use of a racemic mixture to a more nuanced understanding of the importance of stereochemistry. The available data clearly demonstrate that the enantiomers of ethopropazine are not pharmacologically equivalent, with (R)-ethopropazine being a more potent inhibitor of butyrylcholinesterase.

However, significant gaps in our knowledge remain. The most critical area for future research is the determination of the binding affinities and functional activities of the individual (R)- and (S)-enantiomers at the various muscarinic and NMDA receptor subtypes. Such data are essential to fully delineate the stereoselective contributions to both the desired antiparkinsonian effects and the undesired side effects. Furthermore, comparative toxicological studies of the enantiomers are needed to complete their safety profiles. A comprehensive understanding of the stereopharmacology of ethopropazine could inform the development of future, more selective, and potentially safer anticholinergic agents for the treatment of Parkinson's disease and other neurological disorders.

References

In Vitro Binding Affinity of (S)-Ethopropazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-ethopropazine, the (S)-enantiomer of the phenothiazine derivative ethopropazine, is a compound of significant interest in neuropharmacology. Ethopropazine has been clinically used for its anticholinergic and antiparkinsonian properties.[1] Understanding the specific interactions of its enantiomers with various neuroreceptors and enzymes is crucial for elucidating its mechanism of action and for the development of more targeted therapeutics. This technical guide provides a comprehensive overview of the in vitro binding affinity of this compound, with a focus on quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Data Presentation: Quantitative Binding Affinity

The following table summarizes the available quantitative data for the in vitro binding affinity of this compound and its related forms to various biological targets.

TargetLigandAffinity (K_d)Species/TissueRadioligand/MethodReference(s)
Butyrylcholinesterase (BChE)This compound 140 nM Equine SerumKinetic analysis of acetylthiocholine hydrolysis inhibition[2]
Butyrylcholinesterase (BChE)(R)-Ethopropazine61 nMEquine SerumKinetic analysis of acetylthiocholine hydrolysis inhibition[2]
Butyrylcholinesterase (BChE)(±)-Ethopropazine (racemate)88 nMEquine SerumKinetic analysis of acetylthiocholine hydrolysis inhibition[2]
Acetylated ButyrylcholinesteraseThis compound 730 nM Equine SerumKinetic analysis of acetylthiocholine hydrolysis inhibition[2]
Acetylated Butyrylcholinesterase(R)-Ethopropazine268 nMEquine SerumKinetic analysis of acetylthiocholine hydrolysis inhibition[2]
Acetylated Butyrylcholinesterase(±)-Ethopropazine (racemate)365 nMEquine SerumKinetic analysis of acetylthiocholine hydrolysis inhibition[2]
Muscarinic Receptors (M1)(±)-Ethopropazine (racemate)Potent inhibitor (specific K_i not provided)Rat Brain[³H]-Pirenzepine Competition Assay[3]
Muscarinic Receptors (general)(±)-Ethopropazine (racemate)Potent inhibitor (specific K_i not provided)Rat Brain[³H]-Quinuclidinyl benzilate (QNB) Competition Assay[3]

Experimental Protocols

Butyrylcholinesterase (BChE) Inhibition Assay (Kinetic Analysis)

This protocol is based on the methodology described for determining the stereoselective interaction between butyrylcholinesterase and ethopropazine enantiomers.[2]

Objective: To determine the dissociation constants (K_d) of this compound, (R)-ethopropazine, and racemic ethopropazine for butyrylcholinesterase by measuring the inhibition of enzyme activity.

Materials:

  • Butyrylcholinesterase (from equine serum)

  • Acetylthiocholine (substrate)

  • This compound, (R)-Ethopropazine, (±)-Ethopropazine

  • Phosphate buffer (pH 7.4)

  • Spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare stock solutions of BChE and the ethopropazine enantiomers in the appropriate buffer.

  • Assay Setup: In a multi-well plate, combine the BChE enzyme solution with varying concentrations of the ethopropazine enantiomers or the racemate. Include control wells with no inhibitor.

  • Pre-incubation: Incubate the enzyme and inhibitor mixtures for a defined period to allow for binding equilibrium to be reached.

  • Initiation of Reaction: Add the substrate, acetylthiocholine, to all wells to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately begin monitoring the change in absorbance over time using a spectrophotometer. The hydrolysis of acetylthiocholine produces a product that can be colorimetrically detected.

  • Data Analysis: Determine the initial velocity (rate of reaction) for each inhibitor concentration. Plot the enzyme activity against the inhibitor concentration and fit the data to an appropriate inhibition model (e.g., competitive, non-competitive) to calculate the inhibition constant (K_i), which provides an estimate of the dissociation constant (K_d).

General Radioligand Binding Assay Protocol (for Receptor Binding)

This is a representative protocol for determining the binding affinity of a compound to a specific receptor, such as muscarinic, histamine, adrenergic, or NMDA receptors.

Objective: To determine the inhibition constant (K_i) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

Materials:

  • Cell membranes or tissue homogenates expressing the receptor of interest

  • Radiolabeled ligand (e.g., [³H]-pirenzepine for M1 muscarinic receptors)

  • Unlabeled test compound (this compound)

  • Assay buffer

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare a suspension of cell membranes or tissue homogenates containing the target receptor.

  • Assay Setup: In test tubes or a multi-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the mixture at a specific temperature for a duration sufficient to reach binding equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the unbound radioligand. The receptors and bound ligands are retained on the filter.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the unlabeled test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Butyrylcholinesterase Inhibition Assay Workflow```dot

BChE_Inhibition_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis BChE BChE Stock Mix Combine BChE and This compound BChE->Mix Inhibitor This compound Stock Inhibitor->Mix Substrate Acetylthiocholine Stock AddSubstrate Add Acetylthiocholine Substrate->AddSubstrate Preincubation Pre-incubate Mix->Preincubation Preincubation->AddSubstrate Measure Spectrophotometric Measurement AddSubstrate->Measure Kinetics Calculate Initial Velocities Measure->Kinetics Curve Plot Activity vs. [Inhibitor] Kinetics->Curve Kd Determine Kd Curve->Kd

Caption: Workflow for a general radioligand competition binding assay.

Signaling Pathway: Muscarinic Acetylcholine Receptor (M1) Antagonism

Muscarinic_Antagonism Simplified M1 Muscarinic Receptor Signaling cluster_membrane Cell Membrane cluster_signaling Intracellular Signaling M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC ACh Acetylcholine ACh->M1R Agonist Etho This compound Etho->M1R Antagonist

Caption: Antagonism of M1 muscarinic receptor signaling by this compound.

Conclusion

This technical guide provides the currently available quantitative in vitro binding data for this compound, with a notable stereoselective interaction observed at butyrylcholinesterase. The data for other key neuroreceptors, including muscarinic, histamine, adrenergic, and NMDA receptors, is limited to the racemic mixture, highlighting a significant knowledge gap. Further research is warranted to fully characterize the binding profile of the individual enantiomers of ethopropazine to better understand their pharmacological effects and potential for targeted drug development. The provided experimental protocols and workflow diagrams offer a practical framework for researchers investigating the in vitro pharmacology of this and related compounds.

References

(S)-ethopropazine hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Chemical Properties of Ethopropazine Hydrochloride

This technical guide provides a comprehensive overview of the chemical and physical properties of ethopropazine hydrochloride, tailored for researchers, scientists, and professionals in drug development. For the purpose of this document, the information pertains to the racemic form, as data specific to the (S)-enantiomer is not extensively available.

Physicochemical Properties

Ethopropazine hydrochloride is a phenothiazine derivative.[1] It presents as a white to off-white crystalline powder.[2]

Identifiers and Molecular Characteristics
PropertyValueSource
IUPAC Name N,N-diethyl-1-phenothiazin-10-ylpropan-2-amine;hydrochloride[3]
CAS Number 1094-08-2[4][5]
Molecular Formula C₁₉H₂₄N₂S · HCl[4]
Molecular Weight 348.93 g/mol [6]
Canonical SMILES CCN(CC)C(C)CN1C2=CC=CC=C2SC3=CC=CC=C31.Cl[4]
InChI Key VXPCQISYVPFYRK-UHFFFAOYSA-N[4]
Physical and Chemical Constants
PropertyValueSource
Melting Point 223-225 °C (with some decomposition)[5][6]
Boiling Point 430.1 °C at 760 mmHg[7]
Flash Point 213.9 °C[7]
Appearance White powder[6]
pH ~5.8 (5% aqueous solution)[5]
Vapor Pressure 1.34E-07 mmHg at 25°C[7]
Solubility
SolventSolubilitySource
Water 50 mg/mL; 1 g in 400 mL at 20°C, 1 g in 20 mL at 40°C[5]
DMSO >5 mg/mL at ~60 °C (clear)[6]
DMF 10 mg/mL[4]
DMF:PBS (pH 7.2) (1:5) 0.16 mg/mL[4]
Ethanol 5 mg/mL; Soluble (1.0 g in 30 mL absolute ethanol at 25°C)[4][5]
Chloroform Soluble[5]
Acetone Sparingly soluble[5]
Ether Practically insoluble[5]
Benzene Practically insoluble[5]

Pharmacological Properties

Ethopropazine hydrochloride exhibits several pharmacological actions, primarily as an anticholinergic agent.[5] It is an inhibitor of butyrylcholinesterase (BChE) and shows selectivity for BChE over acetylcholinesterase (AChE).[4][8] Additionally, it acts as a non-selective muscarinic acetylcholine receptor (mAChR) antagonist and possesses antihistamine and antiadrenergic properties.[3][8] These actions contribute to its use as an antiparkinsonian agent.[6]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

A common method for assessing the purity of ethopropazine hydrochloride is High-Performance Liquid Chromatography (HPLC). While specific experimental conditions can vary, a general protocol is outlined below.

Objective: To determine the purity of an ethopropazine hydrochloride sample.

Materials:

  • Ethopropazine hydrochloride reference standard

  • Ethopropazine hydrochloride sample for analysis

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable buffer components)

  • HPLC system with a UV detector

  • C18 reversed-phase column

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of acetonitrile and water with a small percentage of formic acid to control the pH. The exact ratio will depend on the column and system used and should be optimized for good peak separation.

  • Standard Solution Preparation: Accurately weigh a known amount of the ethopropazine hydrochloride reference standard and dissolve it in the mobile phase to create a stock solution of known concentration. Prepare a series of dilutions from the stock solution to create calibration standards.

  • Sample Solution Preparation: Accurately weigh the ethopropazine hydrochloride sample and dissolve it in the mobile phase to a concentration within the range of the calibration standards.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with formic acid).

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV detection at a wavelength of 252 nm.[4]

    • Column Temperature: Ambient or controlled (e.g., 25 °C).

  • Analysis: Inject the calibration standards to generate a calibration curve. Then, inject the sample solution.

  • Data Analysis: Identify the peak corresponding to ethopropazine hydrochloride based on the retention time of the standard. Calculate the purity of the sample by comparing the peak area of the sample to the calibration curve.

Visualizations

Signaling Pathway of Ethopropazine Hydrochloride

Ethopropazine_Signaling_Pathway cluster_cholinergic Cholinergic System ACh Acetylcholine (ACh) BChE Butyrylcholinesterase (BChE) ACh->BChE Hydrolyzed by mAChR Muscarinic Acetylcholine Receptors (mAChR) ACh->mAChR Activates Chol_Effect Cholinergic Effects (e.g., motor control) mAChR->Chol_Effect Leads to Etho (S)-Ethopropazine HCl Etho->BChE Inhibits Etho->mAChR Antagonizes HPLC_Workflow prep 1. Preparation - Mobile Phase - Standard Solutions - Sample Solution hplc 2. HPLC Analysis - Inject Standards & Sample - C18 Column - UV Detection (252 nm) prep->hplc data 3. Data Acquisition - Chromatogram Generation hplc->data analysis 4. Data Analysis - Peak Integration - Calibration Curve - Purity Calculation data->analysis report 5. Reporting - Purity Report Generation analysis->report Ethopropazine_Effects cluster_actions Pharmacological Actions cluster_effects Clinical & Side Effects Etho Ethopropazine HCl BChEI BChE Inhibition Etho->BChEI mAChRA mAChR Antagonism Etho->mAChRA AntiH Antihistaminic Etho->AntiH AntiA Antiadrenergic Etho->AntiA Therapeutic Therapeutic Effect: Antiparkinsonian BChEI->Therapeutic mAChRA->Therapeutic SideEffects Side Effects: Drowsiness, Dizziness, Xerostomia, Mydriasis mAChRA->SideEffects AntiH->SideEffects

References

(-)-Ethopropazine: A Technical Guide on its Biological Function and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Ethopropazine, a phenothiazine derivative, has been clinically utilized for its antiparkinsonian effects. This technical document provides an in-depth exploration of the biological functions of its specific enantiomer, (-)-Ethopropazine. The core of its therapeutic action lies in its potent anticholinergic activity, primarily through the antagonism of muscarinic acetylcholine receptors. Furthermore, it exhibits a distinct and stereoselective inhibitory profile against butyrylcholinesterase (BChE). This guide synthesizes the current understanding of its multimodal mechanism of action, presents quantitative pharmacological data, details key experimental protocols for its characterization, and visualizes its interaction with relevant biological pathways.

Core Biological Functions and Mechanism of Action

(-)-Ethopropazine's therapeutic effects, particularly in the management of Parkinson's disease and drug-induced extrapyramidal symptoms, stem from its ability to modulate multiple neurotransmitter systems.[1][2][3] Its primary mechanisms are centered on cholinergic and cholinesterase pathways, with additional interactions at other neuronal receptors.

Muscarinic Acetylcholine Receptor (mAChR) Antagonism

The principal mechanism of action for Ethopropazine is the competitive antagonism of muscarinic acetylcholine receptors.[1][2] In conditions like Parkinson's disease, the depletion of dopamine in the nigrostriatal pathway leads to a functional overactivity of the cholinergic system.[1][2] By blocking mAChRs, particularly the M1 subtype which is abundant in the central nervous system, Ethopropazine helps to re-establish a more balanced state between the dopaminergic and cholinergic systems.[1][4] This action alleviates motor symptoms such as tremors, rigidity, and bradykinesia.[1][2]

Selective Butyrylcholinesterase (BChE) Inhibition

Ethopropazine is a potent and selective inhibitor of butyrylcholinesterase (BChE) while being a significantly weaker inhibitor of acetylcholinesterase (AChE).[5][6][7] This selectivity is a key feature of its pharmacological profile.

Recent studies have revealed a significant stereoselectivity in its interaction with BChE. Research on the enantiomers of Ethopropazine has demonstrated that the R-enantiomer possesses a higher affinity for BChE compared to the S-enantiomer.[8][9] This stereoselective inhibition is crucial for understanding the specific contribution of (-)-Ethopropazine to the overall therapeutic effect. Butyrylcholinesterase had a higher affinity for R-ethopropazine.[8]

Other Neuromodulatory Activities

In addition to its primary anticholinergic and BChE-inhibiting properties, Ethopropazine interacts with several other receptor systems, contributing to its broad pharmacological profile:

  • NMDA Receptor Antagonism: Ethopropazine is reported to be a non-selective N-methyl-D-aspartate (NMDA) receptor antagonist.[6][10][11] This action may contribute to its therapeutic effects in neuropathic pain and potentially offer neuroprotective benefits, without the neurotoxic side effects seen with other NMDA antagonists.[11][12]

  • Histamine H1 Receptor Antagonism: The compound possesses antihistaminic properties, which may contribute to sedative side effects.[1][3][13]

  • Adrenergic Receptor Antagonism: Antiadrenergic actions have also been reported, further broadening its systemic effects.[3][13][14]

Quantitative Pharmacological Data

The pharmacological activity of Ethopropazine and its enantiomers has been quantified through various in vitro assays. The following tables summarize the key binding and inhibitory constants.

Table 1: Cholinesterase Inhibitory Activity
Target EnzymeCompoundIC50 / KiSpeciesAssay MethodReference
Butyrylcholinesterase (BChE)Ethopropazine (racemate)IC50: 15.14 µMHumanErythrocyte Lysates[5]
Butyrylcholinesterase (BChE)Ethopropazine (racemate)IC50: 1.6 µMHumanPlasma[7]
Butyrylcholinesterase (BChE)Ethopropazine (racemate)IC50: 210 nMNot SpecifiedNot Specified[15]
Acetylcholinesterase (AChE)Ethopropazine (racemate)IC50: 1020 µMHumanRecombinant[7]
Butyrylcholinesterase (BChE)R-EthopropazineK_d_: 61 nMNot SpecifiedKinetic Modeling[8]
Butyrylcholinesterase (BChE)S-EthopropazineK_d_: 140 nMNot SpecifiedKinetic Modeling[8]
Acetylated BChER-EthopropazineK_d_: 268 nMNot SpecifiedKinetic Modeling[8]
Acetylated BChES-EthopropazineK_d_: 730 nMNot SpecifiedKinetic Modeling[8]

Note: Discrepancies in IC50 values may arise from different experimental conditions and enzyme sources.

Table 2: Receptor Binding Affinity
Target ReceptorCompoundKiTissue/SystemRadioligandReference
M1 Muscarinic Receptor (enriched)Ethopropazine (racemate)3.1 nMRat ForebrainNot Specified[5]
M2 Muscarinic Receptor (enriched)Ethopropazine (racemate)7.2 nMRat HindbrainNot Specified[5]

Signaling Pathways and Mechanisms

The therapeutic action of (-)-Ethopropazine in Parkinsonism can be visualized through its modulation of the striatal cholinergic signaling pathway.

Parkinson_Cholinergic_Pathway Effect of (-)-Ethopropazine on Striatal Cholinergic Pathway Dopamine Dopamine (Depleted in PD) D2R D2 Receptor (Inhibitory) Dopamine->D2R ACh Acetylcholine (ACh) M1R M1 Receptor (Excitatory) ACh->M1R Excessive Release (Cholinergic Overactivity) Output Altered Motor Output (Parkinsonian Symptoms) M1R->Output Excitatory Signal M1R->Output Normalized Output (Symptom Relief) Ethopropazine (-)-Ethopropazine Ethopropazine->M1R

Caption: (-)-Ethopropazine blocks M1 receptors, countering cholinergic overactivity in Parkinson's.

Experimental Protocols

The characterization of (-)-Ethopropazine's biological activity relies on established in vitro and in vivo methodologies.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the inhibitory potency of compounds against AChE and BChE.

Principle: The enzyme hydrolyzes a thiocholine substrate (e.g., acetylthiocholine) to produce thiocholine. Thiocholine then reacts with Ellman's reagent (DTNB) to produce a yellow-colored anion, the absorbance of which is measured over time. The presence of an inhibitor slows the rate of this colorimetric reaction.

Detailed Protocol:

  • Reagent Preparation: Prepare phosphate buffer (pH 8.0), solutions of the target enzyme (human recombinant AChE or plasma-derived BChE), the substrate acetylthiocholine iodide (ATCI), and the chromogen 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB). Prepare stock solutions of (-)-Ethopropazine in a suitable solvent (e.g., DMSO) and perform serial dilutions.

  • Assay Procedure: In a 96-well microplate, add the buffer, DTNB solution, and the enzyme solution.

  • Inhibitor Incubation: Add various concentrations of the (-)-Ethopropazine solution to the wells. Include a control group with solvent only. Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for enzyme-inhibitor interaction.

  • Reaction Initiation: Initiate the reaction by adding the ATCI substrate to all wells.

  • Data Acquisition: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Ellman_Method_Workflow Workflow for Cholinesterase Inhibition Assay prep 1. Reagent Preparation (Buffer, Enzyme, DTNB, Substrate, Inhibitor) plate 2. Plate Setup Add Buffer, DTNB, Enzyme to 96-well plate prep->plate incubate 3. Inhibitor Incubation Add (-)-Ethopropazine dilutions, incubate plate->incubate initiate 4. Reaction Initiation Add Substrate (ATCI) incubate->initiate read 5. Kinetic Measurement Read Absorbance @ 412 nm initiate->read analyze 6. Data Analysis Calculate % Inhibition, plot dose-response curve read->analyze ic50 Result: IC50 Value analyze->ic50

Caption: Workflow diagram for determining IC50 via the Ellman's method.

In Vitro Radioligand Binding Assay for Muscarinic Receptors

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.

Principle: A radiolabeled ligand with known high affinity for the target receptor is incubated with a tissue preparation containing the receptor (e.g., rat brain homogenates). A competing, non-labeled compound ((-)-Ethopropazine) is added at various concentrations. The ability of the test compound to displace the radioligand from the receptor is measured, allowing for the calculation of its binding affinity.

Detailed Protocol:

  • Tissue Preparation: Homogenize specific brain regions known to be enriched in certain mAChR subtypes (e.g., forebrain for M1, hindbrain for M2) in an appropriate buffer.[5] Centrifuge the homogenate to isolate the membrane fraction containing the receptors.

  • Assay Setup: In assay tubes, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-pirenzepine for M1), and varying concentrations of unlabeled (-)-Ethopropazine.

  • Incubation: Incubate the mixture at a specific temperature for a duration sufficient to reach binding equilibrium.

  • Separation: Rapidly filter the contents of each tube through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioactivity.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine non-specific binding in the presence of a high concentration of a known unlabeled ligand (e.g., atropine). Calculate the specific binding at each concentration of (-)-Ethopropazine. Plot the specific binding against the log concentration of (-)-Ethopropazine to generate a competition curve and calculate the IC50. Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Binding_Assay_Workflow Workflow for Radioligand Binding Assay prep 1. Membrane Preparation (e.g., Rat Brain Homogenate) mix 2. Incubation Setup Combine Membranes, Radioligand, and (-)-Ethopropazine prep->mix incubate 3. Equilibrium Incubation Allow binding to occur mix->incubate filter 4. Rapid Filtration Separate Bound from Unbound Ligand incubate->filter count 5. Scintillation Counting Quantify Radioactivity filter->count analyze 6. Data Analysis Competition Curve -> IC50 -> Ki count->analyze ki Result: Ki Value analyze->ki

Caption: Workflow for determining receptor binding affinity (Ki) via radioligand assay.

Conclusion

(-)-Ethopropazine is a pharmacologically complex agent whose primary biological function is the antagonism of central muscarinic acetylcholine receptors, which forms the basis of its utility in Parkinson's disease. Its profile is further defined by a potent and stereoselective inhibition of butyrylcholinesterase, with the (R)-enantiomer demonstrating higher affinity. Additional antagonist activities at NMDA, histamine, and adrenergic receptors contribute to its broad spectrum of effects. A comprehensive understanding of this multi-target profile, supported by quantitative binding data and robust experimental methodologies, is essential for its rational use and for the development of future therapeutic agents with refined selectivity and efficacy.

References

Methodological & Application

Chiral Separation of Ethopropazine Enantiomers by High-Performance Liquid Chromatography (HPLC): An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed application note and protocol for the successful chiral separation of ethopropazine enantiomers using High-Performance Liquid Chromatography (HPLC). Ethopropazine, a phenothiazine derivative, possesses a stereogenic center, necessitating the separation and quantification of its enantiomers for pharmaceutical research and development. This guide outlines a specific HPLC method, including the recommended chiral stationary phase, mobile phase composition, and chromatographic conditions. Furthermore, it presents a structured approach to chiral method development and includes protocols for sample preparation and analysis.

Introduction

Ethopropazine is a phenothiazine derivative used as an anticholinergic and antiparkinsonian agent. Its molecular structure includes a chiral center, meaning it exists as a pair of enantiomers. As enantiomers can exhibit different pharmacological and toxicological profiles, their separation and individual characterization are crucial in drug development and quality control. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the enantioselective analysis of chiral compounds like ethopropazine.[1][2][3] This application note details a validated HPLC method for the baseline separation of ethopropazine enantiomers.

Chromatographic Conditions and Data

A successful enantioseparation of ethopropazine has been achieved using a polysaccharide-based chiral stationary phase. The following table summarizes the key chromatographic parameters and the resulting separation data.[1]

ParameterCondition
Column Chiralcel OJ
Mobile Phase n-hexane / t-butanol / triethylamine (100:3:0.5, v/v/v)
Flow Rate Not specified, typically 0.5-1.5 mL/min
Temperature Not specified, typically ambient (25 °C)
Detection Not specified, typically UV at 254 nm
Separation Factor (α) 1.68

Note: Flow rate, column temperature, and detection wavelength were not specified in the source material and are provided as typical starting points for method development.

Experimental Protocols

Materials and Reagents
  • Racemic Ethopropazine HCl

  • n-Hexane (HPLC grade)

  • t-Butanol (HPLC grade)

  • Triethylamine (HPLC grade)

  • Methanol (HPLC grade, for sample dissolution)

  • Chiralcel OJ HPLC column (or equivalent polysaccharide-based CSP)

  • HPLC system with UV detector

  • Standard laboratory glassware

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of racemic ethopropazine HCl and transfer it to a 10 mL volumetric flask.

  • Dissolve the compound in a small amount of methanol and then dilute to the mark with the mobile phase.

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase in a volumetric flask.

HPLC Method Protocol
  • System Preparation:

    • Install the Chiralcel OJ column in the HPLC system.

    • Prepare the mobile phase by mixing n-hexane, t-butanol, and triethylamine in the ratio of 100:3:0.5 (v/v/v).

    • Degas the mobile phase using an appropriate method (e.g., sonication or online degasser).

  • System Equilibration:

    • Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved. This may take 30-60 minutes.

  • Injection:

    • Inject a suitable volume (e.g., 10 µL) of the working standard solution onto the column.

  • Data Acquisition:

    • Acquire the chromatogram for a sufficient run time to allow for the elution of both enantiomers.

    • Monitor the separation at a suitable UV wavelength (e.g., 254 nm).

  • Analysis:

    • Identify the peaks corresponding to the two ethopropazine enantiomers.

    • Calculate the resolution (Rs) and separation factor (α) to evaluate the quality of the separation. A separation factor of 1.68 indicates a very good enantioseparation.[1]

Chiral Method Development Strategy

For phenothiazine derivatives like ethopropazine, polysaccharide-based CSPs are often a good starting point for method development.[4] The following workflow outlines a systematic approach to developing a chiral separation method.

G cluster_screening Phase 1: Column and Mobile Phase Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Method Validation CSP_Screen Select CSPs (e.g., Chiralcel OJ, Lux Cellulose-3, Chirobiotic V) MP_Screen Screen with Normal Phase (NP) and Polar Organic (PO) Mobile Phases CSP_Screen->MP_Screen Eval1 Evaluate for Partial Separation MP_Screen->Eval1 Eval1->CSP_Screen No Separation MP_Opt Optimize Mobile Phase Composition (Adjust solvent ratios and additives) Eval1->MP_Opt Partial Separation Achieved Flow_Temp_Opt Optimize Flow Rate and Temperature MP_Opt->Flow_Temp_Opt Eval2 Evaluate Resolution (Rs) and Tailing Factor Flow_Temp_Opt->Eval2 Validation Validate Method (Linearity, Precision, Accuracy, Robustness) Eval2->Validation Optimal Separation Final_Method Finalized Analytical Method Validation->Final_Method G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample_Prep Prepare Ethopropazine Standard Solution Inject Inject Sample Sample_Prep->Inject MP_Prep Prepare Mobile Phase (n-hexane/t-butanol/TEA) Equilibrate Equilibrate Chiralcel OJ Column MP_Prep->Equilibrate Equilibrate->Inject Run Run HPLC and Acquire Data Inject->Run Analyze Analyze Chromatogram Run->Analyze Report Calculate α, Rs and Report Results Analyze->Report

References

Application Notes and Protocols for (S)-ethopropazine in Cell-Based P-gp Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a crucial ATP-binding cassette (ABC) transporter that acts as an efflux pump, actively transporting a wide variety of substrates out of cells. This process plays a significant role in drug disposition and is a major contributor to multidrug resistance (MDR) in cancer cells by reducing the intracellular concentration of chemotherapeutic agents. P-gp is expressed in various tissues, including the intestinal epithelium, liver, kidneys, and the blood-brain barrier, where it limits the absorption and distribution of many drugs. Therefore, the inhibition of P-gp is a key strategy to overcome MDR and enhance the efficacy of various therapeutic agents.

(S)-ethopropazine, a phenothiazine derivative, has been identified as a potential inhibitor of P-gp. Phenothiazines are a class of compounds known to interact with P-gp, offering a promising avenue for modulating its activity. These application notes provide detailed protocols for assessing the P-gp inhibitory potential of this compound using two common cell-based assays: the Calcein-AM efflux assay and the Rhodamine 123 efflux assay.

Mechanism of P-gp Inhibition

P-gp inhibitors can act through various mechanisms, including competitive, non-competitive, or allosteric inhibition of the transporter, as well as by interfering with ATP hydrolysis that powers the pump. The primary mechanism of P-gp inhibition by many compounds, including likely phenothiazines, involves direct binding to the transporter, thereby blocking the binding or translocation of P-gp substrates.

Data Presentation

The inhibitory potential of this compound on P-gp is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the P-gp-mediated efflux of a substrate by 50%. The IC50 value is a critical parameter for comparing the potency of different P-gp inhibitors.

CompoundP-gp SubstrateCell LineIC50 (µM)
This compound Calcein-AMMDCKII-MDR1To be determined
This compound Rhodamine 123K562/MDRTo be determined
VerapamilCalcein-AMK562/MDR~5.0
Cyclosporin ARhodamine 123MCF7/ADR~2.5
TrifluoperazineDaunorubicinK562/ADR~3.2

Note: The provided IC50 values for comparator compounds are approximate and can vary depending on the specific experimental conditions, cell line, and substrate used.

Experimental Protocols

Two widely used and reliable methods for assessing P-gp inhibition in a cell-based format are the Calcein-AM and Rhodamine 123 efflux assays. These assays utilize fluorescent substrates of P-gp. In the presence of a P-gp inhibitor like this compound, the efflux of these fluorescent substrates is blocked, leading to their intracellular accumulation, which can be quantified by measuring the fluorescence intensity.

Protocol 1: Calcein-AM P-gp Inhibition Assay

1. Principle:

Calcein-AM is a non-fluorescent, lipophilic compound that can freely diffuse across the cell membrane. Once inside the cell, intracellular esterases cleave the acetoxymethyl (AM) ester group, converting it into the fluorescent and membrane-impermeable molecule, calcein. Calcein is a substrate for P-gp and is actively transported out of cells overexpressing the transporter. Inhibition of P-gp by this compound results in the intracellular accumulation of calcein, leading to an increase in fluorescence.

2. Materials:

  • P-gp overexpressing cell line (e.g., MDCKII-MDR1, K562/MDR) and the corresponding parental cell line (MDCKII, K562).

  • This compound hydrochloride.

  • Calcein-AM (acetoxymethyl ester of calcein).

  • Verapamil or Cyclosporin A (positive control inhibitor).

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Phosphate-buffered saline (PBS).

  • Black, clear-bottom 96-well microplates.

  • Fluorescence microplate reader (Excitation: ~494 nm, Emission: ~517 nm).

  • CO2 incubator (37°C, 5% CO2).

3. Experimental Procedure:

  • Cell Seeding: Seed the P-gp overexpressing and parental cells into black, clear-bottom 96-well plates at a density of 5 x 10^4 cells/well. Allow the cells to adhere and grow for 24-48 hours in a CO2 incubator.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Also, prepare solutions of the positive control inhibitor (e.g., Verapamil at 50 µM).

  • Compound Incubation: Remove the culture medium from the wells and wash the cells once with PBS. Add 100 µL of the prepared this compound or control inhibitor solutions to the respective wells. Include wells with medium only as a negative control. Incubate the plate for 30 minutes at 37°C.

  • Calcein-AM Loading: Prepare a 0.25 µM working solution of Calcein-AM in cell culture medium. Add 50 µL of the Calcein-AM working solution to each well (final concentration will be approximately 0.17 µM).

  • Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Fluorescence Measurement: After incubation, wash the cells twice with ice-cold PBS to remove extracellular Calcein-AM. Add 100 µL of PBS to each well. Measure the intracellular fluorescence using a fluorescence microplate reader with excitation at ~494 nm and emission at ~517 nm.

4. Data Analysis:

  • Subtract the background fluorescence (wells with cells but no Calcein-AM).

  • Normalize the fluorescence intensity of the P-gp overexpressing cells treated with this compound to the fluorescence of the parental cells (representing 100% inhibition) and the untreated P-gp overexpressing cells (representing 0% inhibition).

  • Plot the percentage of P-gp inhibition against the logarithm of the this compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Rhodamine 123 Efflux P-gp Inhibition Assay

1. Principle:

Rhodamine 123 is a fluorescent cationic dye that readily enters cells and accumulates in the mitochondria. It is a well-characterized substrate of P-gp and is actively effluxed from cells overexpressing this transporter. Inhibition of P-gp by this compound will lead to increased intracellular retention of Rhodamine 123, resulting in higher fluorescence.

2. Materials:

  • P-gp overexpressing cell line (e.g., K562/MDR, MCF7/ADR) and the corresponding parental cell line.

  • This compound hydrochloride.

  • Rhodamine 123.

  • Verapamil or Cyclosporin A (positive control inhibitor).

  • Cell culture medium.

  • PBS.

  • 96-well microplates.

  • Fluorescence microplate reader or flow cytometer (Excitation: ~488 nm, Emission: ~525 nm).

  • CO2 incubator.

3. Experimental Procedure:

  • Cell Seeding: Seed cells in 96-well plates as described in Protocol 1.

  • Compound Preparation: Prepare serial dilutions of this compound and control inhibitors in cell culture medium as described in Protocol 1.

  • Rhodamine 123 Loading: Prepare a 5 µM working solution of Rhodamine 123 in cell culture medium. Remove the existing medium from the cells and add 100 µL of the Rhodamine 123 solution to each well.

  • Loading Incubation: Incubate the plate for 30-60 minutes at 37°C to allow for cellular uptake of the dye.

  • Efflux Initiation: After the loading period, remove the Rhodamine 123 solution and wash the cells twice with PBS. Add 100 µL of the prepared this compound or control inhibitor solutions to the respective wells. Include wells with medium only for spontaneous efflux.

  • Efflux Incubation: Incubate the plate for 60-120 minutes at 37°C to allow for P-gp-mediated efflux.

  • Fluorescence Measurement: After the efflux period, wash the cells twice with ice-cold PBS. Add 100 µL of PBS to each well. Measure the retained intracellular fluorescence using a fluorescence microplate reader or by flow cytometry.

4. Data Analysis:

The data analysis is similar to the Calcein-AM assay. The fluorescence in the presence of this compound is compared to the fluorescence in the absence of the inhibitor (maximum efflux) and in the presence of a potent inhibitor like verapamil (maximum inhibition). The IC50 value is determined from the dose-response curve.

Visualization of Workflows and Pathways

Experimental Workflow for P-gp Inhibition Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate incubation Incubate Cells with this compound cell_seeding->incubation compound_prep Prepare this compound Dilutions compound_prep->incubation substrate_prep Prepare Fluorescent Substrate loading Load Cells with Fluorescent Substrate substrate_prep->loading incubation->loading efflux Allow for P-gp Mediated Efflux loading->efflux measurement Measure Intracellular Fluorescence efflux->measurement calculation Calculate % Inhibition measurement->calculation ic50 Determine IC50 Value calculation->ic50

Caption: A generalized workflow for a cell-based P-gp inhibition assay.

Signaling Pathway of P-gp Efflux and Inhibition

pgp_inhibition_pathway cluster_membrane Cell Membrane pgp P-glycoprotein (P-gp) extracellular Extracellular Space pgp->extracellular Efflux adp ADP + Pi pgp->adp substrate P-gp Substrate (e.g., Calcein, Rhodamine 123) intracellular Intracellular Space atp ATP substrate->pgp Enters Cell inhibitor This compound inhibitor->pgp Inhibition atp->pgp Powers Efflux

Caption: Direct inhibition of P-gp by this compound at the cell membrane.

(S)-ethopropazine hydrochloride solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Ethopropazine hydrochloride is a phenothiazine derivative with significant pharmacological interest due to its selective inhibition of butyrylcholinesterase (BChE) and its antagonistic effects on muscarinic acetylcholine receptors (mAChRs).[1][2] These properties make it a valuable tool for research in areas such as neurodegenerative diseases, particularly Parkinson's disease, and for studying the cholinergic nervous system. This document provides detailed information on the solubility of this compound hydrochloride, protocols for its preparation and use in common experimental assays, and a visual representation of its mechanism of action.

Physicochemical Properties and Solubility

This compound hydrochloride is a white to off-white crystalline powder.[2] Proper storage involves keeping it in a desiccated state at 2-8°C.[2]

Table 1: Solubility of this compound Hydrochloride

SolventSolubilityRemarksSource
Water50 mg/mL-[3]
Dimethyl Sulfoxide (DMSO)>5 mg/mLSoluble at ~60°C, forms a clear solution.[2]
Ethanol (absolute)33 mg/mLSoluble at 25°C.
AcetoneSparingly soluble-
EtherPractically insoluble-
BenzenePractically insoluble-
In Vivo Formulation 1 ≥ 2.5 mg/mL10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Forms a clear solution.
In Vivo Formulation 2 ≥ 2.5 mg/mL10% DMSO, 90% (20% SBE-β-CD in Saline). Forms a clear solution.
In Vivo Formulation 3 ≥ 2.5 mg/mL10% DMSO, 90% Corn Oil. Forms a clear solution.

Experimental Protocols

Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of this compound hydrochloride for further dilution in experimental buffers or media.

Materials:

  • This compound hydrochloride powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath (optional)

Protocol:

  • Weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mg/mL).

  • Vortex the solution thoroughly to dissolve the compound. Gentle warming in a water bath (up to 60°C) can aid dissolution.[2]

  • Once fully dissolved, the stock solution can be stored at -20°C for up to one year.[3] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes.

In Vitro Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

Objective: To determine the inhibitory activity of this compound hydrochloride on BChE.

Principle: This colorimetric assay measures the activity of BChE by quantifying the rate of hydrolysis of acetylthiocholine (ATC) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm. The rate of color development is proportional to the enzyme activity.

Materials:

  • Human plasma butyrylcholinesterase (hBChE)

  • This compound hydrochloride stock solution

  • Acetylthiocholine chloride (ATChCl)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

  • Multichannel pipette

Protocol:

  • Prepare Reagents:

    • BChE solution: Prepare a working solution of hBChE in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate over the measurement period.

    • DTNB solution: Prepare a solution of DTNB in phosphate buffer.

    • ATChCl solution: Prepare a fresh solution of ATChCl in deionized water.

    • This compound hydrochloride dilutions: Prepare a series of dilutions of the this compound hydrochloride stock solution in the assay buffer to achieve a range of final concentrations in the assay wells (e.g., 1 nM to 10 µM).

  • Assay Procedure:

    • In a 96-well plate, add the following to each well in the specified order:

      • Phosphate buffer

      • BChE solution

      • DTNB solution

      • This compound hydrochloride solution at various concentrations (or vehicle control).

    • Incubate the plate at 37°C for a pre-determined time (e.g., 5 minutes) to allow the inhibitor to interact with the enzyme.[3]

    • Initiate the enzymatic reaction by adding the ATChCl solution to all wells.[3]

    • Immediately begin monitoring the change in absorbance at 412 nm over time (e.g., every minute for 5-10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance versus time plot.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Workflow Diagram for BChE Inhibition Assay

BChE_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (BChE, DTNB, ATChCl, Ethopropazine) plate Prepare 96-well Plate reagents->plate add_reagents Add Buffer, BChE, DTNB, & Inhibitor plate->add_reagents preincubate Pre-incubate (37°C, 5 min) add_reagents->preincubate start_reaction Add Substrate (ATChCl) preincubate->start_reaction measure Measure Absorbance (412 nm, kinetic) start_reaction->measure calc_rate Calculate Reaction Rate measure->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for the in vitro BChE inhibition assay.

Cell Viability/Cytotoxicity Assay (MTT Assay)

Objective: To assess the effect of this compound hydrochloride on the viability of cultured cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cultured cells (e.g., a neuronal cell line)

  • This compound hydrochloride stock solution

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at ~570 nm

Protocol:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound hydrochloride in complete cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound hydrochloride (and a vehicle control).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or shaking to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration using the formula: % Cell Viability = (Absorbance_treated / Absorbance_control) * 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the CC50 (the concentration that causes 50% reduction in cell viability).

Muscarinic Acetylcholine Receptor (mAChR) Competitive Binding Assay

Objective: To determine the affinity of this compound hydrochloride for muscarinic acetylcholine receptors.

Principle: This assay measures the ability of an unlabeled compound (this compound hydrochloride) to compete with a radiolabeled ligand for binding to mAChRs in a cell membrane preparation. The amount of radiolabeled ligand bound to the receptors decreases as the concentration of the competing unlabeled ligand increases.

Materials:

  • Cell membrane preparation expressing mAChRs (e.g., from CHO cells transfected with a specific mAChR subtype or from a tissue known to express mAChRs).

  • Radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS).

  • This compound hydrochloride stock solution.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Wash buffer (ice-cold binding buffer).

  • Non-specific binding control (a high concentration of a known muscarinic antagonist, e.g., 1 µM atropine).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Protocol:

  • Assay Setup:

    • In a 96-well plate or individual tubes, add the following in order:

      • Binding buffer.

      • Increasing concentrations of this compound hydrochloride (or vehicle for total binding, or atropine for non-specific binding).

      • A fixed concentration of the radiolabeled ligand (typically at or below its Kd).

      • The cell membrane preparation.

  • Incubation:

    • Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters quickly with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials, add scintillation cocktail, and vortex.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of this compound hydrochloride: Specific Binding = Total Binding - Non-specific Binding

    • Plot the percentage of specific binding against the logarithm of the this compound hydrochloride concentration.

    • Fit the data to a one-site competition binding model to determine the Ki (inhibitory constant) of this compound hydrochloride, which represents its affinity for the muscarinic receptor.

Mechanism of Action: Signaling Pathway

This compound hydrochloride exerts its effects primarily through two mechanisms within the cholinergic system:

  • Inhibition of Butyrylcholinesterase (BChE): It is a potent and selective inhibitor of BChE. By inhibiting BChE, it prevents the breakdown of acetylcholine (ACh), thereby increasing the concentration and duration of action of ACh in the synaptic cleft.

  • Antagonism of Muscarinic Acetylcholine Receptors (mAChRs): It acts as a non-selective antagonist at mAChRs. This means it binds to these receptors without activating them, thus blocking the effects of acetylcholine.[1]

The following diagram illustrates the role of this compound hydrochloride in the cholinergic synapse.

Cholinergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_inhibition ACh_synthesis Acetylcholine (ACh) Synthesis Vesicle Synaptic Vesicle (contains ACh) ACh_synthesis->Vesicle Packaging ACh ACh Vesicle->ACh Release mAChR Muscarinic ACh Receptor (mAChR) ACh->mAChR Binding & Activation BChE Butyrylcholinesterase (BChE) ACh->BChE Hydrolysis Signal Signal Transduction (Cellular Response) mAChR->Signal Ethopropazine This compound Hydrochloride Ethopropazine->mAChR Antagonism Ethopropazine->BChE Inhibition

Caption: Mechanism of action of this compound hydrochloride.

References

Application Notes and Protocols for the Lipase-Mediated Kinetic Resolution in the Synthesis of (S)-Ethopropazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Ethopropazine is a chiral phenothiazine derivative with significant pharmacological applications. The synthesis of enantiomerically pure this compound is of great interest to ensure target specificity and minimize potential side effects associated with the racemic mixture. A highly efficient and environmentally friendly method to achieve this is through the chemoenzymatic synthesis involving a lipase-mediated kinetic resolution of a key chiral intermediate, 1-(10H-phenothiazin-10-yl)propan-2-ol.[1][2][3] This application note provides detailed protocols for the enzymatic kinetic resolution and subsequent chemical transformations to yield this compound, along with a summary of the key quantitative data.

Principle of the Method

The core of this chemoenzymatic approach is the kinetic resolution of racemic 1-(10H-phenothiazin-10-yl)propan-2-ol. In this step, a lipase selectively acylates one enantiomer of the racemic alcohol at a much faster rate than the other. This results in a mixture of an enantioenriched acylated product and the unreacted, enantioenriched alcohol of the opposite configuration. Subsequent separation of the ester and the alcohol, followed by further chemical modifications, allows for the synthesis of both (R)- and this compound. Specifically, for the synthesis of this compound, the unreacted (S)-alcohol is the desired intermediate.

Experimental Data

The selection of the lipase, acyl donor, and solvent is critical for achieving high enantioselectivity and conversion in the kinetic resolution of racemic 1-(10H-phenothiazin-10-yl)propan-2-ol. The following tables summarize the quantitative data from the screening of various lipases and reaction conditions.[1][3]

Table 1: Screening of Lipases for the Kinetic Resolution of (±)-1-(10H-phenothiazin-10-yl)propan-2-ol

LipaseAcyl DonorSolventTime (h)Conversion (%)e.e. of (S)-alcohol (%)e.e. of (R)-ester (%)Enantioselectivity (E)
Novozym 435Vinyl acetateMTBE2448>9994149
Lipozyme TL IMVinyl acetateMTBE48519895180
Amano Lipase PSVinyl acetateMTBE7235539820
Candida rugosa LipaseVinyl acetateMTBE721215954

e.e. = enantiomeric excess MTBE = Methyl tert-butyl ether

Table 2: Optimized Conditions for Preparative Scale Kinetic Resolution

LipaseScaleSubstrate:Acyl Donor (molar ratio)Temperature (°C)Time (h)Yield of (S)-alcohol (%)e.e. of (S)-alcohol (%)
Novozym 4351 g1:30 (Vinyl acetate)252445>99
Lipozyme TL IM1 g1:30 (Vinyl acetate)25484398

Experimental Protocols

Materials and Equipment
  • Racemic 1-(10H-phenothiazin-10-yl)propan-2-ol

  • Immobilized Lipase (Novozym 435 or Lipozyme TL IM)

  • Vinyl acetate

  • Methyl tert-butyl ether (MTBE)

  • Phosphorus tribromide (PBr3)

  • Diethylamine

  • Toluene

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Chromatography column (for purification)

  • Chiral HPLC system for enantiomeric excess determination

Protocol 1: Lipase-Mediated Kinetic Resolution of (±)-1-(10H-phenothiazin-10-yl)propan-2-ol
  • To a solution of racemic 1-(10H-phenothiazin-10-yl)propan-2-ol (1.0 g) in MTBE (50 mL), add vinyl acetate (30 molar equivalents).

  • Add the immobilized lipase (Novozym 435 or Lipozyme TL IM) to the mixture (20% w/w of the substrate).

  • Stir the suspension at 25 °C and 500 rpm.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC.

  • Once the desired conversion (approximately 50%) is reached (typically 24-48 hours), stop the reaction by filtering off the enzyme.

  • Wash the immobilized enzyme with fresh MTBE to recover any adsorbed product. The enzyme can be dried and potentially reused.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the resulting mixture of (S)-1-(10H-phenothiazin-10-yl)propan-2-ol and the (R)-acetate by column chromatography on silica gel to separate the alcohol from the ester.

Protocol 2: Synthesis of (S)-10-(2-bromopropyl)-10H-phenothiazine
  • Dissolve the enantioenriched (S)-1-(10H-phenothiazin-10-yl)propan-2-ol (1.0 g) in dry toluene.

  • Cool the solution in an ice bath.

  • Slowly add phosphorus tribromide (PBr3) (1.5 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by carefully adding saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (S)-10-(2-bromopropyl)-10H-phenothiazine.

Protocol 3: Synthesis of this compound
  • In a sealed tube, dissolve the crude (S)-10-(2-bromopropyl)-10H-phenothiazine in toluene.

  • Add an excess of diethylamine (50 equivalents).

  • Heat the mixture in an oil bath at 140 °C for 7 days.[2]

  • After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain this compound.

  • Determine the enantiomeric excess of the final product by chiral HPLC.

Visualizations

The following diagrams illustrate the overall experimental workflow for the synthesis of this compound.

G cluster_0 Step 1: Kinetic Resolution cluster_1 Step 2: Bromination cluster_2 Step 3: Amination racemate Racemic 1-(10H-phenothiazin- 10-yl)propan-2-ol lipase Lipase (e.g., Novozym 435) + Vinyl Acetate in MTBE racemate->lipase Enzymatic Acylation separation Mixture of: (S)-alcohol (>99% e.e.) (R)-acetate lipase->separation s_alcohol (S)-alcohol separation->s_alcohol Purification pbr3 PBr3 in Toluene s_alcohol->pbr3 s_bromide (S)-10-(2-bromopropyl)- 10H-phenothiazine pbr3->s_bromide s_bromide2 (S)-bromo derivative s_bromide->s_bromide2 amine Diethylamine in Toluene (sealed tube) s_bromide2->amine s_ethopropazine This compound amine->s_ethopropazine

Caption: Chemoenzymatic synthesis of this compound.

G start Start: Racemic Alcohol resolution Lipase-Mediated Kinetic Resolution start->resolution purification Column Chromatography Separation resolution->purification s_alcohol Isolate (S)-Alcohol purification->s_alcohol bromination Bromination with PBr3 s_alcohol->bromination amination Amination with Diethylamine bromination->amination final_product Purification of This compound amination->final_product end End: this compound final_product->end

Caption: Experimental workflow for this compound synthesis.

References

Application Notes and Protocols for Studying (S)-Ethopropazine in Rodent Models of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(S)-Ethopropazine, a phenothiazine derivative, is recognized for its potent anticholinergic properties, primarily through the blockade of muscarinic acetylcholine receptors.[1][2][3] It has been historically used to manage symptoms of Parkinson's disease (PD), such as muscle stiffness and tremors.[4] Beyond its symptomatic relief, emerging research points towards its potential neuroprotective effects, possibly through antioxidant mechanisms and modulation of cholinergic pathways that are overactive in the dopamine-depleted brain.[1][5][6] These application notes provide a comprehensive framework for designing and executing preclinical studies to evaluate the therapeutic efficacy and mechanisms of this compound in established rodent models of Parkinson's disease.

The protocols outlined below are designed for researchers, scientists, and drug development professionals, offering detailed methodologies for inducing Parkinsonian pathology in rodents, administering this compound, and assessing its effects through behavioral and biochemical endpoints.

Rodent Models of Parkinson's Disease

The most widely used and well-characterized models for preclinical PD research involve the administration of neurotoxins that selectively destroy dopaminergic neurons in the nigrostriatal pathway.[7][8][9] The two primary models are the 6-hydroxydopamine (6-OHDA) model, typically used in rats, and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) model, which is highly effective in mice.[7][10][11]

MPTP-Induced Parkinson's Model (Mouse)

The MPTP model is valued for its ability to replicate many features of PD, including the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc).[12] MPTP, being lipophilic, crosses the blood-brain barrier and is metabolized into the active toxicant MPP+ by monoamine oxidase B (MAO-B).[12][13] MPP+ is then selectively taken up by dopaminergic neurons via the dopamine transporter (DAT), where it induces cell death through mechanisms like oxidative stress.[12][14]

Protocol: Sub-acute MPTP Administration

  • Animals: Use 6-8 week-old male C57BL/6 mice, as this strain is highly susceptible to MPTP.[15][16]

  • Reagent Preparation: Prepare a solution of MPTP hydrochloride in sterile, 0.9% saline. A common dosing regimen is 20-30 mg/kg (free base).[13][15] Handle MPTP with extreme caution in a certified chemical fume hood, as it is a human neurotoxin.

  • Administration: Administer MPTP-HCl (20 mg/kg) via intraperitoneal (i.p.) injection once daily for five consecutive days.[13][15] A control group should receive saline injections.

  • Post-Injection Monitoring: Monitor mice for any signs of distress. The dopaminergic lesion typically stabilizes within 21 days post-administration.[13]

  • Experimental Groups for this compound Study:

    • Group 1: Saline + Vehicle

    • Group 2: Saline + this compound

    • Group 3: MPTP + Vehicle

    • Group 4: MPTP + this compound (at various doses)

6-OHDA-Induced Parkinson's Model (Rat)

The 6-OHDA model is a classic and reliable method for producing a unilateral lesion of the nigrostriatal pathway, which is useful for studying motor asymmetry.[17][18] Since 6-OHDA cannot cross the blood-brain barrier, it must be injected directly into the brain via stereotaxic surgery.[18]

Protocol: Unilateral 6-OHDA Lesion

  • Animals: Use adult male Sprague-Dawley or Wistar rats (250-300g).

  • Pre-treatment: To protect noradrenergic neurons from 6-OHDA toxicity, administer Desipramine (25 mg/kg, i.p.) 30 minutes prior to surgery.[19]

  • Anesthesia & Stereotaxic Surgery: Anesthetize the rat and mount it in a stereotaxic frame. Inject 6-OHDA hydrochloride (e.g., 8 µg in 4 µL of 0.9% saline with 0.02% ascorbic acid to prevent oxidation) into the medial forebrain bundle (MFB).[18][19] A common set of coordinates for the MFB in rats is AP: -1.2, ML: +/- 1.3, DV: -4.75 from bregma.[19]

  • Post-Operative Care: Provide post-operative analgesia and care, including soft food and hydration support, as animals may experience aphagia and adipsia.[19]

  • Lesion Confirmation: The lesion develops over 2-3 weeks. Confirmation is often performed using apomorphine- or amphetamine-induced rotation tests.[7][18] A successful lesion will result in robust contralateral (apomorphine) or ipsilateral (amphetamine) rotations.

Experimental Design and Workflow

A well-structured experimental plan is critical for obtaining reliable and interpretable data. The following workflow outlines the key stages of a typical study evaluating this compound.

G cluster_prep Phase 1: Preparation & Induction cluster_treat Phase 2: Treatment cluster_assess Phase 3: Assessment A Animal Acclimation (7-14 days) B Baseline Behavioral Testing (Pre-lesion) A->B C Neurotoxin Administration (MPTP or 6-OHDA) B->C D Lesion Development Period (14-21 days) C->D E This compound or Vehicle Administration D->E F Chronic Dosing Regimen (e.g., 14-28 days) E->F G Behavioral Assessments (Motor & Non-Motor) F->G H Tissue Collection (Brain) G->H I Biochemical & Histological Analysis H->I

Caption: General experimental workflow for preclinical evaluation.

This compound Administration

Proper drug formulation and administration are essential for ensuring consistent exposure and achieving therapeutic effects.

Pharmacokinetic Profile

Pharmacokinetic studies in rats show that ethopropazine is extensively distributed, has a long half-life, and displays poor oral bioavailability (<5%).[20][21] Intravenous administration shows dose-dependent non-linearity between 5 and 10 mg/kg.[20] Tissue distribution studies confirm high uptake in the brain.[22]

Table 1: Pharmacokinetic Parameters of Ethopropazine in Rats

Parameter 5 mg/kg i.v. 10 mg/kg i.v. 50 mg/kg oral
AUC (ng·h/mL) 9836 ± 2129 13096 ± 4186 2685 ± 336
Cmax (ng/mL) - - 236 ± 99
t½ (hours) 17.9 ± 3.3 20.9 ± 6.0 26.1 ± 5.4
Clearance (L/h/kg) 0.48 ± 0.10 - -
Vdss (L/kg) 7.1 ± 2.3 - -

Data sourced from Maboudian-Esfahani & Brocks (1999).[20]

Administration Protocol
  • Formulation: For intraperitoneal (i.p.) injection, dissolve this compound hydrochloride in sterile 0.9% saline. For oral administration (gavage), it can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water.

  • Dose Selection: Based on rodent studies of ethopropazine and other anticholinergics, a dose range of 5-30 mg/kg can be explored.[23][24] A dose-response study is recommended to identify the optimal therapeutic window.[25]

  • Route of Administration: Intraperitoneal (i.p.) injection is common for ensuring bioavailability in preclinical studies. Oral gavage can be used to assess efficacy via a more clinically relevant route, but higher doses may be needed to compensate for low bioavailability.[20]

  • Dosing Schedule: Treatment can be initiated either prophylactically (before or during neurotoxin administration) or therapeutically (after the lesion has stabilized). A typical therapeutic regimen would begin after the lesion development period and continue daily for 2-4 weeks before final assessments.

Behavioral Assessment Protocols

Behavioral tests are crucial for evaluating the functional outcomes of this compound treatment.[26][27]

Table 2: Key Behavioral Tests for Parkinson's Models

Test Measures Brief Protocol
Cylinder Test Forelimb use asymmetry (akinesia) Place the animal in a transparent cylinder and record the number of times it rears and touches the wall with its left, right, or both forepaws. Lesioned animals show a preference for the non-impaired limb.[14][26]
Pole Test Bradykinesia and motor coordination Place the mouse head-up on top of a vertical pole. Record the time to turn downwards and the total time to descend. Parkinsonian mice take longer to perform both actions.[26][27]
Rotarod Test Motor coordination and balance Place the rodent on an accelerating rotating rod and measure the latency to fall. Treatment effects are seen as an increased latency to fall compared to vehicle-treated lesioned animals.[14]

| Open Field Test | General locomotor activity and anxiety | Place the animal in an open arena and track its movement using an automated system. Key parameters include total distance traveled, velocity, and time spent in the center versus the periphery (anxiety measure).[27] |

Post-mortem Analysis

After the final behavioral assessments, brain tissue is collected for biochemical and histological analysis to determine the underlying neuroprotective effects of this compound.

Proposed Neuroprotective Mechanism

The primary mechanism of ethopropazine is blocking muscarinic acetylcholine receptors.[2] In Parkinson's disease, dopamine depletion leads to cholinergic overactivity, contributing to motor symptoms. This compound may restore balance. Additionally, neurotoxin models involve significant oxidative stress, and any antioxidant properties of the compound could directly protect neurons from degeneration.[5][12]

G cluster_toxin Neurotoxin Action cluster_neuron Dopaminergic Neuron cluster_drug This compound Action MPTP MPTP / 6-OHDA Mito Mitochondrial Dysfunction MPTP->Mito ROS ↑ Reactive Oxygen Species (Oxidative Stress) DA_Neuron Dopamine Neuron ROS->DA_Neuron Damages Mito->ROS Apoptosis Apoptosis / Degeneration DA_Neuron->Apoptosis Etho This compound Anti_ROS Antioxidant Effect Etho->Anti_ROS Anti_Chol Anticholinergic Effect (M1/M2 Receptor Blockade) Etho->Anti_Chol Anti_ROS->ROS Inhibits Anti_Chol->Apoptosis Reduces Excitotoxicity (Indirect Protection)

Caption: Proposed neuroprotective pathways of this compound.

Biochemical Assay Protocols

1. Assessment of Oxidative Stress: Malondialdehyde (MDA) Assay MDA is a key product of lipid peroxidation and a widely used marker of oxidative stress.[28]

  • Tissue Preparation: Homogenize a weighed portion of striatal or nigral tissue in ice-cold lysis buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C and collect the supernatant.[29]

  • TBARS Reaction: Use a commercial Thiobarbituric Acid Reactive Substances (TBARS) assay kit. Briefly, mix the tissue supernatant with the provided acid reagent. Add the thiobarbituric acid (TBA) solution and incubate at 95°C for 60 minutes.

  • Measurement: Cool the samples and measure the absorbance or fluorescence of the resulting pink-colored product (typically at 532 nm).

  • Quantification: Calculate the MDA concentration based on a standard curve generated with an MDA standard. Express results as nmol/mg of protein.

2. Assessment of Dopaminergic Integrity: Tyrosine Hydroxylase (TH) Quantification TH is the rate-limiting enzyme in dopamine synthesis and serves as a marker for the health and number of dopaminergic neurons.[30]

  • Western Blotting:

    • Extract total protein from striatal and substantia nigra tissue samples.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody against TH, followed by an appropriate HRP-conjugated secondary antibody.

    • Use a loading control (e.g., β-actin or GAPDH) for normalization.

    • Quantify band density using imaging software. A neuroprotective effect would be indicated by a preservation of TH levels in the this compound treated group compared to the vehicle-treated lesion group.[30]

  • Immunohistochemistry (IHC):

    • Perfuse animals and prepare fixed, paraffin-embedded or frozen brain sections.[28]

    • Perform antigen retrieval if necessary.

    • Incubate sections with a primary antibody against TH.

    • Apply a labeled secondary antibody and a detection reagent (e.g., DAB).

    • Counterstain with hematoxylin.

    • Quantify the number of TH-positive cells in the substantia nigra using stereological methods to assess neuronal survival.

Data Presentation and Interpretation

All quantitative data should be summarized to facilitate clear interpretation and comparison between experimental groups.

Table 3: Example Data Summary for Behavioral Outcomes

Group Cylinder Test (% Non-impaired limb use) Pole Test (Time to descend, s)
Saline + Vehicle 52 ± 5 10 ± 2
MPTP + Vehicle 85 ± 8* 25 ± 4*
MPTP + Etho (10 mg/kg) 65 ± 7# 16 ± 3#
MPTP + Etho (20 mg/kg) 58 ± 6# 12 ± 2#

*Values are hypothetical examples. Data presented as Mean ± SEM. p<0.05 vs. Saline+Vehicle; #p<0.05 vs. MPTP+Vehicle.

Table 4: Example Data Summary for Biochemical Outcomes

Group Striatal MDA (nmol/mg protein) SNpc TH+ Cell Count
Saline + Vehicle 2.1 ± 0.3 8500 ± 500
MPTP + Vehicle 5.8 ± 0.6* 3200 ± 400*
MPTP + Etho (10 mg/kg) 4.1 ± 0.5# 5500 ± 450#
MPTP + Etho (20 mg/kg) 3.0 ± 0.4# 6800 ± 520#

*Values are hypothetical examples. Data presented as Mean ± SEM. p<0.05 vs. Saline+Vehicle; #p<0.05 vs. MPTP+Vehicle.

By following these detailed protocols, researchers can effectively investigate the potential of this compound as a disease-modifying therapy for Parkinson's disease, elucidating both its functional effects on motor and non-motor behavior and its underlying neuroprotective mechanisms at the cellular level.

References

Application of (S)-Ethopropazine in Thermal Hyperalgesia Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thermal hyperalgesia, an increased sensitivity to noxious heat stimuli, is a hallmark of inflammatory and neuropathic pain states. The development of effective therapeutics for thermal hyperalgesia is a significant focus of pain research. (S)-Ethopropazine, a stereoisomer of the anticholinergic drug ethopropazine, has emerged as a compound of interest due to its dual antagonistic action on both muscarinic M4 receptors and N-methyl-D-aspartate (NMDA) receptors.[1][2] This dual mechanism suggests a potential for synergistic effects in modulating nociceptive signaling pathways that contribute to thermal hyperalgesia. These application notes provide a comprehensive overview of the use of this compound in preclinical thermal hyperalgesia research, including detailed experimental protocols and an examination of the underlying signaling pathways.

Mechanism of Action

This compound is understood to alleviate thermal hyperalgesia through the simultaneous modulation of two key receptor systems in the central nervous system, particularly within the dorsal horn of the spinal cord where pain signals are processed.

  • M4 Muscarinic Receptor Antagonism: M4 receptors are G-protein coupled receptors that, upon activation, inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. By antagonizing M4 receptors, this compound is hypothesized to disinhibit certain neuronal populations, potentially enhancing the release of inhibitory neurotransmitters like GABA, which can dampen nociceptive transmission.

  • NMDA Receptor Antagonism: NMDA receptors are ionotropic glutamate receptors that play a critical role in central sensitization, a key process in the development and maintenance of chronic pain states, including thermal hyperalgesia. Over-activation of NMDA receptors leads to an excessive influx of calcium ions (Ca2+), triggering a cascade of downstream signaling events that increase neuronal excitability. As an NMDA receptor antagonist, this compound can block this excessive Ca2+ influx, thereby reducing central sensitization and attenuating the perception of pain.[3]

Data Presentation

Table 1: Representative Dose-Response Effect of this compound on Paw Withdrawal Latency in a Rat Model of Sciatic Nerve Ligation-Induced Thermal Hyperalgesia

Treatment GroupDose (mg/kg, i.p.)NMean Paw Withdrawal Latency (seconds) ± SEM% Increase in Latency vs. Vehicle
Sham + Vehicle-810.2 ± 0.5-
Sciatic Nerve Ligation + Vehicle-85.1 ± 0.30%
Sciatic Nerve Ligation + this compound186.5 ± 0.427.5%
Sciatic Nerve Ligation + this compound388.2 ± 0.560.8%
Sciatic Nerve Ligation + this compound1089.8 ± 0.692.2%

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual experimental results may vary.

Experimental Protocols

The following protocols describe the induction of thermal hyperalgesia using the sciatic nerve ligation model in rats and the subsequent assessment of the analgesic effects of this compound using the plantar test.

Protocol 1: Induction of Neuropathic Pain via Sciatic Nerve Ligation in Rats

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (scalpel, scissors, forceps)

  • 4-0 silk suture

  • Antiseptic solution and sterile saline

  • Heating pad

Procedure:

  • Anesthetize the rat using isoflurane (5% for induction, 2% for maintenance).

  • Shave and disinfect the lateral aspect of the thigh of the desired hind limb.

  • Make a small incision through the skin and biceps femoris muscle to expose the sciatic nerve.

  • Carefully dissect the connective tissue surrounding the sciatic nerve.

  • Ligate approximately 1/3 to 1/2 of the diameter of the sciatic nerve with a 4-0 silk suture, ensuring the ligature is tight enough to cause a slight constriction but not to completely occlude blood flow.

  • Close the muscle and skin layers with sutures.

  • Allow the animal to recover on a heating pad.

  • Post-operative analgesia should be provided for the first 48 hours.

  • Allow 7-14 days for the development of stable thermal hyperalgesia before commencing drug testing.

Protocol 2: Assessment of Thermal Hyperalgesia using the Plantar Test

Materials:

  • Plantar test apparatus (e.g., Ugo Basile)

  • Plexiglass enclosures

  • This compound solution (dissolved in sterile saline or other appropriate vehicle)

  • Vehicle solution

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Habituate the rats to the plantar test apparatus by placing them in the plexiglass enclosures on the glass surface for at least 15-20 minutes for 2-3 days prior to testing.

  • On the day of the experiment, establish a baseline paw withdrawal latency by applying a radiant heat source to the plantar surface of the ligated hind paw. The apparatus will automatically record the time it takes for the rat to withdraw its paw. A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.

  • Administer this compound or vehicle via intraperitoneal injection.

  • At predetermined time points post-injection (e.g., 30, 60, 90, and 120 minutes), repeat the paw withdrawal latency measurement.

  • Multiple readings should be taken at each time point and averaged.

Visualizations

Signaling Pathways

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal (Dorsal Horn Neuron) Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Activates M4R M4 Receptor AC Adenylyl Cyclase M4R->AC Inhibits Ca Ca2+ Influx NMDAR->Ca Allows cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Hyper Neuronal Hyperexcitability (Thermal Hyperalgesia) PKA->Hyper PKC PKC Ca->PKC Activates CaMKII CaMKII Ca->CaMKII Activates PKC->Hyper CREB CREB Phosphorylation CaMKII->CREB Gene Gene Expression (Pro-nociceptive mediators) CREB->Gene Gene->Hyper Ethopropazine This compound Ethopropazine->M4R Antagonizes Ethopropazine->NMDAR Antagonizes

Caption: Dual inhibitory signaling pathway of this compound.

Experimental Workflow

G start Start sciatic_ligation Induce Neuropathic Pain (Sciatic Nerve Ligation in Rats) start->sciatic_ligation recovery Post-operative Recovery (7-14 days) sciatic_ligation->recovery baseline Baseline Thermal Sensitivity (Plantar Test) recovery->baseline drug_admin Administer this compound or Vehicle (i.p.) baseline->drug_admin time_points Post-injection Time Points (30, 60, 90, 120 min) drug_admin->time_points pwl_measurement Measure Paw Withdrawal Latency (Plantar Test) time_points->pwl_measurement data_analysis Data Analysis (Compare PWL between groups) pwl_measurement->data_analysis end End data_analysis->end

Caption: Experimental workflow for assessing this compound efficacy.

References

Application Note: In Vitro Butyrylcholinesterase (BChE) Inhibition Assay for (S)-Ethopropazine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Butyrylcholinesterase (BChE), also known as pseudocholinesterase, is a serine hydrolase enzyme primarily synthesized in the liver and found in blood plasma.[1] While structurally similar to acetylcholinesterase (AChE), BChE can hydrolyze a broader range of choline esters and plays a significant role in detoxifying certain drugs and toxins. BChE has emerged as a therapeutic target, particularly in the later stages of Alzheimer's disease, where its activity levels increase relative to AChE.[2] Therefore, the identification and characterization of potent and selective BChE inhibitors are of significant interest.

(S)-Ethopropazine is a phenothiazine derivative that has been identified as a selective inhibitor of BChE.[2][3] This document provides a detailed protocol for determining the inhibitory activity of this compound against BChE in vitro using the well-established Ellman's method.[4][5]

Principle of the Assay

The assay is a colorimetric method based on the Ellman reaction.[4] Butyrylcholinesterase hydrolyzes the substrate, S-butyrylthiocholine, to produce thiocholine. This product then reacts with the chromogenic reagent 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB²⁻), a yellow-colored anion. The rate of TNB²⁻ formation is measured spectrophotometrically by monitoring the increase in absorbance at 412 nm and is directly proportional to the BChE activity.[1] When an inhibitor like this compound is present, it binds to the enzyme, reducing its catalytic activity and thereby slowing the rate of color development.

Assay_Principle sub S-Butyrylthiocholine (Substrate) enz BChE (Enzyme) sub->enz Hydrolysis prod Thiocholine enz->prod complex BChE-Inhibitor Complex (Inactive) tnb TNB²⁻ (Yellow, λ=412 nm) prod->tnb Reaction dtns DTNB (Colorless) dtns->tnb inhib This compound (Inhibitor) inhib->enz Inhibition

Caption: Principle of the BChE inhibition assay.

Materials and Reagents

  • Equipment:

    • 96-well clear, flat-bottom microplates

    • Microplate reader capable of kinetic measurements at 410-412 nm

    • Multichannel pipette

    • Standard laboratory pipettes and tips

    • Incubator set to 37°C (optional, can be performed at room temperature)[5]

  • Reagents & Chemicals:

    • Human Butyrylcholinesterase (EC 3.1.1.8)

    • This compound hydrochloride

    • S-Butyrylthiocholine iodide (BTC)

    • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

    • Sodium Phosphate Dibasic (Na₂HPO₄)

    • Sodium Phosphate Monobasic (NaH₂PO₄)

    • Dimethyl Sulfoxide (DMSO)

    • Ultrapure water

Reagent Preparation

  • Phosphate Buffer (100 mM, pH 7.4):

    • Prepare solutions of 100 mM Na₂HPO₄ and 100 mM NaH₂PO₄.

    • Mix the two solutions until the pH reaches 7.4.

    • Store at 4°C.

  • DTNB Stock Solution (10 mM):

    • Dissolve 39.6 mg of DTNB in 10 mL of Phosphate Buffer (pH 7.4).

    • Store in single-use aliquots at -20°C, protected from light.

  • Substrate Stock Solution (BTC, 100 mM):

    • Dissolve 31.7 mg of S-butyrylthiocholine iodide in 1 mL of ultrapure water.

    • Store in single-use aliquots at -20°C.

  • Enzyme Stock Solution (BChE, 1 U/mL):

    • Prepare a 1 U/mL stock solution in Phosphate Buffer. The exact weight will depend on the specific activity of the enzyme lot (Units/mg).

    • Store in single-use aliquots at -20°C.

  • Inhibitor Stock Solution (this compound, 10 mM):

    • Dissolve 3.49 mg of this compound hydrochloride in 1 mL of DMSO.[3]

    • Create serial dilutions from this stock solution to prepare working concentrations.

Experimental Workflow

Experimental_Workflow prep 1. Reagent Preparation (Buffer, Stocks: DTNB, BTC, BChE, Inhibitor) plate 2. Plate Setup Add Buffer, DTNB, BChE, and this compound to 96-well plate prep->plate incubate 3. Pre-incubation Incubate plate for 5-10 min at 37°C or RT plate->incubate react 4. Initiate Reaction Add BTC substrate to all wells incubate->react measure 5. Kinetic Measurement Read absorbance at 412 nm every minute for 10-20 minutes react->measure analyze 6. Data Analysis Calculate reaction rates, % Inhibition, and IC₅₀ value measure->analyze

Caption: Experimental workflow for the BChE inhibition assay.

Assay Protocol (96-well Plate)

Final reaction volume: 200 µL/well

  • Prepare Working Solutions (on the day of the experiment):

    • DTNB (0.5 mM): Dilute the 10 mM stock solution 1:20 in Phosphate Buffer.

    • BTC (10 mM): Dilute the 100 mM stock solution 1:10 in ultrapure water.

    • BChE (0.04 U/mL): Dilute the 1 U/mL stock solution 1:25 in Phosphate Buffer.

    • This compound: Prepare a serial dilution (e.g., 2-fold or 10-fold) in Phosphate Buffer containing no more than 1% DMSO to achieve the desired final concentrations in the well.

  • Assay Plate Setup:

    • Add reagents to each well in the following order. Prepare a master mix for common reagents where possible.

      • 110 µL of 100 mM Phosphate Buffer (pH 7.4)

      • 20 µL of 0.04 U/mL BChE solution (For blank wells, add 20 µL of buffer instead).

      • 20 µL of this compound serial dilutions or buffer (for 100% activity control).

      • 30 µL of 0.5 mM DTNB solution.

  • Pre-incubation:

    • Mix the plate gently and incubate for 5-10 minutes at 37°C (or room temperature).[5] This allows the inhibitor to interact with the enzyme before the reaction starts.

  • Reaction Initiation:

    • Add 20 µL of 10 mM BTC solution to each well to start the reaction.

    • Final concentrations in the 200 µL reaction volume will be: BChE (0.004 U/mL), DTNB (0.075 mM), and BTC (1 mM).

  • Measurement:

    • Immediately place the plate in the microplate reader.

    • Measure the absorbance at 412 nm every minute for 10-20 minutes (kinetic mode).

Data Analysis

  • Calculate Reaction Rate (V):

    • For each well, plot absorbance vs. time (in minutes).

    • Determine the slope of the linear portion of the curve. This slope (ΔAbs/min) is the reaction rate (V).

  • Calculate Percent Inhibition:

    • Subtract the rate of the blank well (no enzyme) from all other wells.

    • Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

      • V_control is the rate of the well with no inhibitor.

      • V_inhibitor is the rate of the well with the inhibitor.

  • Determine IC₅₀ Value:

    • Plot the % Inhibition against the logarithm of the this compound concentration.

    • Use non-linear regression analysis (sigmoidal dose-response curve) to fit the data and determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of BChE activity.

Data Presentation

The following table presents example data for the inhibition of BChE by this compound. The IC₅₀ value for ethopropazine against human BChE has been reported to be approximately 1.6 µM.[5]

This compound Final Conc. (µM)Log [Inhibitor]Average Reaction Rate (ΔAbs/min)% Inhibition
0 (Control)N/A0.05000.0
0.1-1.000.04686.4
0.5-0.300.038523.0
1.00.000.030539.0
1.6 0.20 0.0250 50.0
5.00.700.012076.0
10.01.000.006587.0
50.01.700.002096.0

For Research Use Only. Not for use in diagnostic procedures.

References

Application Notes and Protocols for Studying Drug-Induced Parkinsonism with (S)-Ethopropazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing (S)-ethopropazine as a pharmacological tool to investigate the mechanisms of drug-induced parkinsonism (DIP) and to evaluate its therapeutic potential. The protocols detailed below are designed for preclinical research using established rodent models of DIP.

Introduction to this compound and Drug-Induced Parkinsonism

Drug-induced parkinsonism is a significant extrapyramidal side effect associated with medications that block dopamine D2 receptors, most notably antipsychotics.[1] The resulting dopamine-acetylcholine imbalance in the basal ganglia leads to motor symptoms that mimic Parkinson's disease, including tremors, rigidity, and akinesia.[2][3][4]

This compound, a phenothiazine derivative, is an anticholinergic agent historically used to manage parkinsonian symptoms.[5][6] Its mechanism of action involves the blockade of muscarinic acetylcholine receptors, which helps to restore the dopamine-acetylcholine balance.[6] Beyond its anticholinergic activity, this compound also exhibits affinity for sigma-1 and sigma-2 receptors and acts as a non-selective NMDA receptor antagonist, suggesting multiple pathways through which it may exert its effects.[6][7] These properties make this compound a valuable tool for dissecting the complex neurobiology of drug-induced parkinsonism.

Data Presentation: this compound Receptor Binding Profile

The following table summarizes the known binding affinities (Ki) of ethopropazine for various receptors implicated in the pathophysiology of parkinsonism. This data is crucial for designing experiments and interpreting results.

Receptor SubtypeBinding Affinity (Ki)Species/TissueReference
Muscarinic M1 Receptor3.1 nMRat Forebrain[8]
Muscarinic M2 Receptor7.2 nMRat Hindbrain[8]
Muscarinic M4 ReceptorData not available-
Sigma-1 ReceptorData not available-
Sigma-2 ReceptorData not available-
NMDA ReceptorNon-selective antagonist-[6]

Signaling Pathways and Experimental Workflow

Dopamine-Acetylcholine Imbalance in Drug-Induced Parkinsonism

Dopamine D2 receptor antagonists, such as haloperidol, disrupt the normal inhibitory influence of dopamine on cholinergic interneurons in the striatum. This leads to a relative overactivity of acetylcholine, contributing to the motor deficits seen in drug-induced parkinsonism. This compound, as a muscarinic antagonist, acts to counteract this cholinergic hyperactivity.

D2_Antagonist D2 Antagonist (e.g., Haloperidol) D2R D2 Receptor on Cholinergic Interneuron D2_Antagonist->D2R Blocks Dopamine Dopamine Dopamine->D2R Inhibits ACh_Release Increased Acetylcholine Release D2R->ACh_Release Leads to Muscarinic_Receptor Muscarinic Receptor on Striatal Neuron ACh_Release->Muscarinic_Receptor Activates Parkinsonian_Symptoms Parkinsonian Symptoms Muscarinic_Receptor->Parkinsonian_Symptoms Contributes to Ethopropazine This compound Ethopropazine->Muscarinic_Receptor Blocks

Dopamine-Acetylcholine Imbalance Pathway
Experimental Workflow for Studying this compound Effects

The following workflow outlines the general procedure for inducing parkinsonism in a rodent model and subsequently evaluating the effects of this compound treatment.

Animal_Model Select Animal Model (Rat or Mouse) Induction Induce Parkinsonism (e.g., Haloperidol or Reserpine) Animal_Model->Induction Baseline Baseline Behavioral Assessment (e.g., Catalepsy, Rotarod) Induction->Baseline Treatment Administer this compound or Vehicle Control Baseline->Treatment Post_Treatment Post-Treatment Behavioral Assessment Treatment->Post_Treatment Analysis Data Analysis and Interpretation Post_Treatment->Analysis

General Experimental Workflow

Experimental Protocols

Protocol 1: Reversal of Haloperidol-Induced Catalepsy in Rats

This protocol is designed to assess the ability of this compound to reverse the cataleptic state induced by the D2 receptor antagonist haloperidol.

Materials:

  • Male Wistar rats (200-250 g)

  • Haloperidol solution (1 mg/mL in saline with a drop of glacial acetic acid, adjusted to pH 5.5 with NaOH)

  • This compound hydrochloride solution (in saline)

  • Vehicle control (saline)

  • Catalepsy bar (horizontal metal bar, 1 cm diameter, 9 cm above the base)

  • Stopwatch

Procedure:

  • Acclimation: Acclimate rats to the testing room for at least 1 hour before the experiment.

  • Induction of Catalepsy: Administer haloperidol (1 mg/kg, intraperitoneally - i.p.).[9]

  • Catalepsy Assessment (Pre-treatment): 30 minutes after haloperidol injection, assess the baseline catalepsy score. Gently place the rat's forepaws on the bar. Measure the time the rat maintains this posture (descent latency). A cut-off time of 180 seconds is typically used.[1][10]

  • Treatment: Immediately after the baseline assessment, administer this compound at various doses (e.g., 0.1, 0.5, 1.0, 2.0 mg/kg, i.p.) or vehicle to different groups of rats. A study has shown efficacy of ethopropazine at 0.232 mg/kg when used in combination with another drug.[8]

  • Catalepsy Assessment (Post-treatment): Assess catalepsy at multiple time points after this compound administration (e.g., 30, 60, 90, and 120 minutes).[9]

  • Data Analysis: Record the descent latency for each rat at each time point. Analyze the data using appropriate statistical methods (e.g., two-way ANOVA with post-hoc tests) to compare the effects of different doses of this compound with the vehicle control.

Quantitative Data Summary (Hypothetical):

Treatment GroupDose (mg/kg, i.p.)Mean Descent Latency (seconds) at 60 min post-treatment
Vehicle-175 ± 5
This compound0.1150 ± 8
This compound0.5110 ± 10
This compound1.075 ± 12
This compound2.040 ± 7
Protocol 2: Amelioration of Reserpine-Induced Motor Deficits in Mice

This protocol evaluates the effect of this compound on motor coordination deficits induced by reserpine, which depletes monoamines.

Materials:

  • Male C57BL/6 mice (25-30 g)

  • Reserpine solution (in a vehicle of 5% ethanol, 5% Cremophor EL, and 90% saline)

  • This compound hydrochloride solution (in saline)

  • Vehicle control (saline)

  • Rotarod apparatus

  • Open field arena

Procedure:

  • Induction of Parkinsonism: Administer reserpine (5 mg/kg, i.p.) for 5 consecutive days.[4]

  • Behavioral Assessment (Pre-treatment): On day 6, 24 hours after the last reserpine injection, assess baseline motor function using the rotarod and open field tests.

    • Rotarod Test: Place mice on the rotating rod, which accelerates from 4 to 40 rpm over 5 minutes. Record the latency to fall. Conduct three trials with a 15-minute inter-trial interval.[11][12][13]

    • Open Field Test: Place each mouse in the center of the open field arena and record its activity (total distance traveled, rearing frequency) for 10 minutes.

  • Treatment: Following the baseline assessment, begin daily administration of this compound (e.g., 1, 5, 10 mg/kg, i.p.) or vehicle for a predetermined period (e.g., 7 days).

  • Behavioral Assessment (Post-treatment): On the final day of treatment, 1 hour after the last injection, repeat the rotarod and open field tests.

  • Data Analysis: Compare the post-treatment motor performance between the this compound and vehicle-treated groups using statistical tests such as t-tests or ANOVA.

Quantitative Data Summary (Hypothetical):

Treatment GroupDose (mg/kg, i.p.)Mean Latency to Fall on Rotarod (seconds)Total Distance in Open Field (cm)
Vehicle-65 ± 81500 ± 200
This compound190 ± 102000 ± 250
This compound5135 ± 122800 ± 300
This compound10160 ± 153500 ± 350

Potential Multi-target Mechanisms of this compound

The therapeutic effects of this compound may extend beyond muscarinic receptor antagonism. Its interaction with sigma and NMDA receptors could contribute to neuroprotective and anti-inflammatory effects.

Sigma-1 Receptor-Mediated Neuroprotection

Activation of the sigma-1 receptor, an endoplasmic reticulum (ER) chaperone protein, has been linked to neuroprotective effects through the modulation of ER stress, calcium homeostasis, and antioxidant responses.

Ethopropazine This compound Sigma1R Sigma-1 Receptor Ethopropazine->Sigma1R Activates ER_Stress Reduced ER Stress Sigma1R->ER_Stress Ca_Homeostasis Calcium Homeostasis Sigma1R->Ca_Homeostasis Nrf2 Nrf2 Pathway Activation Sigma1R->Nrf2 Neuroprotection Neuroprotection ER_Stress->Neuroprotection Ca_Homeostasis->Neuroprotection Nrf2->Neuroprotection

Sigma-1 Receptor Neuroprotective Pathway
NMDA Receptor Antagonism and Neuroinflammation

Excessive activation of NMDA receptors can lead to excitotoxicity and neuroinflammation, processes implicated in neurodegenerative diseases. As a non-selective NMDA receptor antagonist, this compound may mitigate these detrimental effects.

Glutamate Excess Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Activates Ca_Influx Excessive Ca2+ Influx NMDAR->Ca_Influx Neuroinflammation Neuroinflammation Ca_Influx->Neuroinflammation Ethopropazine This compound Ethopropazine->NMDAR Blocks

NMDA Receptor and Neuroinflammation

Conclusion

This compound serves as a multifaceted research tool for investigating drug-induced parkinsonism. Its primary anticholinergic activity provides a direct mechanism for symptom alleviation in animal models, while its interactions with sigma and NMDA receptors offer avenues to explore novel neuroprotective strategies. The protocols and information provided herein are intended to guide researchers in designing and executing robust preclinical studies to further elucidate the pathophysiology of drug-induced parkinsonism and to evaluate potential therapeutic interventions.

References

Application Notes and Protocols: (S)-Ethopropazine Efficacy Testing in a Parkinson's Disease Cell Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1] (S)-Ethopropazine, a phenothiazine derivative, is an anticholinergic agent used for the symptomatic treatment of Parkinson's disease.[2][3] Its primary mechanism of action involves the competitive inhibition of muscarinic acetylcholine receptors, helping to restore the balance between dopamine and acetylcholine in the brain.[2][4] Additionally, this compound exhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activity.[5][6] These application notes provide detailed protocols for utilizing the human neuroblastoma SH-SY5Y cell line as an in vitro model to evaluate the neuroprotective efficacy of this compound against key pathological features of Parkinson's disease.

The SH-SY5Y cell line is a widely used and valuable tool in Parkinson's disease research due to its human origin and its ability to be differentiated into a dopaminergic neuron-like phenotype.[7][8][9] These cells can be treated with neurotoxins such as 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP, to induce a PD-like pathology, including mitochondrial dysfunction, oxidative stress, and apoptosis.[10][11][12][13] This model allows for the screening and characterization of potential neuroprotective compounds like this compound.

Key Experimental Applications

This document outlines protocols for assessing the efficacy of this compound in a Parkinson's disease cell model through the following key assays:

  • Cell Viability Assay (MTT): To determine the protective effect of this compound against MPP+-induced cytotoxicity.

  • Neurite Outgrowth Assay: To evaluate the ability of this compound to preserve neuronal morphology and promote neurite extension in the presence of neurotoxins.[14][15][16][17]

  • Mitochondrial Membrane Potential Assay (JC-1): To assess the protective effect of this compound on mitochondrial function.[18][19][20][21]

  • α-Synuclein Aggregation Assay: To investigate the potential of this compound to inhibit or reduce the aggregation of α-synuclein.[22][23][24][25][26]

  • Acetylcholinesterase Inhibition Assay: To confirm the AChE inhibitory activity of this compound.[27]

Experimental Workflows

Overall Experimental Workflow

G cluster_0 Cell Culture and Differentiation cluster_1 Induction of Parkinson's Model and Treatment cluster_2 Efficacy Assessment A SH-SY5Y Cell Culture B Differentiation into Dopaminergic-like Neurons A->B C Induction of Neurotoxicity with MPP+ B->C I Acetylcholinesterase Inhibition Assay B->I D Treatment with this compound C->D E Cell Viability Assay (MTT) D->E F Neurite Outgrowth Assay D->F G Mitochondrial Membrane Potential Assay (JC-1) D->G H α-Synuclein Aggregation Assay D->H

Caption: Overall experimental workflow for testing this compound efficacy.

Detailed Workflow for Neuroprotection Assays

G cluster_0 Preparation cluster_1 Treatment cluster_2 Incubation cluster_3 Analysis A Seed Differentiated SH-SY5Y Cells B Pre-treat with this compound A->B C Co-treat with MPP+ B->C D Incubate for 24-48 hours C->D E Perform Efficacy Assays D->E

Caption: Detailed workflow for neuroprotection assays.

Signaling Pathways

Proposed Neuroprotective Mechanism of this compound

G cluster_0 MPP+ Induced Neurotoxicity cluster_1 This compound Intervention MPP MPP+ Mito Mitochondrial Dysfunction MPP->Mito ROS Increased ROS Mito->ROS Apoptosis Apoptosis ROS->Apoptosis Etho This compound mAChR mAChR Blockade Etho->mAChR AChE AChE Inhibition Etho->AChE Neuroprotection Neuroprotection mAChR->Neuroprotection Reduces Excitotoxicity AChE->Neuroprotection Increases Acetylcholine Neuroprotection->Apoptosis Inhibits

References

Techniques for Assessing the Enantiomeric Purity of Ethopropazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethopropazine, a phenothiazine derivative, is a chiral drug used in the treatment of Parkinson's disease. As with many chiral pharmaceuticals, the enantiomers of ethopropazine can exhibit different pharmacological and toxicological profiles. Therefore, the accurate assessment of its enantiomeric purity is a critical aspect of drug development, quality control, and clinical studies. This document provides detailed application notes and protocols for the primary analytical techniques used to determine the enantiomeric purity of ethopropazine.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely employed method for the enantioselective analysis of ethopropazine due to its high resolution, robustness, and reproducibility. The principle lies in the differential interaction of the ethopropazine enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation.

Experimental Protocol

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV detector.

Chromatographic Conditions:

  • Chiral Column: Chiralcel OJ (250 mm x 4.6 mm I.D.).

  • Mobile Phase: A mixture of n-hexane, tert-butanol, and triethylamine in a ratio of 100:3:0.5 (v/v/v).[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient (approximately 25 °C).

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of racemic ethopropazine in the mobile phase at a concentration of 1 mg/mL.

  • For the analysis of a specific enantiomer, prepare a solution of the sample in the mobile phase at a similar concentration.

  • Filter the solutions through a 0.45 µm syringe filter before injection.

Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the following formula:

% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Quantitative Data Summary
ParameterValueReference
Chiral Stationary PhaseChiralcel OJ[1]
Mobile Phasen-hexane/t-butanol/triethylamine (100:3:0.5)[1]
Separation Factor (α)1.68[1]
Enantiomeric Purity of (-)-enantiomer99.1%[1]
Enantiomeric Purity of (+)-enantiomer97.9%[1]

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start dissolve Dissolve Sample in Mobile Phase start->dissolve filter Filter Sample (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate Chiral Separation (Chiralcel OJ) inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % ee integrate->calculate report Report Results calculate->report

Caption: Workflow for enantiomeric purity assessment of ethopropazine by Chiral HPLC.

Chiral Capillary Electrophoresis (CE)

Chiral Capillary Electrophoresis offers a high-efficiency alternative for the enantioseparation of ethopropazine. This technique utilizes a chiral selector, typically a cyclodextrin, added to the background electrolyte. The differential formation of transient diastereomeric complexes between the ethopropazine enantiomers and the chiral selector leads to different electrophoretic mobilities and their subsequent separation.

Experimental Protocol

Instrumentation:

  • Capillary Electrophoresis system with a UV detector.

  • Uncoated fused-silica capillary (e.g., 50 µm I.D., effective length 40 cm).

Electrophoretic Conditions:

  • Chiral Selector: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfated-β-cyclodextrin (S-β-CD) in the background electrolyte.

  • Background Electrolyte (BGE): 50 mM phosphate buffer (pH 2.5 - 4.5). The optimal pH should be determined experimentally.

  • Applied Voltage: 15-25 kV.

  • Capillary Temperature: 25 °C.

  • Detection: UV at 214 nm or 254 nm.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

Sample Preparation:

  • Prepare a stock solution of racemic ethopropazine in water or a suitable buffer at a concentration of 1 mg/mL.

  • Dilute the stock solution with the background electrolyte to the desired concentration (e.g., 50-100 µg/mL).

  • Degas all solutions by sonication before use.

Data Analysis: The enantiomeric excess (% ee) is calculated from the corrected peak areas of the two enantiomers. Peak areas are corrected by dividing by the respective migration times to account for differences in velocity.

% ee = [ (Corrected Area₁ - Corrected Area₂) / (Corrected Area₁ + Corrected Area₂) ] x 100

Quantitative Data Summary
ParameterTypical Value/Range
Chiral SelectorHydroxypropyl-β-cyclodextrin, Sulfated-β-cyclodextrin
Background Electrolyte25-100 mM Phosphate or Citrate buffer
pH2.5 - 5.0
Resolution (Rs)> 1.5 (baseline separation) is achievable
Migration TimesTypically in the range of 5-15 minutes

Workflow Diagram

CE_Workflow cluster_prep Sample & BGE Preparation cluster_ce CE Analysis cluster_data Data Analysis start Start prepare_bge Prepare BGE with Chiral Selector start->prepare_bge dissolve Dissolve Sample in BGE prepare_bge->dissolve degas Degas Solutions dissolve->degas inject Inject Sample degas->inject separate Chiral Separation (Electrophoresis) inject->separate detect UV Detection separate->detect integrate Correct & Integrate Peak Areas detect->integrate calculate Calculate % ee integrate->calculate report Report Results calculate->report

Caption: Workflow for enantiomeric purity assessment of ethopropazine by Chiral CE.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, in the presence of a chiral solvating agent (CSA), can be used to determine the enantiomeric purity of ethopropazine. The CSA forms transient diastereomeric complexes with the enantiomers, which results in separate, distinguishable signals in the NMR spectrum. The ratio of the integrals of these signals corresponds to the ratio of the enantiomers.

Experimental Protocol

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Standard 5 mm NMR tubes.

Materials:

  • Chiral Solvating Agent (CSA): (R)-(-)-1,1'-Bi-2-naphthol or other suitable chiral alcohol or acid.

  • Deuterated Solvent: Chloroform-d (CDCl₃) or another appropriate solvent that dissolves both the sample and the CSA.

  • Ethopropazine sample.

Procedure:

  • Accurately weigh the ethopropazine sample (e.g., 5-10 mg) and dissolve it in the deuterated solvent (e.g., 0.6 mL) in an NMR tube.

  • Acquire a standard ¹H NMR spectrum of the sample.

  • Add a molar equivalent of the chiral solvating agent to the NMR tube.

  • Gently mix the solution and acquire another ¹H NMR spectrum.

  • Observe the splitting of one or more proton signals of ethopropazine into two distinct sets of peaks corresponding to the two diastereomeric complexes.

  • Carefully integrate the separated signals.

Data Analysis: The enantiomeric excess (% ee) is calculated from the integration values of the resolved signals:

% ee = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] x 100

Quantitative Data Summary
ParameterTypical Observation
Chiral Solvating Agent(R)-(-)-1,1'-Bi-2-naphthol
SolventCDCl₃
Observed Chemical Shift Difference (Δδ)Varies depending on the specific proton and CSA concentration, but typically in the range of 0.01-0.1 ppm.

Logical Relationship Diagram

NMR_Logic cluster_interaction In NMR Solvent cluster_nmr NMR Spectrum enantiomers Ethopropazine Enantiomers (R and S) complex_r Diastereomeric Complex (R-Enantiomer + CSA) enantiomers->complex_r complex_s Diastereomeric Complex (S-Enantiomer + CSA) enantiomers->complex_s csa Chiral Solvating Agent (CSA) csa->complex_r csa->complex_s signal_r Distinct NMR Signal 1 complex_r->signal_r signal_s Distinct NMR Signal 2 complex_s->signal_s

Caption: Principle of enantiomeric purity determination by NMR with a chiral solvating agent.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. For a pure enantiomer, a characteristic CD spectrum is obtained. The magnitude of the CD signal is directly proportional to the concentration and the enantiomeric excess of the sample.

Experimental Protocol

Instrumentation:

  • CD Spectropolarimeter.

  • Quartz cuvettes with a defined path length (e.g., 1 cm).

Procedure:

  • Prepare a solution of the ethopropazine sample in a suitable solvent (e.g., methanol or ethanol) at a known concentration. The solvent should be transparent in the wavelength range of interest.

  • Record the CD spectrum of the sample over a relevant wavelength range (typically in the UV region for ethopropazine).

  • Identify the wavelength of maximum absorption (λ_max) in the CD spectrum.

  • Measure the ellipticity (θ) in millidegrees (mdeg) at λ_max.

  • To determine the absolute enantiomeric purity, a reference spectrum of a pure enantiomer of ethopropazine at a known concentration is required.

Data Analysis: The enantiomeric excess (% ee) can be determined by comparing the molar ellipticity ([θ]) of the sample to that of the pure enantiomer:

[θ] = (θ * M) / (c * l * 10)

where:

  • θ is the observed ellipticity in degrees

  • M is the molar mass

  • c is the concentration in g/L

  • l is the path length in dm

% ee = ( [θ]_sample / [θ]_pure_enantiomer ) x 100

Quantitative Data Summary
ParameterGeneral Information
SolventMethanol, Ethanol
Wavelength RangeUV region (e.g., 200-400 nm)
SignalThe sign of the Cotton effect (+ or -) will be opposite for the two enantiomers.
Molar Ellipticity ([θ])A specific value for each enantiomer at a given wavelength.

Logical Relationship Diagram

CD_Logic light Circularly Polarized Light (Left and Right) interaction Differential Absorption light->interaction sample Chiral Ethopropazine Sample sample->interaction cd_signal CD Signal (Ellipticity) interaction->cd_signal ee_determination Proportional to Enantiomeric Excess cd_signal->ee_determination

Caption: Principle of enantiomeric purity determination by Circular Dichroism spectroscopy.

References

(S)-Ethopropazine: A Versatile Tool for Probing Cholinergic and Monoaminergic Systems in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

(S)-Ethopropazine hydrochloride, an enantiomer of the established anticholinergic drug ethopropazine, serves as a valuable tool compound for researchers in neuroscience. Its multifaceted pharmacological profile, characterized by antagonism at muscarinic acetylcholine receptors and interactions with other key neurotransmitter systems, makes it a versatile agent for investigating a range of neurological processes and disease models. These application notes provide an overview of this compound's utility, detailed experimental protocols for its use in both in vitro and in vivo settings, and a summary of its known pharmacological data.

Mechanism of Action and Applications

This compound primarily functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs), with a degree of selectivity for the M1 subtype.[1][2] By blocking the action of acetylcholine, it can be used to dissect the role of cholinergic signaling in various neural circuits. This is particularly relevant in the study of cognitive processes, motor control, and the pathophysiology of neurodegenerative diseases like Parkinson's disease, where an imbalance between acetylcholine and dopamine is a key feature.[1][3][4]

Beyond its anticholinergic activity, ethopropazine has been shown to interact with histamine H1 and adrenergic receptors.[5] This broader activity profile allows for its use in studies investigating the interplay between different neurotransmitter systems. Furthermore, ethopropazine has been identified as a potent and selective inhibitor of butyrylcholinesterase (BChE), an enzyme involved in the breakdown of acetylcholine, adding another layer to its mechanism of action.[3]

Data Presentation: Pharmacological Profile of Ethopropazine

While specific quantitative data for the (S)-enantiomer is limited in publicly available literature, the following table summarizes the known pharmacological data for ethopropazine (racemic mixture unless otherwise specified). Researchers should consider that the activity of the (S)-enantiomer may differ and empirical determination is recommended.

TargetParameterValueSpecies/SystemReference
Butyrylcholinesterase (BChE)IC501.6 µMHuman[6]
Acetylcholinesterase (AChE)IC501020 µMHuman[6]
Muscarinic ReceptorsActivityAntagonist, low M1 selectivityRat Forebrain/Hindbrain[7]
Plasma Protein BindingStereoselectivityNo significant difference between enantiomersRat[8]

Experimental Protocols

In Vitro Applications

1. Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol can be used to determine the binding affinity (Ki) of this compound for different muscarinic receptor subtypes.

  • Objective: To quantify the binding of this compound to M1-M5 muscarinic receptor subtypes.

  • Materials:

    • Cell membranes expressing individual human muscarinic receptor subtypes (M1-M5).

    • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-pirenzepine).

    • This compound hydrochloride.

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Non-specific binding control (e.g., 1 µM Atropine).

    • 96-well plates, filter mats, scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound (e.g., from 1 nM to 100 µM).

    • In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound or vehicle.

    • For non-specific binding, add the radioligand and a high concentration of a non-labeled antagonist (e.g., atropine).

    • Incubate at room temperature for 60-90 minutes to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Generate a competition binding curve by plotting specific binding as a function of the log concentration of this compound.

    • Determine the IC50 value from the curve and calculate the Ki using the Cheng-Prusoff equation.

2. Neuroprotection Assay in SH-SY5Y Cells

This protocol assesses the potential of this compound to protect neuronal cells from neurotoxin-induced cell death.

  • Objective: To evaluate the neuroprotective effects of this compound against a neurotoxin such as MPP+ in a human neuroblastoma cell line.

  • Materials:

    • SH-SY5Y human neuroblastoma cells.

    • Cell culture medium (e.g., DMEM/F12 with 10% FBS).

    • This compound hydrochloride.

    • Neurotoxin (e.g., 1-methyl-4-phenylpyridinium, MPP+).

    • Cell viability assay reagent (e.g., MTT, PrestoBlue).

    • 96-well cell culture plates.

  • Procedure:

    • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) for 1-2 hours.

    • Induce neurotoxicity by adding MPP+ (final concentration determined by a prior dose-response curve, e.g., 500 µM).

    • Incubate for 24-48 hours.

    • Assess cell viability using a standard colorimetric or fluorometric assay.

  • Data Analysis:

    • Normalize cell viability data to the vehicle-treated control group.

    • Compare the viability of cells treated with MPP+ alone to those pre-treated with this compound.

    • Determine the concentration at which this compound provides significant neuroprotection.

In Vivo Application

1. Assessment in a 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

This protocol outlines the use of this compound in a well-established rodent model of Parkinson's disease to investigate its effects on motor symptoms.

  • Objective: To determine if this compound can alleviate motor deficits in a 6-OHDA-induced rat model of Parkinson's disease.

  • Materials:

    • Adult male Sprague-Dawley or Wistar rats.

    • 6-Hydroxydopamine (6-OHDA) hydrochloride.

    • Desipramine (to protect noradrenergic neurons).

    • This compound hydrochloride.

    • Apomorphine or amphetamine for inducing rotational behavior.

    • Stereotaxic apparatus.

    • Rotational behavior monitoring system.

  • Procedure:

    • Lesion Induction:

      • Administer desipramine (e.g., 25 mg/kg, i.p.) 30 minutes prior to 6-OHDA injection.

      • Under anesthesia, perform a unilateral stereotaxic injection of 6-OHDA into the medial forebrain bundle or the striatum.[1][9]

      • Allow the animals to recover for at least 2-3 weeks to allow for the full development of the lesion.

    • Behavioral Testing:

      • Confirm the lesion by assessing rotational behavior induced by apomorphine (e.g., 0.5 mg/kg, s.c.) or amphetamine (e.g., 2.5 mg/kg, i.p.).

      • Administer this compound (e.g., 5, 10, 20 mg/kg, i.p. or p.o.) or vehicle to the lesioned rats.

      • After a pre-determined time (e.g., 30-60 minutes), induce rotational behavior again and record the number of contralateral or ipsilateral turns over a set period.

  • Data Analysis:

    • Compare the number of rotations in the this compound-treated group to the vehicle-treated group.

    • Analyze the data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine the effect of this compound on motor asymmetry.

Visualizations

signaling_pathway cluster_0 Cholinergic Neuron cluster_1 Postsynaptic Neuron ACh Acetylcholine (ACh) M1R M1 Muscarinic Receptor ACh->M1R Binds to Gq Gq Protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Cleaves PIP2 into Ca_PKC Increased Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Neuronal_Excitation Neuronal Excitation Ca_PKC->Neuronal_Excitation S_Ethopropazine This compound S_Ethopropazine->M1R Antagonizes

Caption: Signaling pathway of M1 muscarinic receptor activation and its antagonism by this compound.

experimental_workflow start Start: 6-OHDA Lesioned Rat Model lesion_confirmation Confirm Lesion with Apomorphine-Induced Rotation start->lesion_confirmation drug_administration Administer this compound or Vehicle lesion_confirmation->drug_administration behavioral_assessment Assess Motor Function (e.g., Rotational Behavior) drug_administration->behavioral_assessment data_analysis Analyze and Compare Rotational Counts behavioral_assessment->data_analysis end Conclusion: Effect of this compound on Motor Deficits data_analysis->end logical_relationship S_Ethopropazine This compound Muscarinic_Antagonism Muscarinic Receptor Antagonism S_Ethopropazine->Muscarinic_Antagonism Primary Mechanism BChE_Inhibition Butyrylcholinesterase Inhibition S_Ethopropazine->BChE_Inhibition Secondary Mechanism Other_Receptors Histamine & Adrenergic Receptor Interactions S_Ethopropazine->Other_Receptors Additional Activity Neuroscience_Tool Tool Compound in Neuroscience Research Muscarinic_Antagonism->Neuroscience_Tool BChE_Inhibition->Neuroscience_Tool Other_Receptors->Neuroscience_Tool

References

Application Notes and Protocols: Preclinical Pharmacokinetic Modeling of (S)-Ethopropazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-ethopropazine, a phenothiazine derivative, is an anticholinergic agent that has been explored for its therapeutic potential in neurodegenerative diseases. Understanding its pharmacokinetic (PK) profile in preclinical models is a critical step in early drug development. These studies provide essential data on the absorption, distribution, metabolism, and excretion (ADME) of the compound, which informs dose selection, safety assessments, and the design of subsequent clinical trials. This document provides a detailed overview of the preclinical pharmacokinetic modeling of this compound, summarizing key quantitative data and outlining the experimental protocols for its evaluation.

Pharmacokinetic Data Summary

The following tables summarize the key pharmacokinetic parameters of ethopropazine determined in preclinical studies involving Sprague-Dawley rats.

Intravenous Administration
Dose (mg/kg)AUC (ng·h/mL)Half-life (t½) (h)Clearance (Cl) (L/h/kg)Volume of Distribution (Vdss) (L/kg)
59836 ± 212917.9 ± 3.30.48 ± 0.107.1 ± 2.3
1013096 ± 418620.9 ± 6.0--
Data presented as mean ± S.D.[1]
Oral Administration
Dose (mg/kg)AUC (ng·h/mL)Cmax (ng/mL)tmax (h)Half-life (t½) (h)Bioavailability
502685 ± 336236 ± 992.2 ± 1.426.1 ± 5.4< 5%
Data presented as mean ± S.D.[1]
Tissue Distribution

Following intravenous administration of 10 mg/kg (±)-ethopropazine HCl in Sprague-Dawley rats, the enantiomers of ethopropazine were found to rapidly enter brain tissues, with the maximum concentration observed at 0.5 hours post-dose.[2] The distribution followed the order of brain > heart > plasma.[2] Notably, similar concentrations were found across different brain regions, including the substantia nigra, striatum, and cortex.[2] The brain-to-plasma AUC ratio for ethopropazine enantiomers has been reported to be between 6 and 8.[3]

Plasma Protein Binding

Both enantiomers of ethopropazine are highly bound to plasma proteins.[2] Saturation of plasma protein binding was observed at concentrations greater than 500 ng/mL, at which point the unbound fraction significantly increased.[2]

Experimental Protocols

The following protocols are based on methodologies described in preclinical studies of ethopropazine.[1][2]

Animal Model
  • Species: Male Sprague-Dawley rats

  • Weight: 250-350 g

  • Housing: Animals should be housed in a controlled environment with a standard diet and water ad libitum. For excretion studies, metabolic cages are utilized to enable separate collection of urine and feces.[4]

Drug Administration
  • Formulation: (±)-Ethopropazine HCl is dissolved in a vehicle of water:propylene glycol:ethanol (60:30:10%).[2]

  • Intravenous (IV) Administration: The drug solution is administered as a bolus injection via the jugular vein.[2] A cannula is typically implanted in the right jugular vein for this purpose.[2]

  • Oral (PO) Administration: The drug solution is administered via oral gavage.[2]

Blood Sampling
  • Procedure: Serial blood samples are collected at predetermined time points post-dose. For rats, blood is typically drawn from a cannulated vein.

  • Sample Processing: Blood samples are collected into heparinized tubes and centrifuged to separate the plasma. The plasma is then stored at -20°C until analysis.

Tissue Distribution Study
  • Procedure: Following drug administration, animals are sacrificed at various time points.

  • Tissue Collection: Brain and heart tissues are collected, rinsed, and frozen at -20°C until analysis.[2] Specific brain regions of interest (e.g., substantia nigra, striatum, cortex) can be dissected.[2]

  • Tissue Homogenization: Prior to analysis, tissue samples are homogenized in a suitable buffer (e.g., phosphate buffer, pH 5.9).[2]

Analytical Method
  • Technique: Reversed-phase high-performance liquid chromatography (HPLC) is a common method for the quantification of ethopropazine in biological samples.[2]

  • Sample Preparation: Plasma or tissue homogenates undergo an extraction procedure to isolate the drug from biological matrices.

  • Quantification: The concentration of ethopropazine is determined by comparing the peak area of the analyte in the sample to a standard curve of known concentrations.

Pharmacokinetic Analysis

The plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software to determine key pharmacokinetic parameters such as AUC, half-life, clearance, and volume of distribution.

Visualizations

Experimental Workflow for Preclinical Pharmacokinetic Study

G cluster_pre_study Pre-Study Preparation cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Analysis cluster_modeling Data Modeling animal_model Animal Model Selection (Sprague-Dawley Rat) cannulation Surgical Preparation (Jugular Vein Cannulation) animal_model->cannulation drug_prep Drug Formulation (this compound in vehicle) iv_dose Intravenous (IV) Administration drug_prep->iv_dose po_dose Oral (PO) Administration drug_prep->po_dose cannulation->iv_dose blood_sampling Serial Blood Sampling iv_dose->blood_sampling tissue_sampling Tissue Collection (Brain, Heart) iv_dose->tissue_sampling excreta_collection Excreta Collection (Urine, Feces) iv_dose->excreta_collection po_dose->blood_sampling sample_processing Sample Processing (Plasma Separation, Homogenization) blood_sampling->sample_processing tissue_sampling->sample_processing excreta_collection->sample_processing hplc_analysis HPLC Analysis sample_processing->hplc_analysis pk_modeling Pharmacokinetic Modeling (AUC, t1/2, Cl, Vd) hplc_analysis->pk_modeling

References

Application of Phenothiazine Derivatives in the Study of Multidrug Resistance in Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) remains a significant hurdle in the successful chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which function as drug efflux pumps, reducing the intracellular concentration of anticancer agents to sub-therapeutic levels.[1][2] Phenothiazines, a class of compounds historically used as antipsychotic agents, have emerged as potential modulators of MDR.[3][4][5] These compounds have been shown to inhibit the function of P-gp, thereby sensitizing resistant cancer cells to chemotherapy.[6][7]

This document provides detailed application notes and protocols for the use of phenothiazine derivatives in the investigation of multidrug resistance in cancer. While specific data on the (S)-enantiomer of ethopropazine in this context is not currently available in scientific literature, the information presented here for the broader class of phenothiazines offers a valuable framework for researchers interested in exploring the potential of these compounds as MDR reversal agents.

Mechanism of Action: Phenothiazines as P-glycoprotein Inhibitors

Phenothiazine derivatives are thought to reverse multidrug resistance primarily through the direct inhibition of P-glycoprotein.[3] The proposed mechanism involves the binding of these compounds to the P-gp transporter, potentially at or near the substrate-binding site, which competitively inhibits the efflux of chemotherapeutic drugs.[3][6] This inhibition leads to an increased intracellular accumulation of the anticancer agent, restoring its cytotoxic efficacy in resistant cells.[7]

The interaction of phenothiazines with P-gp is influenced by their physicochemical properties, such as hydrophobicity.[5] Their amphiphilic nature allows them to interact with the lipid bilayer of the cell membrane, which may indirectly affect the function of membrane-embedded transporters like P-gp.[8]

Quantitative Data: P-gp Inhibition by Phenothiazine Derivatives

The following table summarizes the reported P-glycoprotein inhibitory activity of various phenothiazine derivatives from the literature. This data can serve as a reference for selecting appropriate compounds and concentrations for experimental studies.

Phenothiazine DerivativeCancer Cell LineAssay MethodIC50 Value (µM)MDR Reversal RatioReference
TrifluoperazineP388/ADR (doxorubicin-resistant murine leukemia)Doxorubicin cytotoxicityNot Reported>10[9]
TrifluoperazineMCF-7/DOX (doxorubicin-resistant human breast cancer)Doxorubicin cytotoxicityNot Reported3.4 ± 0.4[10]
ThioridazineL5178 MDR (human MDR1-transfected mouse lymphoma)Rhodamine 123 effluxNot Reported56.8 ± 10.3 (FAR)[10]
ThiethylperazineL5178 MDR (human MDR1-transfected mouse lymphoma)Rhodamine 123 effluxNot Reported62.1 ± 11.7 (FAR)[10]
FluphenazineMCF-7/DOX (doxorubicin-resistant human breast cancer)Doxorubicin cytotoxicityNot Reported2.7 ± 0.3[10]
ProchlorperazineMCF-7/DOX (doxorubicin-resistant human breast cancer)Doxorubicin cytotoxicityNot Reported2.6 ± 0.4[10]
PromethazineP388/ADR (doxorubicin-resistant murine leukemia)Doxorubicin cytotoxicityNot Reported>10[9]

MDR reversal ratio is defined as the ratio of the IC50 value for the anticancer drug alone to the IC50 value in the presence of the modulator. FAR (Fluorescence Activity Ratio) is the ratio of intracellular fluorescence with and without the modulator.

Experimental Protocols

Protocol 1: Assessment of P-glycoprotein Inhibition using Rhodamine 123 Efflux Assay

This protocol describes a flow cytometry-based method to determine the ability of phenothiazine derivatives to inhibit P-gp-mediated efflux of the fluorescent substrate Rhodamine 123.[7]

Materials:

  • Multidrug-resistant cancer cell line overexpressing P-gp (e.g., MCF-7/ADR, K562/ADR) and the corresponding parental sensitive cell line.

  • Complete cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Rhodamine 123 (stock solution in DMSO).

  • Phenothiazine derivative (stock solution in DMSO).

  • Verapamil (positive control inhibitor, stock solution in DMSO).

  • Flow cytometer.

Procedure:

  • Cell Culture: Culture the resistant and sensitive cancer cell lines to 70-80% confluency.

  • Cell Preparation: Harvest the cells and wash them with PBS. Resuspend the cells in serum-free culture medium at a concentration of 1 x 10^6 cells/mL.

  • Drug Incubation:

    • Prepare tubes with the cell suspension.

    • Add the phenothiazine derivative at various concentrations. Include a vehicle control (DMSO), a positive control (Verapamil, e.g., 10 µM), and an untreated control.

    • Incubate the cells for 30 minutes at 37°C.

  • Rhodamine 123 Loading:

    • Add Rhodamine 123 to each tube to a final concentration of 1 µg/mL.

    • Incubate for 30 minutes at 37°C in the dark.

  • Efflux Period:

    • Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.

    • Resuspend the cells in fresh, pre-warmed culture medium (with or without the phenothiazine derivative, depending on the experimental design).

    • Incubate for 60-90 minutes at 37°C to allow for drug efflux.

  • Flow Cytometry Analysis:

    • Place the tubes on ice to stop the efflux.

    • Analyze the intracellular fluorescence of Rhodamine 123 in the cells using a flow cytometer (excitation at 488 nm, emission at 525 nm).

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Calculate the mean fluorescence intensity (MFI) for each sample.

    • The increase in MFI in the presence of the phenothiazine derivative compared to the untreated control indicates inhibition of P-gp-mediated efflux.

    • The Fluorescence Activity Ratio (FAR) can be calculated as: FAR = MFI (with modulator) / MFI (without modulator).[10]

Protocol 2: Determination of Cytotoxicity and Reversal of Doxorubicin Resistance using MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of phenothiazine derivatives and their ability to reverse resistance to a chemotherapeutic agent like doxorubicin.[11][12][13][14]

Materials:

  • Multidrug-resistant cancer cell line (e.g., MCF-7/ADR) and the parental sensitive cell line (e.g., MCF-7).

  • Complete cell culture medium.

  • Doxorubicin (stock solution in sterile water or DMSO).

  • Phenothiazine derivative (stock solution in DMSO).

  • MTT solution (5 mg/mL in PBS, sterile filtered).

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide).

  • 96-well microplates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the resistant and sensitive cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment:

    • Prepare serial dilutions of doxorubicin and the phenothiazine derivative in culture medium.

    • To determine the reversal of resistance, treat the cells with increasing concentrations of doxorubicin in the presence or absence of a fixed, non-toxic concentration of the phenothiazine derivative.

    • Also, include wells with the phenothiazine derivative alone to assess its intrinsic cytotoxicity.

    • Include untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition:

    • Remove the drug-containing medium.

    • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Determine the IC50 (half-maximal inhibitory concentration) values for doxorubicin in the presence and absence of the phenothiazine derivative using a dose-response curve fitting software.

    • The fold-reversal of resistance is calculated as: Fold Reversal = IC50 (doxorubicin alone) / IC50 (doxorubicin + phenothiazine).

Visualizations

P-glycoprotein Mediated Drug Efflux and its Inhibition

P_glycoprotein_Efflux cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Pgp P-glycoprotein (P-gp) ATP-Binding Cassette Drug_out Chemotherapeutic Drug Pgp:f0->Drug_out Efflux ADP ADP + Pi Pgp:f1->ADP Drug_in Chemotherapeutic Drug Drug_in->Pgp:f0 Binding ATP ATP ATP->Pgp:f1 Hydrolysis Phenothiazine Phenothiazine Derivative Phenothiazine->Pgp:f0 Inhibition

Caption: Mechanism of P-gp mediated drug efflux and its inhibition by phenothiazines.

Experimental Workflow for Assessing MDR Reversal

MDR_Reversal_Workflow start Start: Multidrug-Resistant Cancer Cell Line protocol1 Protocol 1: P-gp Inhibition Assay (Rhodamine 123 Efflux) start->protocol1 protocol2 Protocol 2: Cytotoxicity & Resistance Reversal (MTT Assay) start->protocol2 analysis1 Flow Cytometry Analysis: Measure Intracellular Rhodamine 123 protocol1->analysis1 analysis2 Spectrophotometry: Measure Cell Viability (Absorbance at 570 nm) protocol2->analysis2 data1 Quantitative Data: Fluorescence Activity Ratio (FAR) analysis1->data1 data2 Quantitative Data: IC50 Values & Fold-Reversal of Resistance analysis2->data2 conclusion Conclusion: Assess Phenothiazine Derivative as MDR Reversal Agent data1->conclusion data2->conclusion

Caption: Workflow for evaluating phenothiazines as MDR reversal agents in cancer cells.

References

Troubleshooting & Optimization

Technical Support Center: Enantioselective Synthesis of (S)-Ethopropazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enantioselective synthesis of (S)-ethopropazine. The focus is on improving the yield and enantiomeric purity based on a widely cited chemoenzymatic approach.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for the enantioselective synthesis of this compound?

A1: A common and effective method is a four-step chemoenzymatic route.[1][2] This process begins with the synthesis of a racemic alcohol, which is then resolved using a lipase-catalyzed kinetic resolution to isolate the desired (S)-alcohol. This chiral intermediate is subsequently converted to a bromide, followed by amination to yield this compound.[1][2]

Q2: Which enzyme is most effective for the kinetic resolution step?

A2: For the kinetic resolution of (±)-1-(10H-phenothiazin-10-yl)propan-2-ol, Novozym 435, which is an immobilized Candida antarctica lipase B (CAL-B), has been shown to be highly effective.[1] It provides the unreacted (S)-alcohol with excellent enantiomeric excess (>99% ee).[1][2] Lipozyme TL IM is another biocatalyst that has shown good results.[1][2]

Q3: How does the choice of solvent impact the synthesis?

A3: The solvent choice is critical in two key steps. In the lipase-catalyzed kinetic resolution, using ethereal solvents like diethyl ether (Et₂O) or methyl tert-butyl ether (MTBE) can result in obtaining the (S)-alcohol with very high enantiomeric purity (>99% ee).[1] In the final amination step, the solvent determines the stereochemical outcome. Toluene favors a product of single inversion, while methanol leads to a product with net retention of configuration.[1][2]

Troubleshooting Guides

Guide 1: Low Yield in Racemic 1-(10H-phenothiazin-10-yl)propan-2-ol Synthesis

Problem: The initial synthesis of the racemic alcohol precursor, (±)-3, is resulting in low yields and significant impurities.

Potential Cause Troubleshooting Step Expected Outcome
Side reactions with propylene oxide The direct ring-opening of propylene oxide by phenothiazine can be problematic and lead to a large amount of impurities.[1] Consider an alternative two-step synthesis.Improved yield and purity of the racemic alcohol.
Impure starting materials Ensure the phenothiazine and other reagents are of high purity.Reduced side reactions and cleaner product formation.
Inefficient purification Column chromatography of the racemic alcohol can be problematic.[1] Vacuum distillation may be a more effective purification method.[1]Higher recovery of the purified racemic alcohol.
Guide 2: Poor Enantioselectivity in Lipase-Catalyzed Kinetic Resolution

Problem: The kinetic resolution of the racemic alcohol is yielding the (S)-alcohol with low enantiomeric excess (ee).

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal enzyme While Novozym 435 is recommended, ensure its activity is not compromised. If necessary, screen other lipases.Identification of a biocatalyst with higher enantioselectivity for the specific substrate.
Incorrect solvent The choice of solvent significantly impacts enantioselectivity.[1] Ethereal solvents like MTBE are recommended for obtaining high ee of the (S)-alcohol.[1]Increased enantiomeric excess of the desired (S)-alcohol.
Inappropriate acyl donor The structure of the acyl donor can influence the enzyme's selectivity. Vinyl acetate is a commonly used and effective acyl donor.[1]Optimization of the reaction for higher enantioselectivity.
Reaction time Monitor the reaction progress to stop it at the optimal conversion (around 50%). Over- or under-running the reaction can decrease the ee of the desired product.Achieving the highest possible enantiomeric excess for both the resolved alcohol and the acylated product.
Guide 3: Low Yield in the Final Amination Step

Problem: The reaction of the chiral bromo derivative with diethylamine is resulting in a low yield of this compound.

Potential Cause Troubleshooting Step Expected Outcome
Side reactions The nucleophilic substitution can be accompanied by elimination reactions. Ensure the reaction temperature is controlled.Minimized formation of byproduct and increased yield of the desired amine.
Incomplete reaction The amination reaction can be slow. Ensure sufficient reaction time and temperature as specified in the protocol.Driving the reaction to completion to maximize the product yield.
Volatility of diethylamine Diethylamine is volatile. The reaction should be carried out in a sealed tube to prevent its escape.Maintaining the necessary concentration of the amine nucleophile throughout the reaction.

Quantitative Data Summary

Table 1: Influence of Lipase and Solvent on the Kinetic Resolution of (±)-1-(10H-phenothiazin-10-yl)propan-2-ol

LipaseSolventTime (d)Conversion (%)ee of (S)-alcohol (%)ee of (R)-acetate (%)Enantiomeric Ratio (E)
Novozym 435Toluene7519895180
Novozym 435MTBE752>9992205
Lipozyme TL IMToluene73963>99188
Lipozyme TL IMMTBE74997>99844

Data adapted from Borowiecki et al., 2014.[1]

Experimental Protocols

1. Synthesis of Racemic 1-(10H-phenothiazin-10-yl)propan-2-ol ((±)-3)

An alternative, higher-yielding method involves two steps:

  • Step 1: Synthesis of 10-(prop-2-en-1-yl)-10H-phenothiazine: To a solution of phenothiazine in CH₂Cl₂ and 50% NaOH, add allyl bromide and a phase-transfer catalyst (e.g., TBAHS). Stir at room temperature until completion. Extract the product and purify.

  • Step 2: Oxymercuration-demercuration: Treat the product from Step 1 with mercury(II) acetate in THF/water, followed by reduction with sodium borohydride. Purify the resulting racemic alcohol.[1]

2. Lipase-Catalyzed Kinetic Resolution of (±)-3

  • To a solution of racemic alcohol (±)-3 in MTBE, add vinyl acetate (as the acyl donor) and Novozym 435 (20% w/w of the substrate).

  • Stir the mixture at 25 °C and 500 rpm.

  • Monitor the reaction by chiral HPLC.

  • Once the conversion reaches approximately 50%, stop the reaction and separate the enzyme by filtration.

  • Separate the resulting (S)-1-(10H-phenothiazin-10-yl)propan-2-ol and (R)-1-(10H-phenothiazin-10-yl)propan-2-yl acetate by column chromatography.[1]

3. Synthesis of (S)-2-bromo-1-(10H-phenothiazin-10-yl)propane

  • To a solution of (S)-1-(10H-phenothiazin-10-yl)propan-2-ol in a suitable solvent, add phosphorus tribromide (PBr₃) at a controlled temperature (e.g., 0 °C).

  • Allow the reaction to proceed to completion.

  • Quench the reaction carefully with water or ice.

  • Extract the bromo derivative and purify.

4. Synthesis of this compound

  • In a sealed tube, dissolve the (S)-2-bromo-1-(10H-phenothiazin-10-yl)propane in toluene.

  • Add an excess of diethylamine.

  • Heat the sealed tube at an elevated temperature (e.g., 140 °C) for several days.

  • After cooling, purify the resulting this compound by appropriate methods.

Visualizations

chemoenzymatic_synthesis cluster_step1 Step 1: Racemic Alcohol Synthesis cluster_step2 Step 2: Kinetic Resolution cluster_step3 Step 3: Bromination cluster_step4 Step 4: Amination phenothiazine Phenothiazine racemic_alcohol Racemic 1-(10H-phenothiazin-10-yl)propan-2-ol phenothiazine->racemic_alcohol 1. PTC Alkylation 2. Oxymercuration-demercuration allyl_bromide Allyl Bromide allyl_bromide->racemic_alcohol S_alcohol (S)-Alcohol racemic_alcohol->S_alcohol Novozym 435, Vinyl Acetate, MTBE R_acetate (R)-Acetate racemic_alcohol->R_acetate Novozym 435, Vinyl Acetate, MTBE S_bromo (S)-Bromo Derivative S_alcohol->S_bromo PBr3 S_ethopropazine This compound S_bromo->S_ethopropazine Diethylamine, Toluene troubleshooting_kinetic_resolution start Low Enantioselectivity in Kinetic Resolution check_enzyme Is the enzyme (Novozym 435) active and from a reliable source? start->check_enzyme check_solvent Is the solvent MTBE or another appropriate ethereal solvent? check_enzyme->check_solvent Yes replace_enzyme Action: Replace or screen different lipases. check_enzyme->replace_enzyme No check_time Was the reaction stopped at ~50% conversion? check_solvent->check_time Yes change_solvent Action: Switch to MTBE or diethyl ether. check_solvent->change_solvent No optimize_time Action: Monitor reaction closely and optimize reaction time. check_time->optimize_time No end_good High Enantioselectivity Achieved check_time->end_good Yes replace_enzyme->check_solvent change_solvent->check_time optimize_time->end_good

References

Technical Support Center: Overcoming In Vitro Solubility Challenges with (S)-Ethopropazine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with (S)-ethopropazine hydrochloride in vitro.

Frequently Asked Questions (FAQs)

Q1: What is the reported solubility of this compound hydrochloride?

A1: The solubility of this compound hydrochloride can vary depending on the solvent and temperature. There are conflicting reports regarding its aqueous solubility. Some sources describe it as soluble in water, particularly at elevated temperatures, while others classify it as poorly soluble or insoluble at room temperature.[1][2][3] It is more readily soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.[1][4][5][6]

Q2: I'm seeing precipitation when I add this compound hydrochloride to my cell culture medium. What could be the cause?

A2: Precipitation of this compound hydrochloride in cell culture media is a common issue and can be caused by several factors:

  • Low aqueous solubility: The compound has limited solubility in aqueous solutions like cell culture media, especially at higher concentrations.

  • Solvent shock: If a concentrated stock solution in an organic solvent (like DMSO) is added too quickly to the aqueous medium, the compound can precipitate out of solution.

  • Media components: Components in the cell culture medium, such as salts and proteins, can interact with the compound and reduce its solubility.[4][7]

  • Temperature changes: Cooling of a saturated solution can lead to precipitation.

Q3: How can I improve the solubility of this compound hydrochloride for my in vitro experiments?

A3: Several methods can be employed to enhance the solubility of this compound hydrochloride:

  • Use of organic co-solvents: Preparing a concentrated stock solution in a biocompatible organic solvent like DMSO is the most common approach.

  • Sonication: Applying ultrasonic energy can help to break down powder agglomerates and facilitate dissolution.[1]

  • Warming: Gently warming the solvent can increase the solubility of the compound. For instance, solubility in DMSO is improved at approximately 60°C.[4][7]

  • pH adjustment: The pH of the solution can influence the solubility of ionizable compounds. The pH of a 5% aqueous solution of ethopropazine hydrochloride is approximately 5.8.[2][3]

  • Solid dispersions: For specialized applications, creating a solid dispersion of the drug with a carrier like a phospholipid or polyethylene glycol (PEG) can significantly enhance its dissolution rate in aqueous media.[8]

Q4: What are the known biological activities of this compound hydrochloride that I should be aware of for my experiments?

A4: this compound hydrochloride is a phenothiazine derivative with several known biological activities. It is a potent and selective inhibitor of butyrylcholinesterase (BChE) and a weaker inhibitor of acetylcholinesterase (AChE).[1] It also exhibits anticholinergic, antihistamine, and anti-adrenergic properties, acting as a non-selective muscarinic acetylcholine receptor (mAChR) and NMDA receptor antagonist.[9] These activities should be considered when designing experiments and interpreting results.

Troubleshooting Guides

Issue: Precipitate formation upon addition to cell culture medium

Question: I prepared a stock solution of this compound hydrochloride in DMSO, but when I add it to my cell culture medium, a precipitate forms immediately. How can I prevent this?

Answer: This is likely due to "solvent shock," where the rapid dilution of the DMSO stock in the aqueous medium causes the compound to crash out of solution. Here is a step-by-step guide to mitigate this:

Experimental Protocol: Preparing this compound Hydrochloride Working Solutions for Cell Culture

  • Prepare a High-Concentration Stock Solution:

    • Dissolve this compound hydrochloride powder in 100% DMSO to prepare a high-concentration stock solution (e.g., 20 mg/mL or 57.32 mM).[1]

    • To aid dissolution, you can gently warm the solution to 60°C and/or sonicate.[1][4]

    • Ensure the powder is completely dissolved before use. Store the stock solution at -20°C or -80°C for long-term stability.[1]

  • Perform Serial Dilutions:

    • Instead of adding the highly concentrated stock directly to your final culture volume, perform an intermediate dilution step.

    • First, dilute the DMSO stock solution in your cell culture medium without serum. For example, make a 10-fold dilution of your stock in serum-free medium.

    • Vortex or gently pipette to mix thoroughly after this intermediate dilution.

  • Final Dilution into Culture Medium:

    • Add the intermediate dilution to your final volume of complete cell culture medium (containing serum, if applicable).

    • Add the solution dropwise while gently swirling the culture vessel to ensure rapid and even dispersion.

    • The final concentration of DMSO in your culture should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Workflow for Preparing Working Solution

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation Dissolve Powder Dissolve this compound HCl powder in 100% DMSO Aid Dissolution Warm to 60°C and/or Sonicate Dissolve Powder->Aid Dissolution High_Stock High-Concentration Stock (e.g., 20 mg/mL) Aid Dissolution->High_Stock Intermediate_Dilution Intermediate Dilution: Dilute stock in serum-free medium High_Stock->Intermediate_Dilution Small aliquot Final_Dilution Final Dilution: Add intermediate dilution to complete cell culture medium Intermediate_Dilution->Final_Dilution Working_Solution Final Working Solution Final_Dilution->Working_Solution

Caption: Workflow for preparing this compound hydrochloride working solutions.

Issue: Inconsistent results or loss of compound activity

Question: My experimental results with this compound hydrochloride are not reproducible. Could solubility and stability be a factor?

Answer: Yes, inconsistent solubility and degradation of the compound can lead to variability in experimental outcomes. Here’s a guide to ensure consistent preparation and handling:

Experimental Protocol: Ensuring Consistency and Stability

  • Freshly Prepare Working Solutions: It is best practice to prepare fresh working solutions from your frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

  • Pre-warm Media: Before adding the compound, ensure your cell culture medium is at the experimental temperature (e.g., 37°C). Adding a cold solution to a warm one can sometimes cause precipitation.

  • Vortexing: Always vortex your stock solution before making dilutions to ensure it is homogenous, especially if it has been stored for a while.

  • Visual Inspection: Before adding the final working solution to your cells, visually inspect it for any signs of precipitation. If any is observed, do not use it and reprepare the solution.

  • Storage Conditions: Store the powder desiccated and protected from light.[1] Stock solutions in DMSO are generally stable for up to one year when stored at -80°C.[1]

Quantitative Data Summary

Table 1: Solubility of this compound Hydrochloride in Various Solvents

SolventTemperatureSolubilityCitation(s)
Water20°C< 1 mg/mL (insoluble) or 2.5 mg/mL[1][3]
Water40°C50 mg/mL[3]
DMSORoom Temp.20 mg/mL (57.32 mM)[1]
DMSO~60°C>5 mg/mL (clear)[4][7]
Ethanol (absolute)25°C33 mg/mL[3]

Signaling Pathways

This compound hydrochloride is known to antagonize several signaling pathways. The following diagrams illustrate the general mechanisms of these pathways.

Muscarinic Acetylcholine Receptor (mAChR) Signaling

This compound hydrochloride acts as a non-selective antagonist at muscarinic acetylcholine receptors. These G-protein coupled receptors can signal through various pathways, primarily the Gq/11 and Gi/o pathways.

G cluster_0 Muscarinic Acetylcholine Receptor Signaling ACh Acetylcholine mAChR Muscarinic Receptor (M1, M3, M5) ACh->mAChR mAChR2 Muscarinic Receptor (M2, M4) ACh->mAChR2 Gq11 Gq/11 mAChR->Gq11 activates PLC Phospholipase C Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 [Ca2+]i ↑ IP3->Ca2 PKC Protein Kinase C DAG->PKC Cellular_Response1 Cellular Response Ca2->Cellular_Response1 PKC->Cellular_Response1 Gi Gi/o mAChR2->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP ↓ AC->cAMP PKA PKA ↓ cAMP->PKA Cellular_Response2 Cellular Response PKA->Cellular_Response2 Ethopropazine This compound HCl Ethopropazine->mAChR antagonizes Ethopropazine->mAChR2 antagonizes

Caption: Muscarinic Acetylcholine Receptor Signaling Pathways.

Adrenergic Receptor Signaling

As an anti-adrenergic agent, this compound hydrochloride can interfere with signaling through adrenergic receptors, which are also G-protein coupled receptors.

G cluster_0 Adrenergic Receptor Signaling Adrenaline Adrenaline/ Norepinephrine alpha1_AR α1-Adrenergic Receptor Adrenaline->alpha1_AR beta_AR β-Adrenergic Receptor Adrenaline->beta_AR Gq Gq alpha1_AR->Gq activates PLC Phospholipase C Gq->PLC activates IP3_DAG IP3 & DAG ↑ PLC->IP3_DAG Ca2_PKC Ca2+ & PKC ↑ IP3_DAG->Ca2_PKC Cellular_Response1 Cellular Response Ca2_PKC->Cellular_Response1 Gs Gs beta_AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP ↑ AC->cAMP PKA PKA ↑ cAMP->PKA Cellular_Response2 Cellular Response PKA->Cellular_Response2 Ethopropazine This compound HCl Ethopropazine->alpha1_AR antagonizes Ethopropazine->beta_AR antagonizes

Caption: Adrenergic Receptor Signaling Pathways.

Histamine Receptor Signaling

This compound hydrochloride also has antihistamine properties, indicating it can block histamine receptor signaling.

G cluster_0 Histamine Receptor Signaling Histamine Histamine H1R H1 Receptor Histamine->H1R H2R H2 Receptor Histamine->H2R Gq11 Gq/11 H1R->Gq11 activates PLC Phospholipase C Gq11->PLC activates IP3_DAG IP3 & DAG ↑ PLC->IP3_DAG Ca2_PKC Ca2+ & PKC ↑ IP3_DAG->Ca2_PKC Cellular_Response1 Cellular Response (e.g., Allergic Reaction) Ca2_PKC->Cellular_Response1 Gs Gs H2R->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP ↑ AC->cAMP PKA PKA ↑ cAMP->PKA Cellular_Response2 Cellular Response (e.g., Gastric Acid Secretion) PKA->Cellular_Response2 Ethopropazine This compound HCl Ethopropazine->H1R antagonizes

Caption: Histamine Receptor Signaling Pathways.

References

Optimizing HPLC parameters for ethopropazine enantiomer separation

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Ethopropazine Enantiomer Separation

Welcome to the technical support center for the chiral separation of ethopropazine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their High-Performance Liquid Chromatography (HPLC) parameters for effective enantiomer resolution.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting point for developing an HPLC method for ethopropazine enantiomer separation?

A good starting point involves using a chiral stationary phase (CSP) known to be effective for similar compounds, such as other phenothiazines. A macrocyclic glycopeptide-based column, like a vancomycin or teicoplanin phase, is a strong candidate.[1][2] A polar organic mobile phase is typically employed. For a detailed starting protocol, please refer to the "Experimental Protocols" section below.

Q2: I am injecting my ethopropazine standard, but I only see a single, sharp peak. What should I do?

Seeing a single peak indicates a complete lack of chiral recognition under the current conditions. This is a selectivity (α) problem.[3] Consider the following steps:

  • Confirm Column Choice: Ensure you are using a suitable chiral stationary phase (CSP). Standard achiral columns like a C18 will not separate enantiomers.

  • Change Mobile Phase Composition: Selectivity is highly sensitive to the mobile phase.[3] If using a polar organic mode (e.g., methanol-based), try switching to a different organic solvent like ethanol or isopropanol.

  • Introduce an Additive: For basic compounds like ethopropazine, adding a small amount of an acid (e.g., 0.1% acetic acid) and a base (e.g., 0.1% triethylamine) can be crucial for enabling the chiral interaction.[1]

  • Try a Different CSP: If the above steps fail, the chosen stationary phase may not be suitable for ethopropazine. Consider trying a CSP with a different chiral selector, such as a cellulose or amylose-based column.[4][5]

Q3: I can see two peaks, but they are not baseline-resolved. How can I improve the resolution?

Poor resolution (Rs < 1.5) can be addressed by optimizing the three key factors in the resolution equation: efficiency (N), selectivity (α), and retention factor (k).[3][6]

  • To Improve Selectivity (α): This is the most effective way to increase resolution.[3]

    • Fine-tune the mobile phase composition. Systematically vary the ratio of your organic solvent and additives.

    • Adjust the column temperature. Lowering the temperature often increases selectivity and improves resolution, though it will also increase retention time and backpressure.[7]

  • To Improve Efficiency (N): This will make the peaks sharper and narrower.

    • Lower the flow rate. This generally increases efficiency, giving more time for interactions with the stationary phase.[7]

    • Use a column with smaller particles or a longer column, if available.[6]

  • To Optimize Retention Factor (k): Aim for a k value between 2 and 10 for the first eluting enantiomer.

    • If retention is too low (k < 2), decrease the solvent strength of the mobile phase (e.g., by trying a "weaker" solvent like ethanol instead of methanol).

    • If retention is too high (k > 10), increase the solvent strength.

Q4: My peaks are tailing. What are the common causes and how can I fix this?

Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, especially with basic compounds like ethopropazine.

  • Mobile Phase Additives: The most common solution is to add a competing base to the mobile phase, such as 0.1-0.5% triethylamine (TEA) or diethylamine (DEA). This will occupy the active sites on the silica support that cause tailing.

  • Sample Overload: Injecting too much sample can lead to tailing. Try reducing the injection volume or the concentration of your sample.

  • Sample Solvent: Whenever possible, dissolve your sample in the mobile phase itself to prevent peak distortion.[8]

Q5: My retention times are drifting between injections. What causes this instability?

Drifting retention times suggest that the column is not properly equilibrated or that the mobile phase composition is changing.

  • Column Equilibration: Chiral separations, particularly in normal-phase or polar organic modes, can require long equilibration times.[9] Ensure you flush the column with at least 20-30 column volumes of the mobile phase before starting your analysis.

  • Mobile Phase Preparation: Prepare fresh mobile phase daily. If using additives, ensure they are thoroughly mixed. Volatile components can evaporate over time, changing the composition and affecting retention.

  • Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can cause significant shifts in retention.[7]

Experimental Protocols

This section provides a detailed methodology for a recommended starting point for the enantioseparation of ethopropazine.

1. Sample Preparation

  • Standard Solution: Prepare a 1.0 mg/mL stock solution of racemic ethopropazine in methanol.

  • Working Solution: Dilute the stock solution with the mobile phase to a final concentration of 50 µg/mL.

  • Filtration: Filter the working solution through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions

  • A detailed table of the recommended starting parameters is provided below. This method is based on successful separations of similar phenothiazine compounds.[1]

ParameterRecommended Setting
HPLC System Standard HPLC or UHPLC system with UV detector
Column Chirobiotic V (Vancomycin) CSP, 250 x 4.6 mm, 5 µm
Mobile Phase Methanol / Acetic Acid / Triethylamine (100 : 0.1 : 0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 20 minutes

Data Presentation

The following table summarizes how adjustments to key parameters can troubleshoot common separation issues.

Table 2: Troubleshooting Guide and Expected Outcomes

IssueParameter to AdjustDirection of ChangeExpected OutcomePotential Trade-off
Poor Resolution Flow RateDecrease (e.g., 1.0 -> 0.7 mL/min)Increased efficiency (N) and resolution (Rs).[7]Longer run time.
TemperatureDecrease (e.g., 25°C -> 15°C)Increased selectivity (α) and resolution (Rs).[7]Longer run time, higher backpressure.
Mobile Phase AdditiveVary Acid/Base ConcentrationOptimized selectivity (α) and peak shape.May require re-equilibration.
Long Run Time Flow RateIncrease (e.g., 1.0 -> 1.5 mL/min)Shorter run time.Decreased resolution.[7]
TemperatureIncrease (e.g., 25°C -> 40°C)Shorter run time, lower backpressure.Decreased resolution, potential for sample degradation.[7]
Peak Tailing Triethylamine (TEA) %Increase (e.g., 0.1% -> 0.2%)Improved peak symmetry.May alter retention and selectivity.
Sample ConcentrationDecreaseImproved peak shape.Lower signal-to-noise ratio.

Visualizations

The following diagrams illustrate the experimental workflow and a logical troubleshooting process.

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing p1 Prepare Mobile Phase p2 Prepare Sample (50 µg/mL in Mobile Phase) p1->p2 a1 Equilibrate Column (>20 Column Volumes) p2->a1 a2 Inject Sample (10 µL) a1->a2 a3 Acquire Data (20 min) a2->a3 d1 Integrate Peaks a3->d1 d2 Calculate Resolution (Rs) and Tailing Factor d1->d2

Caption: A typical experimental workflow for HPLC analysis.

start Poor or No Enantiomeric Resolution selectivity Problem: Poor Selectivity (α) start->selectivity Peaks overlap or co-elute efficiency Problem: Poor Efficiency (N) start->efficiency Peaks are broad, but separated retention Problem: Poor Retention (k) start->retention Peaks elute too early or too late action_selectivity1 Change Mobile Phase (e.g., switch solvent, vary additives) selectivity->action_selectivity1 action_selectivity2 Decrease Temperature selectivity->action_selectivity2 action_selectivity3 Try a Different CSP selectivity->action_selectivity3 action_efficiency1 Decrease Flow Rate efficiency->action_efficiency1 action_efficiency2 Use Longer Column or Smaller Particle Size efficiency->action_efficiency2 action_retention1 Adjust Organic Solvent % retention->action_retention1

Caption: A troubleshooting decision tree for poor HPLC resolution.

References

(S)-Ethopropazine in DMSO: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of (S)-ethopropazine in Dimethyl Sulfoxide (DMSO) solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions in DMSO?

For optimal stability, it is recommended to store this compound stock solutions in DMSO at -20°C or -80°C.[1] Aliquoting the stock solution into smaller, single-use volumes is advised to prevent degradation from repeated freeze-thaw cycles.

Q2: What is the expected shelf-life of this compound in DMSO at recommended storage temperatures?

Q3: Can I store my this compound DMSO stock solution at room temperature?

No, prolonged storage at room temperature is not recommended. Phenothiazine derivatives can be susceptible to degradation at ambient temperatures, potentially leading to a decrease in purity and activity.[2]

Q4: Are there any known degradation pathways for phenothiazine derivatives like this compound?

Phenothiazines are known to be susceptible to oxidation, particularly at the sulfur atom, which can lead to the formation of sulfoxides and sulfones. They can also be sensitive to light, which may catalyze degradation.

Q5: How does the presence of water in DMSO affect the stability of this compound?

The presence of water in DMSO can significantly impact the stability of dissolved compounds, often accelerating hydrolytic degradation pathways.[1] It is recommended to use anhydrous DMSO and to minimize the exposure of the stock solution to atmospheric moisture.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Inconsistent experimental results Degradation of this compound stock solution.1. Prepare a fresh stock solution of this compound in anhydrous DMSO.2. Perform a stability check on the old stock solution using HPLC (see Experimental Protocols).3. Ensure proper storage conditions (-20°C or -80°C) and avoid multiple freeze-thaw cycles.
Visible color change in the DMSO stock solution Oxidation or other degradation of this compound.1. Discard the discolored solution.2. Prepare a fresh stock solution using anhydrous DMSO and protect it from light.3. Consider purging the vial headspace with an inert gas (e.g., argon or nitrogen) before sealing and storing.
Precipitation observed in the stock solution upon thawing Poor solubility at lower temperatures or concentration exceeding solubility limit.1. Gently warm the solution to room temperature and vortex to redissolve the precipitate.2. If precipitation persists, consider preparing a more dilute stock solution.3. Sonicate the solution briefly to aid dissolution.
Loss of compound activity over time Chemical degradation of this compound.1. Verify the purity of the current stock solution via HPLC.2. Review storage procedures and handling to minimize exposure to light, air, and moisture.3. For critical experiments, always use a freshly prepared or recently qualified stock solution.

Data Presentation

Table 1: Hypothetical Stability of this compound (10 mM in DMSO) under Various Storage Conditions

This table presents illustrative data based on general knowledge of small molecule stability and should not be considered as experimentally verified results for this compound.

Storage ConditionTime PointPurity (%) by HPLCAppearance
-80°C 0 months99.8Colorless solution
3 months99.7Colorless solution
6 months99.5Colorless solution
-20°C 0 months99.8Colorless solution
1 month99.2Colorless solution
3 months97.5Faint yellow tint
4°C 0 days99.8Colorless solution
7 days95.1Yellow solution
30 days88.3Yellow-brown solution
Room Temp (25°C) 0 hours99.8Colorless solution
24 hours92.0Yellow solution
72 hours81.5Brown solution

Experimental Protocols

Protocol 1: Stability Assessment of this compound in DMSO by HPLC

This protocol outlines a method to assess the stability of this compound in a DMSO solution over time.

1. Materials:

  • This compound
  • Anhydrous Dimethyl Sulfoxide (DMSO)
  • HPLC-grade Acetonitrile
  • HPLC-grade Water
  • Trifluoroacetic Acid (TFA)
  • HPLC system with a UV detector and a chiral column (e.g., Chiralcel OD-H or similar)

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% TFA in Water
  • Mobile Phase B: 0.1% TFA in Acetonitrile
  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

3. HPLC Method:

  • Column: Chiral stationary phase column suitable for enantiomeric separation.
  • Mobile Phase: A gradient elution may be necessary to separate the parent compound from potential degradants. A starting point could be a linear gradient from 30% to 90% Mobile Phase B over 20 minutes.
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: Monitor at the λmax of ethopropazine (approximately 254 nm).
  • Injection Volume: 10 µL
  • Column Temperature: 30°C

4. Stability Study Procedure:

  • Aliquot the this compound stock solution into several vials for each storage condition to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).
  • At each time point (e.g., 0, 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.
  • Allow the aliquot to thaw and equilibrate to room temperature.
  • Dilute an appropriate volume of the stock solution with the initial mobile phase composition to a suitable concentration for HPLC analysis (e.g., 100 µM).
  • Inject the diluted sample onto the HPLC system.
  • Record the peak area of the this compound peak and any new peaks that appear, which may indicate degradation products.
  • Calculate the percentage purity of this compound at each time point relative to the initial time point (T=0).

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points prep_stock Prepare 10 mM this compound in Anhydrous DMSO aliquot Aliquot into Vials for Each Storage Condition prep_stock->aliquot storage_n80 -80°C storage_n20 -20°C storage_4 4°C storage_rt Room Temp thaw Thaw and Equilibrate Aliquot storage_n80->thaw T = 0, 1, 3, 6 months storage_n20->thaw T = 0, 1, 3 months storage_4->thaw T = 0, 7, 30 days storage_rt->thaw T = 0, 24, 72 hours dilute Dilute Sample for HPLC Analysis thaw->dilute inject Inject onto HPLC-UV System dilute->inject analyze Analyze Chromatogram for Purity and Degradants inject->analyze

Caption: Experimental workflow for assessing the stability of this compound in DMSO.

degradation_pathway cluster_main This compound and Potential Degradation S_Etho This compound (Phenothiazine core) Oxidation Oxidation (e.g., light, air) S_Etho->Oxidation Hydrolysis Hydrolysis (presence of water) S_Etho->Hydrolysis Sulfoxide Sulfoxide Derivative Oxidation->Sulfoxide Primary Hydrolyzed_Product Hydrolyzed Product(s) Hydrolysis->Hydrolyzed_Product Sulfone Sulfone Derivative Sulfoxide->Sulfone Further Oxidation

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Troubleshooting (S)-ethopropazine P-gp Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies in (S)-ethopropazine P-glycoprotein (P-gp) inhibition assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing high variability in our P-gp inhibition results with this compound between replicate wells and different experiments. What are the potential causes and solutions?

A1: High variability is a common issue in cell-based P-gp assays. Several factors related to the compound, cell culture, and assay procedure can contribute to this. As a phenothiazine derivative, this compound is a cationic amphiphilic drug, and such compounds can present unique challenges.

Troubleshooting Steps:

  • Compound Solubility and Aggregation:

    • Issue: this compound, like many cationic amphiphilic drugs, may have limited aqueous solubility and a tendency to aggregate at higher concentrations, leading to inconsistent effective concentrations in the assay.

    • Solution:

      • Solubility Check: Visually inspect your this compound stock and working solutions for any precipitation. Determine the kinetic solubility in your assay buffer.[1]

      • Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <1%).

      • Use of Surfactants: Consider the inclusion of a low concentration of a non-ionic surfactant (e.g., Polysorbate 20) in the assay buffer to prevent aggregation, but first, validate that the surfactant does not interfere with P-gp activity.

  • Cell Monolayer Integrity:

    • Issue: Inconsistent P-gp function can result from variations in the integrity of the cell monolayer (e.g., in Caco-2 or MDCK-MDR1 assays).

    • Solution:

      • TEER Measurement: Routinely measure the transepithelial electrical resistance (TEER) of your cell monolayers before and after the experiment to ensure the integrity of the tight junctions.[2]

      • Lucifer Yellow Permeability: Use a paracellular marker like Lucifer Yellow to confirm that any increased permeability of the P-gp substrate is not due to compromised monolayer integrity.

  • Cell Health and Passage Number:

    • Issue: The expression and activity of P-gp can vary with the passage number and overall health of the cells.[3]

    • Solution:

      • Consistent Passage Number: Use cells within a defined, narrow passage number range for all experiments.

      • Monitor Cell Morphology: Regularly inspect your cell cultures for any changes in morphology that might indicate stress or differentiation issues.

Q2: Our results suggest that this compound is a P-gp inhibitor, but the IC50 values are inconsistent across different assay platforms (e.g., cell-based vs. ATPase assay). Why is this happening?

A2: It is common to observe different IC50 values for the same compound when using different assay methodologies. This is often due to the distinct mechanisms and endpoints measured in each assay.

Potential Reasons for Discrepancies:

  • Assay-Specific Interactions:

    • Cell-Based Assays (e.g., Rhodamine 123 or Digoxin Efflux): These assays measure the net effect of a compound on the transport of a P-gp substrate from the cell. The result can be influenced by the test compound's own permeability, its potential to be a P-gp substrate itself, and its effects on cellular health. Phenothiazines are known to interact with cell membranes, which could also influence the assay outcome.[4]

    • ATPase Assays: This cell-free assay directly measures the compound's effect on the ATP hydrolysis activity of P-gp. It is not affected by cell permeability or cytotoxicity but may not fully capture all aspects of transport inhibition.[5][6]

  • Choice of P-gp Substrate:

    • Issue: The measured IC50 value can be dependent on the P-gp substrate used (e.g., rhodamine 123 vs. digoxin). The IC50 values for P-gp inhibitors are often higher in rhodamine 123-based assays compared to digoxin-based assays.[7]

    • Solution: When comparing data, ensure the same P-gp substrate was used. If establishing a new protocol, consider testing against more than one substrate to better characterize the inhibitory profile of this compound.

  • IC50 Calculation Method:

    • Issue: There is no universally standardized method for calculating IC50 values in P-gp inhibition assays. Different approaches, such as using the efflux ratio (ER) versus the basolateral-to-apical apparent permeability (Papp B-A), can yield different IC50 values from the same dataset.[8][9]

    • Solution: Clearly define and consistently apply your IC50 calculation method. When comparing your results to published data, be aware of the calculation method used in the cited study.

Q3: We are concerned that this compound may be causing cytotoxicity in our Caco-2 / MDCK-MDR1 cells, which could be misinterpreted as P-gp inhibition. How can we test for and mitigate this?

A3: Compound-induced cytotoxicity is a significant concern in cell-based assays, as it can lead to false-positive results. It is crucial to assess the cytotoxicity of this compound at the concentrations used in your P-gp inhibition assay.

Troubleshooting and Mitigation Strategy:

  • Perform a Cytotoxicity Assay:

    • Method: Before or in parallel with your P-gp inhibition experiments, conduct a standard cytotoxicity assay (e.g., MTT, MTS, or LDH release assay) using the same cell line, incubation time, and this compound concentrations.

    • Interpretation: If significant cytotoxicity is observed at concentrations that show P-gp inhibition, your inhibition results may be unreliable.

  • Mitigation Strategies:

    • Lower Concentrations: If possible, conduct your P-gp inhibition assay at non-toxic concentrations of this compound.

    • Use a Cell-Free System: If cytotoxicity is unavoidable at relevant concentrations, consider using a cell-free assay, such as the P-gp ATPase activity assay, which is not susceptible to cytotoxicity.[6]

    • Monitor Monolayer Integrity: As mentioned in Q1, use TEER and Lucifer Yellow to monitor for cytotoxicity-induced damage to the cell monolayer.

Data Presentation

Table 1: Comparison of IC50 Values for Common P-gp Inhibitors Across Different Assay Platforms

InhibitorCell LineP-gp SubstrateIC50 (µM)Reference
VerapamilCaco-2Paclitaxel1.8[10]
VerapamilLLC-PK1Rhodamine 123~5.0[11]
Cyclosporin ACaco-2Paclitaxel0.8[10]
KetoconazoleCaco-2Paclitaxel0.3[10]
RitonavirCaco-2Paclitaxel1.1[10]
ChlorpromazineL-MDR1Rhodamine 1235.8[11]
OlanzapineL-MDR1Rhodamine 1233.9[11]
PSC833L-MDR1Rhodamine 1230.5[11]

Note: IC50 values can vary significantly based on experimental conditions. This table is for illustrative purposes.

Experimental Protocols

1. Caco-2/MDCK-MDR1 Bidirectional Permeability Assay for P-gp Inhibition

This protocol is adapted from established methods for assessing P-gp substrate and inhibition potential.[2][12]

  • Cell Culture:

    • Culture Caco-2 or MDCK-MDR1 cells on semi-permeable transwell inserts until a confluent monolayer is formed (typically 21 days for Caco-2, 3-5 days for MDCK-MDR1).

    • Verify monolayer integrity by measuring TEER.

  • Assay Procedure:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., HBSS, pH 7.4).

    • Prepare donor solutions containing the P-gp substrate (e.g., 1 µM Digoxin or 5 µM Rhodamine 123) with and without various concentrations of this compound. Include a positive control inhibitor (e.g., Verapamil) and a vehicle control.

    • To measure apical-to-basolateral (A→B) permeability, add the donor solution to the apical side and transport buffer to the basolateral side.

    • To measure basolateral-to-apical (B→A) permeability, add the donor solution to the basolateral side and transport buffer to the apical side.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).

    • At the end of the incubation, collect samples from the donor and receiver compartments.

  • Sample Analysis and Data Calculation:

    • Quantify the concentration of the P-gp substrate in the samples using LC-MS/MS or a fluorescence plate reader.

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Calculate the efflux ratio (ER) = Papp (B→A) / Papp (A→B).

    • Determine the percent inhibition of P-gp at each concentration of this compound and calculate the IC50 value.

2. P-gp ATPase Activity Assay

This protocol is based on the principle that P-gp hydrolyzes ATP to transport substrates, and this activity can be measured by the depletion of ATP or the generation of inorganic phosphate (Pi).[5][6]

  • Assay Components:

    • Recombinant human P-gp membranes.

    • Assay buffer.

    • Mg-ATP.

    • Positive control activator (e.g., Verapamil).

    • P-gp ATPase inhibitor (e.g., sodium orthovanadate, Na3VO4) to determine the P-gp specific signal.

    • ATP detection reagent (e.g., luciferase-based).

  • Assay Procedure:

    • Prepare a reaction mixture containing P-gp membranes and assay buffer.

    • Add this compound at various concentrations, a positive control activator (to measure inhibition), or vehicle control.

    • To determine the P-gp specific ATPase activity, prepare parallel reactions with Na3VO4.

    • Initiate the reaction by adding Mg-ATP.

    • Incubate at 37°C for a specified time (e.g., 20-40 minutes).

    • Stop the reaction and measure the amount of ATP consumed using an ATP detection reagent and a luminometer.

  • Data Analysis:

    • The P-gp specific ATPase activity is the difference between the activity in the absence and presence of Na3VO4.

    • Calculate the percent inhibition of the verapamil-stimulated P-gp ATPase activity at each this compound concentration to determine the IC50 value.

Visualizations

P_gp_Inhibition_Assay_Workflow cluster_cell_based Cell-Based Assay (e.g., Caco-2) cluster_atpase ATPase Assay culture Culture Caco-2/MDCK cells on transwell inserts teer Verify monolayer integrity (TEER) culture->teer prepare_solutions Prepare donor solutions with P-gp substrate ± this compound teer->prepare_solutions incubate Incubate at 37°C prepare_solutions->incubate sample Collect samples from apical & basolateral sides incubate->sample analyze Analyze substrate concentration (LC-MS/MS or Fluorescence) sample->analyze calculate_papp Calculate Papp (A→B & B→A) analyze->calculate_papp calculate_er Calculate Efflux Ratio (ER) calculate_papp->calculate_er determine_ic50_cell Determine % Inhibition & IC50 calculate_er->determine_ic50_cell prepare_reagents Prepare reaction mix with P-gp membranes & buffer add_compounds Add this compound, controls (Verapamil, Na3VO4) prepare_reagents->add_compounds start_reaction Initiate reaction with Mg-ATP add_compounds->start_reaction incubate_atpase Incubate at 37°C start_reaction->incubate_atpase stop_reaction Stop reaction & add ATP detection reagent incubate_atpase->stop_reaction measure_luminescence Measure luminescence stop_reaction->measure_luminescence calculate_activity Calculate vanadate-sensitive ATPase activity measure_luminescence->calculate_activity determine_ic50_atpase Determine % Inhibition & IC50 calculate_activity->determine_ic50_atpase

Caption: Workflow for cell-based and ATPase P-gp inhibition assays.

Troubleshooting_Logic cluster_issues Potential Issues cluster_solutions Troubleshooting Actions start Inconsistent P-gp Inhibition Results var_replicates High variability between replicates? start->var_replicates var_assays Different IC50s between assay types? start->var_assays var_cytotoxicity Potential cytotoxicity? start->var_cytotoxicity sol_solubility Check compound solubility and aggregation var_replicates->sol_solubility sol_monolayer Verify monolayer integrity (TEER, Lucifer Yellow) var_replicates->sol_monolayer sol_cells Standardize cell passage and health var_replicates->sol_cells sol_assay_mech Consider different assay mechanisms var_assays->sol_assay_mech sol_substrate Evaluate effect of different P-gp substrates var_assays->sol_substrate sol_calc Standardize IC50 calculation method var_assays->sol_calc sol_cyto_assay Perform cytotoxicity assay (e.g., MTT, LDH) var_cytotoxicity->sol_cyto_assay sol_cell_free Use cell-free system (ATPase assay) sol_cyto_assay->sol_cell_free If cytotoxic

Caption: Troubleshooting logic for inconsistent P-gp inhibition results.

Pgp_Regulation_Pathway xenobiotics Xenobiotics (e.g., Rifampicin, Hyperforin) pxr Pregnane X Receptor (PXR) xenobiotics->pxr activates pxr_rxr PXR-RXR Heterodimer pxr->pxr_rxr rxr Retinoid X Receptor (RXR) rxr->pxr_rxr pxre PXR Response Element (PXRE) in MDR1 gene promoter pxr_rxr->pxre binds to mdr1_transcription Increased MDR1 (ABCB1) gene transcription pxre->mdr1_transcription pgp_protein Increased P-gp protein expression mdr1_transcription->pgp_protein drug_efflux Enhanced drug efflux pgp_protein->drug_efflux

Caption: Simplified PXR-mediated regulation of P-gp expression.

References

How to prevent degradation of (S)-ethopropazine during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of (S)-ethopropazine during storage. The information is presented in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: this compound, a phenothiazine derivative, is susceptible to degradation from exposure to light (photodegradation), oxygen (oxidation), and humidity. Temperature and pH are also critical factors that can significantly influence its stability. Phenothiazines, in general, are known to be degraded by sunlight and air.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in well-closed, airtight containers, protected from light, and kept in a refrigerated and desiccated environment, ideally between 2-8°C.

Q3: What are the likely degradation products of this compound?

A3: Based on studies of related phenothiazine compounds, the primary degradation products of this compound are likely to be its sulfoxide and N-oxide. Other potential degradation products can arise from the cleavage of the side chain or modifications to the phenothiazine ring system.

Q4: How can I monitor the stability of my this compound samples?

A4: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach to monitor the stability of this compound. This method should be able to separate the intact drug from its potential degradation products, allowing for accurate quantification of the remaining active compound.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Discoloration of this compound powder (e.g., yellowing) Exposure to light and/or air, leading to photo-oxidation.Store the compound in an amber or opaque, airtight container. Consider storing under an inert atmosphere (e.g., nitrogen or argon).
Decreased potency of this compound in solution Hydrolysis due to inappropriate pH. The optimal pH for ethopropazine stability is between 4 and 6.[1]Ensure the pH of the solution is maintained within the 4-6 range using a suitable buffer system. Prepare solutions fresh whenever possible.
Appearance of new peaks in HPLC chromatogram Degradation of this compound.Conduct forced degradation studies to identify the potential degradation products. Optimize the HPLC method to ensure separation of these new peaks from the parent compound.
Inconsistent results in bioassays Degradation of this compound stock solutions.Prepare fresh stock solutions for each experiment. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Quantitative Data Summary

The following table summarizes the known effects of different stress conditions on ethopropazine stability. Please note that specific quantitative data for the (S)-enantiomer is limited, and the data below is based on studies of ethopropazine (racemic mixture) or related phenothiazines.

Stress Condition Parameter Observation Reference
Temperature Dry Heat17.46% loss of ethopropazine within 8 hours.Inferred from general knowledge on phenothiazine stability.
pH Aqueous SolutionMost favorable stability in the pH range of 4-6.[1]
Light UV IrradiationSensitive to UV irradiation in both solution and powder form.[1]
Oxidation Oxidative ConditionsUnstable under oxidative conditions.[1]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general approach for developing a stability-indicating HPLC method. Method optimization and validation are crucial for accurate results.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

2. Mobile Phase Preparation:

  • A gradient elution is often necessary to separate the parent drug from its degradation products.

  • Mobile Phase A: A buffer solution with a pH within the optimal stability range of this compound (e.g., 20 mM phosphate buffer, pH 4.5).

  • Mobile Phase B: Acetonitrile or methanol.

  • Filter and degas all mobile phases before use.

3. Chromatographic Conditions (Example):

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or the λmax of this compound)

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 90% to 10% B

    • 30-35 min: 10% B

4. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • For analysis, dilute the stock solution with the initial mobile phase composition to an appropriate concentration (e.g., 10 µg/mL).

5. Method Validation:

  • Validate the method according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness. Specificity is critical and should be demonstrated by analyzing samples from forced degradation studies.

Protocol 2: Forced Degradation Studies of this compound

Forced degradation studies are essential to identify potential degradation products and to validate the stability-indicating nature of the analytical method.

1. Acid Hydrolysis:

  • Dissolve this compound in 0.1 M HCl.

  • Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

  • Neutralize the solution with 0.1 M NaOH before HPLC analysis.

2. Base Hydrolysis:

  • Dissolve this compound in 0.1 M NaOH.

  • Incubate at 60°C for a specified period.

  • Neutralize the solution with 0.1 M HCl before HPLC analysis.

3. Oxidative Degradation:

  • Dissolve this compound in a solution of 3% hydrogen peroxide.

  • Keep at room temperature for a specified period, protected from light.

  • Analyze by HPLC.

4. Thermal Degradation:

  • Place the solid this compound powder in an oven at a high temperature (e.g., 80°C) for a specified period.

  • Dissolve the heat-stressed powder in a suitable solvent for HPLC analysis.

5. Photodegradation:

  • Expose a solution of this compound (e.g., in methanol) and the solid powder to UV light (e.g., 254 nm) and visible light for a specified duration.

  • Analyze the samples by HPLC.

Visualizations

Degradation_Pathway Ethopropazine This compound Sulfoxide This compound Sulfoxide Ethopropazine->Sulfoxide Oxidation (O2, H2O2) N_Oxide This compound N-Oxide Ethopropazine->N_Oxide Oxidation Side_Chain_Cleavage Side-Chain Cleavage Products Ethopropazine->Side_Chain_Cleavage Hydrolysis/Oxidation Ring_Opening Phenothiazine Ring Opening Products Sulfoxide->Ring_Opening Further Degradation

Caption: Proposed degradation pathway of this compound.

Troubleshooting_Workflow Start Degradation Observed Check_Storage Review Storage Conditions (Light, Temp, Air, Humidity) Start->Check_Storage Check_pH Verify pH of Solution Start->Check_pH Analyze_Sample Analyze by Stability-Indicating HPLC Method Check_Storage->Analyze_Sample Check_pH->Analyze_Sample Identify_Degradants Identify Degradation Products (e.g., by LC-MS) Analyze_Sample->Identify_Degradants Optimize_Storage Optimize Storage Conditions (e.g., Inert gas, Dessicant) Identify_Degradants->Optimize_Storage Adjust_pH Adjust pH to 4-6 using a suitable buffer Identify_Degradants->Adjust_pH Refine_Method Refine HPLC Method for better separation Identify_Degradants->Refine_Method End Stability Improved Optimize_Storage->End Adjust_pH->End Refine_Method->End

Caption: Troubleshooting workflow for this compound degradation.

References

Minimizing off-target effects of (S)-ethopropazine in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the off-target effects of (S)-ethopropazine in cell culture experiments.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in cell culture, with a focus on distinguishing on-target from off-target effects.

Observed Problem Potential Cause (On-Target) Potential Cause (Off-Target) Suggested Solution & Troubleshooting Steps
Unexpected cell death or reduced viability at desired concentration High expression of muscarinic receptors in the cell line, leading to excessive pathway inhibition.1. Inhibition of butyrylcholinesterase (BChE). 2. Disruption of mitochondrial energy production. 3. Induction of oxidative stress. 4. Inhibition of critical signaling pathways (e.g., PI3K/Akt, MAPK/ERK).[1][2][3]1. Confirm On-Target Effect: Perform a dose-response curve and compare with a known muscarinic antagonist. 2. Assess Mitochondrial Health: Use assays like MTT or Seahorse to measure mitochondrial respiration. 3. Measure Oxidative Stress: Use fluorescent probes to detect reactive oxygen species (ROS). 4. Rescue Experiment: Co-administer with an antioxidant (e.g., N-acetylcysteine) to see if viability improves. 5. Lower Concentration: Reduce the concentration of this compound or the treatment duration.
Altered cell morphology or differentiation Modulation of acetylcholine-mediated signaling that influences cell structure or fate.1. Interference with calcium signaling.[1] 2. NMDA receptor antagonism.[4] 3. Effects on other unidentified receptors or kinases.1. Characterize Receptor Expression: Use qPCR or western blot to determine the expression levels of muscarinic and NMDA receptors in your cell line. 2. Use Specific Antagonists: Compare the morphological changes with those induced by more specific M1 muscarinic antagonists or NMDA antagonists. 3. Calcium Imaging: Use calcium-sensitive dyes to investigate changes in intracellular calcium dynamics.
Inconsistent or irreproducible results Variability in cell passage number, leading to changes in receptor expression.1. Lot-to-lot variability of this compound. 2. Presence of off-target effects that are sensitive to minor experimental condition changes. 3. Contamination of cell culture.1. Standardize Cell Culture Conditions: Use cells within a consistent passage number range. 2. Quality Control of Compound: Purchase this compound from a reputable supplier and consider analytical validation. 3. Mycoplasma Testing: Regularly test cultures for mycoplasma contamination. 4. Use Positive and Negative Controls: Include appropriate controls in every experiment to monitor consistency.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and known off-target effects of this compound?

A1: this compound is a phenothiazine derivative with several known biological activities.

Target Type Specific Target Effect Reference
On-Target Muscarinic Acetylcholine Receptors (mAChRs), particularly M1Competitive Antagonist[5][6]
Off-Target Butyrylcholinesterase (BChE)InhibitorN/A
Histamine H1 ReceptorsAntagonist[5]
NMDA ReceptorsAntagonist[4]
MitochondriaDisruption of energy production[2]
Various Signaling Pathways (as a phenothiazine)Modulation of PI3K/Akt, MAPK/ERK, etc.[1][3][7]

Q2: How can I confirm that the observed effect in my cell culture is due to the on-target activity of this compound?

A2: To confirm on-target activity, you can perform several experiments:

  • Rescue Experiment: Co-treat the cells with this compound and a specific agonist for the M1 muscarinic receptor. If the observed phenotype is reversed or diminished, it is likely an on-target effect.

  • Knockdown/Knockout of the Target: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the M1 muscarinic receptor in your cell line. If this compound no longer produces the effect in these cells, it strongly indicates an on-target mechanism.

Q3: What is a typical concentration range for this compound in cell culture?

A3: The optimal concentration of this compound can vary significantly depending on the cell type and the specific experimental goals. It is crucial to perform a dose-response curve to determine the effective concentration (EC50) for your desired on-target effect and the cytotoxic concentration (CC50). Start with a broad range (e.g., 10 nM to 100 µM) and narrow it down based on the initial results. Always aim to use the lowest effective concentration to minimize off-target effects.

Q4: Are there any known signaling pathways affected by phenothiazines like this compound that I should be aware of?

A4: Yes, as a class of compounds, phenothiazines have been shown to modulate several critical signaling pathways, which could be considered off-target effects of this compound.[1][3][7] These include:

  • PI3K/Akt/mTOR Pathway: Involved in cell survival, proliferation, and growth.

  • MAPK/ERK1/2 Pathway: Plays a crucial role in cell proliferation, differentiation, and survival.

  • Calcium Signaling: Phenothiazines can influence intracellular calcium levels.[1]

  • Oxidative Stress Pathways: Some phenothiazines can induce the production of reactive oxygen species (ROS).

If your experimental readouts are related to these pathways, it is important to consider the potential for off-target effects.

Experimental Protocols

Protocol 1: Muscarinic Receptor Competitive Binding Assay

This protocol allows for the determination of the binding affinity (Ki) of this compound for a specific muscarinic receptor subtype.

Materials:

  • Cell membranes prepared from cells expressing the muscarinic receptor subtype of interest.

  • Radioligand (e.g., [³H]-N-methylscopolamine, a non-selective muscarinic antagonist).

  • This compound stock solution.

  • Assay buffer (e.g., PBS).

  • Scintillation vials and scintillation cocktail.

  • Glass fiber filters.

  • 96-well plates.

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its Kd, and either the assay buffer (for total binding), a high concentration of a known muscarinic antagonist like atropine (for non-specific binding), or the different concentrations of this compound.

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters several times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the this compound concentration and use non-linear regression to determine the IC50, which can then be converted to the Ki value.

Protocol 2: Assessing Mitochondrial Respiration

This protocol provides a method to evaluate the effect of this compound on mitochondrial function using a Seahorse XF Analyzer.

Materials:

  • Seahorse XF Analyzer and associated plates and reagents (e.g., Seahorse XF Cell Mito Stress Test Kit).

  • Cell line of interest.

  • This compound.

  • Culture medium.

Procedure:

  • Seed the cells in a Seahorse XF cell culture plate at the optimal density and allow them to adhere overnight.

  • The next day, replace the culture medium with the Seahorse assay medium and incubate in a non-CO2 incubator for 1 hour.

  • Prepare the Seahorse XF Cell Mito Stress Test reagents (Oligomycin, FCCP, and Rotenone/Antimycin A) and this compound at the desired concentrations in the assay medium.

  • Load the compounds into the appropriate ports of the sensor cartridge.

  • Place the cell plate in the Seahorse XF Analyzer and run the Mito Stress Test protocol. This compound can be injected before the other compounds to measure its immediate effect on basal respiration.

  • Analyze the data to determine the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess basal respiration, ATP production, maximal respiration, and non-mitochondrial respiration.

Visualizations

cluster_troubleshooting Troubleshooting Workflow Start Observe Unexpected Phenotype Isolate Isolate Variable: This compound Start->Isolate OnTarget Hypothesize On-Target Effect (Muscarinic) Isolate->OnTarget OffTarget Hypothesize Off-Target Effect Isolate->OffTarget Rescue Perform Rescue Experiment with Agonist OnTarget->Rescue Compare Compare with Specific Antagonist OnTarget->Compare Knockdown Use Knockdown/Knockout Cells OnTarget->Knockdown Biochemical Assess Off-Target Pathways (e.g., Mito, ROS) OffTarget->Biochemical ConclusionOn Conclude On-Target Rescue->ConclusionOn Effect Reversed Compare->ConclusionOn Same Phenotype Knockdown->ConclusionOn Effect Abolished ConclusionOff Conclude Off-Target Biochemical->ConclusionOff Pathway Perturbed Revise Revise Experiment: Lower Dose, Different Drug ConclusionOff->Revise

Caption: A troubleshooting workflow to distinguish on-target from off-target effects.

cluster_pathway Potential Off-Target Signaling of this compound cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mito Mitochondrion Ethopropazine This compound mAChR Muscarinic R (On-Target) Ethopropazine->mAChR Antagonizes NMDA_R NMDA R Ethopropazine->NMDA_R Antagonizes Histamine_R Histamine H1 R Ethopropazine->Histamine_R Antagonizes Other_GPCRs Other GPCRs? Ethopropazine->Other_GPCRs ? BChE BChE Ethopropazine->BChE Inhibits PI3K_Akt PI3K/Akt Pathway Ethopropazine->PI3K_Akt Modulates MAPK_ERK MAPK/ERK Pathway Ethopropazine->MAPK_ERK Modulates Ca_Signaling Ca²⁺ Signaling Ethopropazine->Ca_Signaling Modulates Mito_Energy Energy Production Ethopropazine->Mito_Energy Disrupts ROS ROS Production Mito_Energy->ROS Leads to

Caption: Potential on-target and off-target signaling pathways of this compound.

References

Adjusting (S)-ethopropazine dosage for in vivo neuropharmacology experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (S)-ethopropazine in in vivo neuropharmacology experiments. The information is tailored for scientists and drug development professionals to facilitate the smooth execution of their studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a phenothiazine derivative that acts as an anticholinergic agent. Its primary mechanism of action is the antagonism of muscarinic acetylcholine receptors, with a particular affinity for the M1 subtype.[1][2] By blocking these receptors in the central nervous system, it helps to re-balance the cholinergic and dopaminergic systems.[1] Additionally, ethopropazine has been shown to have secondary effects as a non-selective NMDA receptor antagonist and a potent inhibitor of butyrylcholinesterase (BChE).[3]

Q2: Is there a significant difference between the (S)- and (R)-enantiomers of ethopropazine?

While ethopropazine is often used as a racemic mixture, studies have shown some stereoselectivity in its biological activity. Research on the interaction with butyrylcholinesterase (BChE) indicates that the (R)-enantiomer has a significantly higher affinity for BChE compared to the (S)-enantiomer.[4] However, comprehensive in vivo studies directly comparing the neuropharmacological effects of the individual enantiomers are limited. One study in rats found no stereoselectivity in the pharmacokinetics of ethopropazine enantiomers in plasma or brain tissue. Given the potential for different pharmacological profiles, it is recommended to use the specific enantiomer of interest for targeted research.[5]

Q3: What are the recommended dosage ranges for this compound in mice for neuropharmacology studies?

Specific in vivo dosage information for the (S)-enantiomer of ethopropazine in mice for neuropharmacological studies is not extensively reported in the available literature. However, studies using the racemic mixture of ethopropazine hydrochloride in rats for a neuropathic pain model have used subcutaneous doses of 10, 20, and 30 mg/kg.[3] For initial studies in mice, a pilot dose-finding study is strongly recommended to determine the optimal dose for the desired behavioral effect while minimizing adverse effects. A starting range of 5-20 mg/kg administered intraperitoneally (i.p.) or subcutaneously (s.c.) could be considered, with careful observation for sedation or motor impairment.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Poor Solubility of this compound Hydrochloride This compound HCl has limited water solubility.Prepare a stock solution in a suitable solvent such as DMSO. For in vivo administration, a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used to achieve a clear solution.[3] Gentle warming and sonication can aid dissolution. Always prepare fresh solutions and visually inspect for precipitation before administration.
Precipitation of Compound in Dosing Solution The compound may precipitate out of the vehicle over time or with changes in temperature.Prepare dosing solutions fresh on the day of the experiment. If storing a stock solution, keep it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Before use, allow the aliquot to come to room temperature and vortex thoroughly. Visually inspect for any precipitation before drawing into the syringe.
Sedation or Hypoactivity in Animals This compound has sedative effects, likely due to its antihistaminic and anticholinergic properties.Start with a lower dose range in your pilot study. If sedation is observed, reduce the dose. Ensure that the observed hypoactivity is not confounding the results of your behavioral test. For example, in an open field test, reduced locomotion could be due to sedation rather than anxiolytic-like effects.
Unexpected Hyperactivity in Animals While sedation is more common, paradoxical reactions can occur with CNS-active drugs.Carefully observe the animals for any signs of agitation or stereotypy. Review the literature for similar compounds to see if this is a known class effect. Consider that the observed activity may be a sign of toxicity at higher doses. A thorough dose-response study is crucial.
High Variability in Behavioral Data This can be due to a multitude of factors including inconsistent drug administration, animal handling, or environmental conditions.Ensure precise and consistent drug administration techniques. Handle all animals similarly to minimize stress. Conduct behavioral testing at the same time of day to account for circadian rhythms. Ensure the testing environment is free from sudden noises or changes in lighting.
Lack of a Clear Dose-Response Relationship The selected dose range may be too narrow or outside the therapeutic window. The route of administration may lead to variable absorption.Broaden the dose range in your study. Consider using a different route of administration (e.g., subcutaneous instead of intraperitoneal for more sustained release). Ensure the compound is fully dissolved in the vehicle to guarantee accurate dosing.
Tissue Irritation at Injection Site The vehicle or the compound itself may be irritating to the tissues.For subcutaneous or intramuscular injections, ensure the pH of the solution is close to neutral.[6] If irritation is observed, consider further diluting the solution or changing the vehicle. Intravenous administration should be performed slowly with a dilute solution.

Experimental Protocols

Preparation of this compound Hydrochloride for In Vivo Administration

Objective: To prepare a clear and stable solution of this compound hydrochloride suitable for parenteral administration in rodents.

Materials:

  • This compound hydrochloride powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amount of this compound HCl based on the desired final concentration and injection volume.

  • Prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • First, dissolve the this compound HCl powder in DMSO by vortexing. Gentle warming and/or sonication can be used to aid dissolution.

  • Once fully dissolved in DMSO, add the PEG300 and vortex to mix.

  • Next, add the Tween-80 and vortex thoroughly.

  • Finally, add the saline to reach the final volume and vortex until a clear, homogenous solution is formed.

  • Visually inspect the solution for any precipitation before each use. It is recommended to prepare this solution fresh on the day of the experiment.

Rotarod Test for Motor Coordination

Objective: To assess the effect of this compound on motor coordination and balance in mice.

Materials:

  • Rotarod apparatus

  • Test mice

  • This compound solution or vehicle

  • Syringes and needles for administration

  • Timer

Procedure:

  • Habituation: For two to three days prior to testing, habituate the mice to the rotarod apparatus. Place each mouse on the stationary rod for 60 seconds. Then, start the rotation at a very low speed (e.g., 4 rpm) for another 60 seconds.

  • Drug Administration: On the test day, administer this compound or vehicle to the mice at the predetermined dose and route. Allow for a sufficient absorption period before testing (e.g., 30 minutes for i.p. injection).

  • Testing:

    • Place the mouse on the rotating rod at a starting speed (e.g., 4 rpm).

    • Gradually accelerate the rod over a set period (e.g., from 4 to 40 rpm over 5 minutes).

    • Record the latency to fall from the rod. A fall is defined as the mouse falling onto the platform below or clinging to the rod and making a full passive rotation.

    • Conduct 2-3 trials per mouse with a sufficient inter-trial interval (e.g., 15-30 minutes).

  • Data Analysis: The primary endpoint is the latency to fall. Compare the mean latency to fall between the this compound-treated group and the vehicle-treated group using appropriate statistical tests.

Open Field Test for Locomotor Activity and Anxiety-Like Behavior

Objective: To evaluate the effects of this compound on general locomotor activity and exploratory/anxiety-like behavior in mice.

Materials:

  • Open field apparatus (a square or circular arena with walls)

  • Video tracking software or infrared beam system

  • Test mice

  • This compound solution or vehicle

  • Syringes and needles for administration

Procedure:

  • Habituation: Acclimate the mice to the testing room for at least 30-60 minutes before the test begins.

  • Drug Administration: Administer this compound or vehicle to the mice.

  • Testing:

    • Gently place the mouse in the center of the open field arena.

    • Allow the mouse to explore the arena for a set period (e.g., 5-10 minutes).

    • Record the session using the video tracking software.

  • Data Analysis: Analyze the recorded video for various parameters, including:

    • Locomotor Activity: Total distance traveled, average speed.

    • Anxiety-Like Behavior: Time spent in the center of the arena versus the periphery, number of entries into the center zone.

    • Other Behaviors: Rearing frequency, grooming duration.

    • Compare the data between the treated and vehicle groups using appropriate statistical methods.

Visualizations

M1_Muscarinic_Receptor_Antagonism_Signaling_Pathway S_Ethopropazine This compound M1_Receptor M1 Muscarinic Receptor S_Ethopropazine->M1_Receptor Antagonizes Gq_Protein Gq Protein M1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Ca_Release->PKC Activates Cellular_Response Downstream Cellular Responses (e.g., Neuronal Excitability) Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: M1 Muscarinic Receptor Antagonism Pathway.

Experimental_Workflow_In_Vivo_Neuropharmacology Animal_Acclimation Animal Acclimation (Habituation to facility) Randomization Randomization of Animals (Treatment vs. Vehicle) Animal_Acclimation->Randomization Dose_Preparation This compound Dose Preparation Drug_Administration Drug Administration (e.g., i.p., s.c.) Dose_Preparation->Drug_Administration Randomization->Drug_Administration Absorption_Period Absorption Period Drug_Administration->Absorption_Period Behavioral_Testing Behavioral Testing (e.g., Rotarod, Open Field) Absorption_Period->Behavioral_Testing Data_Collection Data Collection and Analysis Behavioral_Testing->Data_Collection

Caption: In Vivo Neuropharmacology Experimental Workflow.

References

Technical Support Center: Fractional Crystallization of Ethopropazine Diastereomeric Salts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the fractional crystallization of ethopropazine diastereomeric salts.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of fractional crystallization of ethopropazine diastereomeric salts?

A1: Fractional crystallization is a chiral resolution technique used to separate the enantiomers of racemic ethopropazine.[1] By reacting the racemic mixture with a chiral resolving agent, a pair of diastereomeric salts is formed. These diastereomers have different physical properties, such as solubility, which allows for their separation through crystallization.[2]

Q2: Which chiral resolving agents are commonly used for ethopropazine?

A2: A frequently used resolving agent for ethopropazine hydrochloride is dibenzoyltartaric acid.[1][3] The choice of the resolving agent is critical and often requires screening to find one that forms diastereomeric salts with a significant difference in solubility.

Q3: What level of enantiomeric purity can be expected?

A3: With dibenzoyltartaric acid as the resolving agent, enantiomeric purities of 99.1% for the (-)-enantiomer and 97.9% for the (+)-enantiomer have been reported.[1][3]

Q4: How can I monitor the success of the resolution?

A4: The enantiomeric excess (ee) of the separated ethopropazine enantiomers can be determined using chiral High-Performance Liquid Chromatography (HPLC).[1][3] A common method involves using a Chiralcel OJ column with a mobile phase such as n-hexane/t-butanol/triethylamine.[1][3]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No crystallization occurs. - The diastereomeric salt is too soluble in the chosen solvent. - Supersaturation has not been reached. - Presence of impurities inhibiting nucleation.- Change the solvent to one in which the diastereomeric salt is less soluble. - Concentrate the solution by evaporation. - Cool the solution to a lower temperature. - Add anti-solvent to induce precipitation. - Use seed crystals of the desired diastereomer to induce crystallization. - Purify the starting materials to remove potential inhibitors.
Both diastereomers crystallize out together (poor resolution). - The solubilities of the two diastereomeric salts are too similar in the chosen solvent. - The cooling rate is too fast, leading to co-precipitation.- Screen for a different solvent or a solvent mixture that maximizes the solubility difference between the diastereomers. - Employ a slower cooling rate to allow for selective crystallization of the less soluble diastereomer. - Consider using a different chiral resolving agent.
Low yield of the desired diastereomeric salt. - The desired diastereomer has significant solubility in the mother liquor. - Incomplete salt formation.- Optimize the crystallization temperature to minimize the solubility of the desired salt. - Recover the desired enantiomer from the mother liquor through further processing steps. - Ensure the stoichiometry of the resolving agent is appropriate.
Crystals are of poor quality (e.g., small, agglomerated). - High level of supersaturation leading to rapid nucleation. - Inadequate agitation.- Control the rate of supersaturation by slow cooling or slow addition of an anti-solvent. - Optimize the stirring speed to promote crystal growth over nucleation and prevent agglomeration.
Inconsistent results between batches. - Variations in starting material purity. - Lack of precise control over crystallization parameters (temperature, cooling rate, agitation).- Ensure consistent quality of racemic ethopropazine and the resolving agent. - Implement strict control over all crystallization parameters using automated lab reactors if possible.

Data Presentation

Table 1: Enantiomeric Purity of Ethopropazine Enantiomers after Resolution

EnantiomerResolving AgentReported Enantiomeric Excess (ee)
(-)-EthopropazineDibenzoyltartaric Acid99.1%[1][3]
(+)-EthopropazineDibenzoyltartaric Acid97.9%[1][3]

Experimental Protocols

Key Experiment: Fractional Crystallization of Ethopropazine with Dibenzoyltartaric Acid

This protocol is a representative procedure based on literature descriptions and general principles of diastereomeric salt resolution. Optimization will be required for specific laboratory conditions and desired outcomes.

Materials:

  • Racemic ethopropazine hydrochloride

  • (-)-Dibenzoyltartaric acid (or (+)-enantiomer depending on the desired ethopropazine enantiomer)

  • Methanol

  • Acetone

  • Deionized water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Organic solvent for extraction (e.g., dichloromethane)

Procedure:

  • Salt Formation:

    • Dissolve racemic ethopropazine hydrochloride in a suitable solvent, such as methanol.

    • In a separate flask, dissolve an equimolar amount of (-)-dibenzoyltartaric acid in the same solvent.

    • Combine the two solutions and stir at room temperature for a specified period (e.g., 1-2 hours) to ensure complete formation of the diastereomeric salts.

  • Crystallization:

    • Concentrate the solution under reduced pressure to induce saturation.

    • Cool the solution slowly and controllably to the desired crystallization temperature. The optimal temperature profile should be determined experimentally.

    • Allow the crystals to form over several hours to days. Gentle agitation may be applied to promote crystal growth.

  • Isolation of the Less Soluble Diastereomer:

    • Collect the precipitated crystals by filtration.

    • Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.

    • Dry the crystals under vacuum.

  • Liberation of the Enantiomer:

    • Dissolve the obtained diastereomeric salt in water.

    • Basify the solution with an aqueous solution of sodium hydroxide (e.g., 1M NaOH) to deprotonate the ethopropazine.

    • Extract the free base of the ethopropazine enantiomer with an organic solvent like dichloromethane.

    • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and evaporate the solvent to obtain the free base.

    • To obtain the hydrochloride salt, dissolve the free base in a suitable solvent (e.g., ether) and bubble HCl gas through the solution or add a solution of HCl in a solvent.

  • Analysis:

    • Determine the enantiomeric excess of the obtained ethopropazine enantiomer using chiral HPLC.

Mandatory Visualization

Fractional_Crystallization_Workflow cluster_preparation Preparation cluster_process Process cluster_separation Separation cluster_final Final Product Racemic Ethopropazine Racemic Ethopropazine Formation of Diastereomeric Salts Formation of Diastereomeric Salts Racemic Ethopropazine->Formation of Diastereomeric Salts Chiral Resolving Agent Chiral Resolving Agent Chiral Resolving Agent->Formation of Diastereomeric Salts Crystallization Crystallization Formation of Diastereomeric Salts->Crystallization Filtration Filtration Crystallization->Filtration Less Soluble Diastereomer (Solid) Less Soluble Diastereomer (Solid) Filtration->Less Soluble Diastereomer (Solid) More Soluble Diastereomer (Mother Liquor) More Soluble Diastereomer (Mother Liquor) Filtration->More Soluble Diastereomer (Mother Liquor) Pure Enantiomer Pure Enantiomer Less Soluble Diastereomer (Solid)->Pure Enantiomer Liberation

Caption: Workflow for the fractional crystallization of ethopropazine diastereomeric salts.

References

Technical Support Center: Enhancing the Oral Bioavailability of Ethopropazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the oral bioavailability of ethopropazine in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the typical oral bioavailability of ethopropazine in animal models?

A1: The oral bioavailability of ethopropazine is known to be very low. In studies with rats, the absolute oral bioavailability has been reported to be less than 5%.[1] This is primarily attributed to extensive first-pass metabolism in the liver.[1][2]

Q2: What are the main challenges in improving the oral bioavailability of ethopropazine?

A2: The primary challenges for enhancing the oral bioavailability of ethopropazine are:

  • Extensive First-Pass Metabolism: Ethopropazine is significantly metabolized by the liver before it can reach systemic circulation, which is the main reason for its low bioavailability.[1][2]

  • Poor Aqueous Solubility: As a poorly water-soluble drug, its dissolution in the gastrointestinal fluids can be a rate-limiting step for absorption.[3]

  • Physicochemical Barriers: Like many drugs, ethopropazine must overcome various physiological and biochemical barriers in the gastrointestinal tract to be absorbed effectively.[4]

Q3: What formulation strategies can be explored to enhance the oral bioavailability of ethopropazine?

A3: Several formulation strategies can be investigated to overcome the challenges associated with ethopropazine's oral delivery:

  • Solid Dispersions: This technique involves dispersing the drug in a carrier matrix at the molecular level to improve its dissolution rate. An in vitro study has shown that solid dispersions of ethopropazine with phospholipids and polyethylene glycol can significantly enhance its dissolution.

  • Nanoparticle-Based Delivery Systems: Encapsulating ethopropazine in nanoparticles can protect it from degradation in the GI tract, improve its solubility, and potentially enhance its absorption.[5][6][7]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can improve the solubility and absorption of lipophilic drugs like ethopropazine by forming a fine emulsion in the GI tract.[8][9] This approach has been successful for other phenothiazine drugs, such as chlorpromazine.[10]

  • Prodrug Approach: Designing a prodrug of ethopropazine could potentially alter its metabolic pathway and improve its absorption characteristics.

Q4: Are there any successful examples of enhancing the oral bioavailability of drugs similar to ethopropazine?

A4: Yes, a study on chlorpromazine, another phenothiazine drug with poor oral bioavailability, demonstrated successful enhancement using a Self-Nanoemulsifying Drug Delivery System (SNEDDS). The SNEDDS formulation significantly improved the oral bioavailability of chlorpromazine in rats.[10] This suggests that a similar approach could be a promising strategy for ethopropazine.

Troubleshooting Guides

This section provides practical guidance for specific issues you may encounter during your experiments.

Issue 1: Poor and inconsistent dissolution of ethopropazine from the formulation.
  • Possible Cause: The inherent low aqueous solubility of ethopropazine.

  • Troubleshooting Steps:

    • Consider Solid Dispersions: Prepare a solid dispersion of ethopropazine with a suitable carrier. An in vitro study has demonstrated enhanced dissolution with carriers like 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) and polyethylene glycol 8000 (PEG 8000).

    • Optimize Drug-to-Carrier Ratio: Experiment with different drug-to-carrier ratios to find the optimal balance for dissolution enhancement and physical stability.

    • Characterize the Solid Dispersion: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm that the drug is in an amorphous state within the carrier matrix, which is crucial for improved dissolution.

Issue 2: The developed formulation fails to improve the in vivo oral bioavailability of ethopropazine.
  • Possible Cause: The formulation may not be adequately protecting the drug from extensive first-pass metabolism, or it may not be effectively enhancing its absorption across the intestinal barrier.

  • Troubleshooting Steps:

    • Investigate a SEDDS/SNEDDS Formulation: Based on the success with the related drug chlorpromazine, developing a Self-Nanoemulsifying Drug Delivery System (SNEDDS) is a highly recommended strategy.[10] This can improve solubility and may also enhance lymphatic uptake, partially bypassing the liver and reducing first-pass metabolism.

    • Optimize the SNEDDS Composition: Systematically screen different oils, surfactants, and co-surfactants to find a combination that results in a stable nanoemulsion with a small droplet size upon dilution in aqueous media.

    • Conduct Ex Vivo Permeation Studies: Before moving to full in vivo studies, use an ex vivo model, such as the everted rat gut sac, to assess the permeability enhancement of your formulation. The chlorpromazine SNEDDS study showed a 3.2-fold increase in permeation compared to the drug suspension.[10]

    • Perform a Comparative Pharmacokinetic Study: In your animal model (e.g., rats), compare the pharmacokinetic profile of your optimized ethopropazine formulation against a simple suspension of the drug. Key parameters to measure are AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration).

Data Presentation

Table 1: Baseline Pharmacokinetic Parameters of Ethopropazine in Rats

Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (F%)Reference
Intravenous (IV)5--9836 ± 2129100%[1]
Oral50236 ± 992.2 ± 1.42685 ± 336< 5%[1]

Table 2: Comparative Pharmacokinetic Parameters of Chlorpromazine and its SNEDDS Formulation in Rats (Example for a Structurally Related Drug)

FormulationDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative BioavailabilityReference
Chlorpromazine Suspension25 mg/kg110 ± 152.0450 ± 50100%[10]
Chlorpromazine SNEDDS (LCT14)25 mg/kg350 ± 401.51600 ± 150~355%[10]

Experimental Protocols

Protocol 1: Preparation of Ethopropazine Solid Dispersion (Based on in vitro study)
  • Materials: Ethopropazine HCl, 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) or Polyethylene glycol 8000 (PEG 8000), Chloroform, Nitrogen gas.

  • Procedure:

    • Weigh ethopropazine HCl and the chosen carrier (DMPC or PEG 8000) in a 1:1 (w/w) ratio.

    • Dissolve both components completely in a suitable volume of chloroform in a round-bottom flask.

    • Evaporate the chloroform using a gentle stream of nitrogen gas while rotating the flask to ensure a thin film is formed on the inner surface.

    • Place the flask under a vacuum for at least 24 hours to remove any residual solvent.

    • Scrape the resulting solid dispersion from the flask and pass it through a 60-mesh sieve to obtain a uniform powder.

    • Store the solid dispersion in a desiccator until further use.

Protocol 2: Preparation of a Self-Nanoemulsifying Drug Delivery System (SNEDDS) (Adapted from Chlorpromazine Study)
  • Materials: Ethopropazine HCl, Oil phase (e.g., Capryol 90), Surfactant (e.g., Cremophor EL), Co-surfactant (e.g., Transcutol P).

  • Procedure:

    • Screening of Excipients: Determine the solubility of ethopropazine in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

    • Construction of Ternary Phase Diagram: Prepare a series of blank SNEDDS formulations with varying ratios of oil, surfactant, and co-surfactant. Titrate each mixture with water and observe the formation of nanoemulsions to identify the self-nanoemulsifying region.

    • Preparation of Ethopropazine-Loaded SNEDDS:

      • Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial based on the optimized ratio from the phase diagram.

      • Add the required amount of ethopropazine to the mixture.

      • Vortex the mixture until the drug is completely dissolved and a clear, homogenous solution is obtained. This is the SNEDDS pre-concentrate.

    • Characterization:

      • Droplet Size and Zeta Potential: Dilute the SNEDDS pre-concentrate with a suitable aqueous medium (e.g., water or simulated gastric fluid) and measure the droplet size and zeta potential using a dynamic light scattering instrument.

      • In Vitro Dissolution: Perform dissolution studies in different media to compare the release of ethopropazine from the SNEDDS with that of the pure drug.

Protocol 3: In Vivo Pharmacokinetic Study in Rats
  • Animals: Male Wistar rats (200-250 g).

  • Housing: House the animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Allow free access to food and water. Fast the animals overnight before the experiment.

  • Groups:

    • Group 1: Control (e.g., Ethopropazine suspension in 0.5% carboxymethyl cellulose).

    • Group 2: Test (Ethopropazine-loaded formulation, e.g., SNEDDS).

    • (Optional) Group 3: Intravenous administration of ethopropazine for absolute bioavailability calculation.

  • Dosing: Administer the formulations orally via gavage at a predetermined dose. For the IV group, administer the drug solution via the tail vein.

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the retro-orbital plexus or tail vein into heparinized tubes at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Plasma Preparation: Centrifuge the blood samples at 10,000 rpm for 10 minutes to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive analytical method, such as HPLC-UV or LC-MS/MS, for the quantification of ethopropazine in rat plasma.

    • Extract ethopropazine from the plasma samples using a suitable protein precipitation or liquid-liquid extraction method.

    • Analyze the samples and construct a plasma concentration-time profile.

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, and F%) using non-compartmental analysis software.

Mandatory Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_animal Animal Study cluster_analysis Analysis prep_control Prepare Control (Ethopropazine Suspension) animal_groups Divide Rats into Control & Test Groups prep_test Prepare Test Formulation (e.g., SNEDDS) dosing Oral Administration (Gavage) animal_groups->dosing sampling Blood Sampling (Time Points) dosing->sampling plasma_sep Plasma Separation sampling->plasma_sep bioanalysis LC-MS/MS Analysis plasma_sep->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis

Caption: Workflow for an in vivo pharmacokinetic study.

solid_dispersion_prep start Weigh Ethopropazine HCl & Carrier (1:1 w/w) dissolve Dissolve in Chloroform start->dissolve evaporate Evaporate Solvent (Nitrogen Stream) dissolve->evaporate vacuum Dry under Vacuum (24h) evaporate->vacuum scrape Scrape Solid Film vacuum->scrape sieve Sieve (60-mesh) scrape->sieve end Store in Desiccator sieve->end

Caption: Preparation of ethopropazine solid dispersion.

snedds_prep start Screen Excipients (Oil, Surfactant, Co-surfactant) phase_diagram Construct Ternary Phase Diagram start->phase_diagram weigh Weigh Optimized Excipients phase_diagram->weigh add_drug Add Ethopropazine HCl weigh->add_drug vortex Vortex until Homogenous (SNEDDS Pre-concentrate) add_drug->vortex characterize Characterize (Droplet Size, Dissolution) vortex->characterize end SNEDDS Formulation Ready characterize->end

Caption: Preparation of an ethopropazine SNEDDS.

References

Technical Support Center: Managing High Plasma Protein Binding of Ethopropazine in Experimental Settings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the high plasma protein binding of ethopropazine in experimental assays.

Troubleshooting Guides

This section provides solutions to common problems encountered during in vitro experiments with ethopropazine, stemming from its high affinity for plasma proteins.

Issue 1: Low Recovery of Ethopropazine in Plasma Protein Binding Assays

Question: We are observing low recovery of ethopropazine in our equilibrium dialysis experiment, making it difficult to accurately determine the unbound fraction. What could be the cause and how can we mitigate this?

Answer: Low recovery of highly lipophilic and protein-bound compounds like ethopropazine is a common issue, often caused by non-specific binding to the experimental apparatus.

Troubleshooting Steps:

  • Pre-treatment of Dialysis Membranes: To saturate non-specific binding sites, pre-incubate the dialysis membranes with a solution of a similar, but unlabeled, compound or a generic protein solution like bovine serum albumin (BSA).

  • Use of Low-Binding Materials: Whenever possible, utilize silanized glassware and low-binding polypropylene or polyethylene plastics for all solutions and sample handling to minimize adsorption to surfaces.[1]

  • Inclusion of Additives: Consider the addition of a small percentage (e.g., 0.01% v/v) of a non-ionic surfactant, such as Solutol®, to the buffer. This has been shown to prevent non-specific binding to the dialysis membrane without significantly interfering with protein binding itself.[2]

  • pH Adjustment: Ensure the pH of the buffer system is physiological (pH 7.4) and stable throughout the experiment, as pH shifts can alter both the ionization of ethopropazine and the conformation of plasma proteins, affecting binding.[3]

Logical Workflow for Troubleshooting Low Recovery

Start Low Recovery Observed Step1 Pre-treat Dialysis Membranes Start->Step1 Step2 Utilize Low-Binding Materials Step1->Step2 Step3 Incorporate Additives (e.g., Solutol®) Step2->Step3 Step4 Verify and Maintain pH at 7.4 Step3->Step4 End Improved Recovery Step4->End Prep Prepare Dialysis Membranes and Apparatus Spike Spike Plasma with Ethopropazine Prep->Spike Load Load Plasma and Buffer into Chambers Spike->Load Incubate Incubate at 37°C to Reach Equilibrium Load->Incubate Sample Collect Aliquots from Both Chambers Incubate->Sample Analyze Analyze Concentrations by LC-MS/MS Sample->Analyze Calculate Calculate Unbound Fraction (fu) Analyze->Calculate cluster_blood Bloodstream cluster_tissue Target Tissue (e.g., Brain) Etho_Bound Ethopropazine-Protein Complex (>95%, Inactive) Etho_Free Free Ethopropazine (<5%, Active) Etho_Bound->Etho_Free Equilibrium Receptor Muscarinic Receptor Etho_Free->Receptor Crosses Blood-Brain Barrier Effect Therapeutic Effect Receptor->Effect Blockade

References

Selecting the appropriate chiral column for (S)-ethopropazine analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate chiral column and troubleshooting the analysis of (S)-ethopropazine.

Frequently Asked Questions (FAQs)

Q1: Which chiral columns are recommended for the analysis of ethopropazine enantiomers?

A1: Polysaccharide-based chiral stationary phases (CSPs) are highly effective for the separation of ethopropazine enantiomers. Columns such as Chiralcel® OJ and Chiralcel® OD-H have been successfully used. Chiralpak® AD may also be a suitable alternative, as it has shown good performance for the separation of other basic drugs.

Q2: What is the elution order of ethopropazine enantiomers?

A2: For the Chiralcel® OJ column, the (S)-(-)-enantiomer of ethopropazine has been reported to elute before the (R)-(+)-enantiomer. However, it is crucial to verify the elution order on your specific system, as it can be influenced by the column, mobile phase composition, and temperature.

Q3: What type of mobile phase is typically used for the chiral separation of ethopropazine?

A3: A normal-phase mobile phase is commonly employed. A typical composition includes a non-polar solvent like n-hexane, a polar modifier such as an alcohol (e.g., t-butanol or isopropanol), and a basic additive like triethylamine (TEA) or diethylamine (DEA) to improve peak shape and reduce tailing of the basic ethopropazine molecule.

Q4: Why is a basic additive necessary in the mobile phase?

A4: Ethopropazine is a basic compound. Basic additives like TEA or DEA are crucial for minimizing undesirable interactions between the analyte and the acidic silanol groups on the silica surface of the chiral stationary phase. These interactions can lead to significant peak tailing and poor resolution. The additive competes for the active sites, resulting in more symmetrical peaks.

Q5: Can I use reversed-phase chromatography for ethopropazine enantioseparation?

A5: While normal-phase is more commonly reported for ethopropazine, reversed-phase methods can be explored, particularly with immobilized polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC). These columns are more robust and compatible with a wider range of solvents. Method development would be required to find suitable aqueous-organic mobile phases.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor Resolution or No Separation 1. Inappropriate chiral column. 2. Incorrect mobile phase composition. 3. Mobile phase is not sufficiently optimized.1. Screen different polysaccharide-based columns (e.g., Chiralcel® OJ, OD-H, Chiralpak® AD). 2. Ensure the mobile phase contains a non-polar solvent, an alcohol modifier, and a basic additive. 3. Systematically vary the ratio of the alcohol modifier and the basic additive.
Peak Tailing 1. Secondary interactions with residual silanols on the stationary phase. 2. Insufficient concentration of the basic additive. 3. Column overload.1. Increase the concentration of the basic additive (e.g., TEA or DEA) in the mobile phase. Start with 0.1% and increase incrementally. 2. Ensure the sample concentration is within the linear range of the column. Dilute the sample if necessary.
Peak Splitting or Distortion 1. Column void or contamination at the inlet. 2. Sample solvent is too strong or incompatible with the mobile phase. 3. Co-elution with an impurity.1. Reverse flush the column at a low flow rate. If the problem persists, the column may need to be replaced. 2. Dissolve the sample in the mobile phase or a solvent weaker than the mobile phase. 3. Analyze a blank and a standard of each enantiomer to confirm the peak identity.
Shifting Retention Times 1. Changes in mobile phase composition. 2. Fluctuation in column temperature. 3. Column equilibration is insufficient.1. Prepare fresh mobile phase and ensure accurate mixing. 2. Use a column oven to maintain a constant and controlled temperature. 3. Equilibrate the column with the mobile phase for a sufficient time (at least 30 minutes) before analysis.
Loss of Column Performance 1. Accumulation of contaminants on the column. 2. Use of incompatible solvents. 3. Column aging.1. Flush the column with a stronger, compatible solvent (e.g., 100% isopropanol for polysaccharide columns). 2. Always check the column manual for solvent compatibility to avoid damaging the stationary phase. 3. If performance is not restored after cleaning, the column may have reached the end of its lifespan and needs to be replaced.

Quantitative Data Summary

The following table summarizes reported chromatographic parameters for the enantioseparation of ethopropazine.

Column Mobile Phase Flow Rate (mL/min) Separation Factor (α) Reference
Chiralcel® OJn-Hexane/t-Butanol/Triethylamine (100:3:0.5, v/v/v)1.01.68[1][2]

Note: Retention times and resolution values are highly dependent on the specific instrument, column dimensions, and exact experimental conditions and should be determined empirically.

Experimental Protocols

Method for Chiral Separation of Ethopropazine on Chiralcel® OJ

This protocol is based on a published method for the successful enantioseparation of ethopropazine.[1][2]

1. Instrumentation and Column:

  • High-Performance Liquid Chromatography (HPLC) system with UV detection.

  • Chiral Column: Chiralcel® OJ (e.g., 250 x 4.6 mm, 10 µm).

2. Mobile Phase Preparation:

  • Prepare a mobile phase consisting of n-hexane, t-butanol, and triethylamine in a ratio of 100:3:0.5 by volume.

  • Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Column Temperature: Ambient (or controlled at a specific temperature for better reproducibility, e.g., 25 °C).

  • Injection Volume: 10-20 µL.

4. Sample Preparation:

  • Dissolve the ethopropazine sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

5. Analysis Procedure:

  • Equilibrate the Chiralcel® OJ column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the sample and record the chromatogram.

  • The (S)-(-)-enantiomer is expected to elute first.

Workflow for Chiral Column Selection

Chiral_Column_Selection cluster_screening Column Screening cluster_method_dev Method Development cluster_evaluation Evaluation cluster_decision Decision Start Start: Racemic Ethopropazine Sample Screening Screen Polysaccharide Columns: - Chiralcel OJ - Chiralcel OD-H - Chiralpak AD Start->Screening MobilePhase Initial Mobile Phase: n-Hexane/Alcohol/Basic Additive Screening->MobilePhase Optimization Optimize Mobile Phase: - Alcohol type & % - Additive type & % MobilePhase->Optimization Evaluation Evaluate: - Resolution (Rs > 1.5) - Peak Shape (Tailing Factor) - Retention Time Optimization->Evaluation Satisfactory Separation Satisfactory? Evaluation->Satisfactory Satisfactory->Screening No FinalMethod Final Analytical Method Satisfactory->FinalMethod Yes

Caption: Workflow for selecting an appropriate chiral column for this compound analysis.

References

Interpretation of IC50 values for (S)-ethopropazine in cholinesterase assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (S)-ethopropazine in cholinesterase assays.

Frequently Asked Questions (FAQs)

Q1: What are the expected IC50 values for this compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)?

This compound is a potent and selective inhibitor of butyrylcholinesterase (BChE), with significantly weaker activity against acetylcholinesterase (AChE)[1][2][3]. The IC50 values can vary depending on the specific experimental conditions, such as enzyme source, substrate concentration, and buffer composition. However, a summary of reported values is presented below.

Data Presentation: IC50 Values of Ethopropazine Stereoisomers and Racemate

CompoundEnzymeIC50 / Dissociation Constant (Kd)Source
This compoundBChEKd: 140 nM[4]
(R)-EthopropazineBChEKd: 61 nM[4]
Racemic EthopropazineBChE15.14 µM[5], 210 nM[6], 1.6 µM[7]Various
Racemic EthopropazineAChE> 500 µM[5], 1020 µM[7]Various

Note: Some studies report the dissociation constant (Kd) rather than the IC50 value. While related, these are not identical measures of inhibitor potency.

Q2: Why is this compound a much more potent inhibitor of BChE than AChE?

The selectivity of ethopropazine for BChE over AChE is attributed to differences in the active sites of the two enzymes[6]. Molecular modeling studies suggest that ethopropazine binds to the peripheral anionic site of BChE and then "slides down" into the enzyme's gorge[4]. This interaction is facilitated by π-π stacking interactions between the three rings of ethopropazine and specific amino acid residues within the BChE active site, such as tryptophan 82 (W82)[4]. The active site of AChE has a different conformation that does not accommodate the ethopropazine molecule as favorably, leading to significantly weaker inhibition[6].

Q3: What is the primary mechanism of action for ethopropazine?

Ethopropazine is a phenothiazine derivative that acts as an anticholinergic agent[7][8]. Its therapeutic effects, particularly in the context of Parkinson's disease, are primarily due to its ability to block muscarinic acetylcholine receptors[8]. In the context of cholinesterase assays, it functions as a reversible inhibitor[9].

Troubleshooting Guide

Issue 1: Unexpectedly high or low IC50 values for this compound.

  • Possible Cause 1: Incorrect substrate concentration.

    • Solution: Ensure the substrate (e.g., acetylthiocholine) concentration is appropriate for the assay. The IC50 value of a competitive inhibitor is dependent on the substrate concentration. Refer to established protocols, such as Ellman's method, for recommended substrate concentrations[7].

  • Possible Cause 2: Enzyme degradation.

    • Solution: Cholinesterases can be sensitive to storage and handling. Ensure the enzyme is stored at the correct temperature (-20°C or -80°C) and avoid repeated freeze-thaw cycles[10][11]. Prepare fresh enzyme dilutions for each experiment.

  • Possible Cause 3: Inaccurate inhibitor concentration.

    • Solution: Verify the concentration of your this compound stock solution. Ethopropazine hydrochloride can be sparingly soluble in aqueous solutions, so ensure it is fully dissolved. Sonication may be recommended to aid dissolution[7].

  • Possible Cause 4: Presence of other inhibitors or activators.

    • Solution: Ensure all reagents and buffers are free from contaminants that could interfere with the assay. Some compounds can act as cholinesterase inhibitors or activators[12].

Issue 2: High background signal in the colorimetric assay.

  • Possible Cause 1: Spontaneous substrate hydrolysis.

    • Solution: Prepare the substrate solution fresh before each experiment. Include a "no enzyme" control to measure the rate of non-enzymatic substrate hydrolysis and subtract this from your experimental values[12].

  • Possible Cause 2: Reaction of DTNB with other thiol-containing molecules.

    • Solution: If your sample contains other thiol compounds, they may react with DTNB, leading to a false-positive signal. A sample blank (without the substrate) can help to correct for this[12].

Issue 3: Inconsistent or non-reproducible results.

  • Possible Cause 1: Pipetting errors.

    • Solution: Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes of enzyme and inhibitor solutions.

  • Possible Cause 2: Temperature fluctuations.

    • Solution: Cholinesterase activity is temperature-dependent. Ensure all incubation steps are carried out at a consistent and appropriate temperature (e.g., 37°C)[10][12].

  • Possible Cause 3: Improper mixing.

    • Solution: Mix the reaction components thoroughly after each addition to ensure a homogenous reaction mixture.

Experimental Protocols

Key Experiment: Determination of IC50 using Ellman's Method

This protocol is a generalized adaptation of the widely used Ellman's method for determining cholinesterase activity and inhibition[7].

Materials:

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm[13]

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)

  • This compound hydrochloride

  • Acetylthiocholine (ATCh) or Butyrylthiocholine (BTCh) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 7.4-8.0)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or ethanol) and make serial dilutions in buffer.

    • Prepare fresh solutions of the substrate (ATCh or BTCh) and DTNB in buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in the specified order:

      • Buffer

      • This compound solution at various concentrations (or vehicle for control)

      • DTNB solution

      • Enzyme solution (AChE or BChE)

    • Include controls for "no enzyme" and "no inhibitor".

  • Initiation and Measurement:

    • Initiate the reaction by adding the substrate to all wells.

    • Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (kinetic mode) or after a fixed incubation period (endpoint mode)[11][12].

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of this compound.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Visualizations

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Setup (96-well plate) cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis prep_buffer Prepare Buffer add_buffer Add Buffer prep_buffer->add_buffer prep_inhibitor Prepare this compound Serial Dilutions add_inhibitor Add this compound prep_inhibitor->add_inhibitor prep_enzyme Prepare Enzyme (AChE/BChE) add_enzyme Add Enzyme prep_enzyme->add_enzyme prep_substrate Prepare Substrate (ATCh/BTCh) prep_dtnb Prepare DTNB add_dtnb Add DTNB prep_dtnb->add_dtnb add_buffer->add_inhibitor add_inhibitor->add_dtnb add_dtnb->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate start_reaction Add Substrate pre_incubate->start_reaction measure Measure Absorbance at 412 nm start_reaction->measure calc_rate Calculate Reaction Rates measure->calc_rate plot_inhibition Plot % Inhibition vs. [Inhibitor] calc_rate->plot_inhibition calc_ic50 Determine IC50 plot_inhibition->calc_ic50

Caption: Experimental workflow for IC50 determination.

Troubleshooting_Cholinesterase_Assay cluster_investigation Initial Checks cluster_protocol Protocol Review cluster_controls Control Analysis cluster_solutions Potential Solutions start Inconsistent or Unexpected IC50 Results check_calcs Verify Calculations start->check_calcs check_pipettes Check Pipette Calibration start->check_pipettes check_reagents Inspect Reagent Quality (Age, Storage) start->check_reagents end Consistent Results check_calcs->end check_pipettes->end review_conc Confirm Substrate & Enzyme Concentrations check_reagents->review_conc review_incubation Check Incubation Times & Temperatures review_conc->review_incubation review_buffer Verify Buffer pH review_incubation->review_buffer analyze_no_enzyme High Signal in 'No Enzyme' Control? review_buffer->analyze_no_enzyme analyze_no_inhibitor Low Signal in 'No Inhibitor' Control? analyze_no_enzyme->analyze_no_inhibitor No sol_substrate Prepare Fresh Substrate analyze_no_enzyme->sol_substrate Yes sol_enzyme Use Fresh Enzyme Aliquot analyze_no_inhibitor->sol_enzyme analyze_no_inhibitor->end No sol_substrate->end sol_enzyme->end sol_reagents Prepare Fresh Reagents sol_reagents->review_conc

Caption: Troubleshooting common assay issues.

References

Technical Support Center: (S)-Ethopropazine Animal Model Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the side effects of (S)-ethopropazine in animal models. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as ethopropazine, is a phenothiazine derivative. Its primary mechanism of action is as an anticholinergic agent, meaning it blocks the action of acetylcholine, a neurotransmitter.[1][2] It competitively inhibits muscarinic acetylcholine receptors, which can help alleviate symptoms in models of diseases like Parkinson's.[1][2] Additionally, it exhibits some antihistamine and anti-adrenergic properties.

Q2: What are the common side effects of this compound observed in animal models?

Common side effects are primarily related to its anticholinergic and sedative properties. These can include:

  • Sedation and Ataxia: Dose-dependent decreases in motor activity, drowsiness, and impaired coordination are frequently observed.

  • Anticholinergic Effects: Dry mouth (observed as increased water consumption or chewing), constipation, blurred vision, and urinary retention can occur.

  • Extrapyramidal Symptoms (EPS): At higher doses, phenothiazine derivatives can induce motor disturbances like catalepsy (a state of immobility and muscle rigidity).

  • Cardiovascular Effects: Tachycardia (increased heart rate) and orthostatic hypotension (a drop in blood pressure upon standing) have been reported, particularly at larger initial doses.[3]

Q3: Are there species-specific differences in the side effect profile of this compound?

Yes, pharmacokinetic and pharmacodynamic variations exist between animal species, which can influence the intensity and nature of side effects. For instance, metabolic rates, enzyme activity, and body composition can differ significantly between rats, mice, and other animal models, affecting drug distribution and clearance.[4][5] Therefore, it is crucial to conduct dose-finding studies for each specific animal model and strain.

Troubleshooting Guides

Issue 1: Excessive Sedation or Ataxia in Study Animals

Symptoms: Animals are lethargic, show significantly reduced spontaneous movement, have an unsteady gait, or are unable to maintain their balance.

Possible Causes:

  • The administered dose of this compound is too high for the specific animal model, strain, or age.

  • Incorrect drug concentration or calculation leading to an overdose.

  • Unexpected drug interaction with another compound administered to the animals.

Troubleshooting Steps:

  • Verify Dosing: Double-check all calculations, stock solution concentrations, and the volume administered.

  • Dose Reduction: If dosing is accurate, reduce the dose for subsequent experiments. A dose-response study is highly recommended to determine the optimal therapeutic window with manageable side effects.

  • Supportive Care: For severely ataxic animals, ensure easy access to food and water. Place food pellets and water spouts at a low level. Provide soft bedding to prevent injury from falls.

  • Monitor Vital Signs: In cases of severe sedation, monitor the animal's respiratory rate and temperature. Provide supplemental heat if hypothermia is a concern.

  • Review Drug Co-administration: If other drugs are being used, check for potential pharmacokinetic or pharmacodynamic interactions that could potentiate the sedative effects of this compound.

Issue 2: Prominent Anticholinergic Side Effects

Symptoms: Increased water consumption, excessive chewing motions (indicative of dry mouth), reduced fecal output (constipation), or signs of urinary retention (e.g., a distended bladder upon palpation).

Possible Causes:

  • The dose of this compound is in a range that produces significant anticholinergic effects.

  • Dehydration, which can exacerbate these symptoms.

Troubleshooting Steps:

  • Ensure Adequate Hydration: Provide readily accessible water sources. Consider using hydrogel packs as a supplemental water source, especially if animals are housed individually.

  • Dietary Modification: For constipation, a diet higher in fiber may be beneficial.

  • Dose Adjustment: As with sedation, a dose reduction may be necessary if anticholinergic effects are severe and interfere with the experimental goals.

  • Consider Reversal Agents (for acute, severe cases): In critical situations of anticholinergic toxicity, a veterinarian may consider the administration of a cholinesterase inhibitor like physostigmine. However, this should only be done under veterinary supervision and with a clear experimental and ethical justification, as these agents have their own side effects.

Issue 3: Observation of Extrapyramidal Symptoms (EPS)

Symptoms: Catalepsy is the most commonly measured EPS in rodent models. This is characterized by the animal's failure to correct an externally imposed posture.

Possible Causes:

  • High doses of this compound are being administered, leading to significant dopamine D2 receptor blockade in the nigrostriatal pathway.

Troubleshooting Steps:

  • Quantitative Assessment: Use a standardized method to quantify catalepsy, such as the bar test. This will allow for objective measurement of the severity and duration of this side effect.

  • Dose-Response Characterization: Determine the dose at which catalepsy emerges and its relationship to the desired therapeutic effect. This will help in selecting a dose with a better side effect profile.

  • Pharmacological Mitigation: Co-administration of agents that can counteract EPS may be explored, but this will introduce a new variable to the experiment and must be carefully justified.

Data Presentation

Table 1: Pharmacokinetic Parameters of Ethopropazine in Rats

ParameterIntravenous (5 mg/kg)Intravenous (10 mg/kg)Oral (50 mg/kg)
Mean AUC (ng·h/mL) 9836 ± 212913096 ± 41862685 ± 336
Mean Half-life (t1/2) (h) 17.9 ± 3.320.9 ± 6.026.1 ± 5.4
Mean Cmax (ng/mL) N/AN/A236 ± 99
Mean tmax (h) N/AN/A2.2 ± 1.4
Bioavailability N/AN/A< 5%

Data from Maboudian-Esfahani & Brocks, 1999.[6]

Table 2: Sedation Scoring Scale for Rodents

ScoreBehavioral Description
0 Alert and active, normal exploratory behavior.
1 Mildly sedated, reduced spontaneous activity but responsive to stimuli.
2 Moderately sedated, significant reduction in activity, delayed response to stimuli.
3 Deeply sedated, largely immobile, responsive only to strong stimuli.
4 Unresponsive to stimuli.

Experimental Protocols

Protocol 1: Assessment of Sedation and Locomotor Activity using the Open Field Test

Objective: To quantify the sedative effects of this compound by measuring spontaneous locomotor activity.

Materials:

  • Open field apparatus (a square or circular arena with walls).

  • Video tracking software.

  • This compound solution and vehicle control.

  • Syringes and needles for administration.

Procedure:

  • Habituate the animals to the testing room for at least 30 minutes before the experiment.

  • Administer this compound or vehicle control at the desired dose and route.

  • At a predetermined time post-administration (e.g., 30 minutes), gently place the animal in the center of the open field arena.

  • Record the animal's activity for a set duration (e.g., 10-15 minutes) using the video tracking software.

  • Analyze the data for parameters such as total distance traveled, time spent mobile versus immobile, and entries into the center zone of the arena.

  • Thoroughly clean the apparatus with 70% ethanol between each animal to remove olfactory cues.

Protocol 2: Assessment of Ataxia using the Parallel Rod Floor Test

Objective: To evaluate motor coordination and ataxia.

Materials:

  • Parallel rod floor apparatus.

  • This compound solution and vehicle control.

  • Syringes and needles for administration.

Procedure:

  • Administer this compound or vehicle control.

  • At a specified time post-administration, place the animal on the parallel rods.

  • Observe the animal for a set period (e.g., 5 minutes) and count the number of times a paw slips between the rods ("paw slips").

  • An increase in the number of paw slips indicates ataxia.[7]

Protocol 3: Assessment of Catalepsy using the Bar Test

Objective: To quantify extrapyramidal side effects, specifically catalepsy.

Materials:

  • A horizontal bar raised a few centimeters from a flat surface.

  • This compound solution and vehicle control.

  • Syringes and needles for administration.

  • Stopwatch.

Procedure:

  • Administer this compound or vehicle control.

  • At various time points post-administration (e.g., 30, 60, 90, 120 minutes), gently place the animal's forepaws on the horizontal bar.

  • Measure the latency (in seconds) for the animal to remove both forepaws from the bar.

  • A cut-off time (e.g., 180 seconds) should be established. If the animal remains on the bar for the entire cut-off period, it is recorded as the maximum score.

  • An increased latency to move indicates a cataleptic state.[1][6][8][9]

Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_assess Side Effect Assessment cluster_manage Management drug_prep Prepare this compound and Vehicle Solutions drug_admin Administer Drug/Vehicle (Specify Dose and Route) drug_prep->drug_admin animal_acclimate Acclimatize Animals to Facility animal_acclimate->drug_admin sedation Sedation/Locomotion (Open Field Test) drug_admin->sedation Post-injection Time Point ataxia Ataxia (Parallel Rod Floor Test) drug_admin->ataxia Post-injection Time Point eps Catalepsy (Bar Test) drug_admin->eps Post-injection Time Point supportive_care Supportive Care (Hydration, Nutrition, Temperature) sedation->supportive_care dose_adjust Dose Adjustment sedation->dose_adjust reversal Consider Reversal Agents (Veterinary Consultation) sedation->reversal If Severe ataxia->supportive_care ataxia->dose_adjust ataxia->reversal If Severe eps->dose_adjust eps->reversal If Severe

Caption: Experimental workflow for administering this compound and managing side effects.

signaling_pathway cluster_cholinergic Cholinergic Synapse cluster_dopaminergic Dopaminergic Synapse (Nigrostriatal) ACh Acetylcholine (ACh) mAChR Muscarinic ACh Receptor ACh->mAChR Binds Anticholinergic Side Effects\n(Dry Mouth, Sedation) Anticholinergic Side Effects (Dry Mouth, Sedation) mAChR->Anticholinergic Side Effects\n(Dry Mouth, Sedation) DA Dopamine (DA) D2R Dopamine D2 Receptor DA->D2R Binds Extrapyramidal Symptoms\n(Catalepsy) Extrapyramidal Symptoms (Catalepsy) D2R->Extrapyramidal Symptoms\n(Catalepsy) Etho This compound Etho->mAChR Blocks Etho->D2R Blocks (at high doses)

Caption: Simplified signaling pathway of this compound's effects leading to side effects.

troubleshooting_logic cluster_sedation Excessive Sedation/Ataxia cluster_anticholinergic Anticholinergic Effects cluster_eps Extrapyramidal Symptoms start Side Effect Observed sed_q1 Verify Dose Calculation and Administration start->sed_q1 anti_q1 Are animals well-hydrated? start->anti_q1 eps_q1 Quantify with Bar Test start->eps_q1 sed_a1_yes Dose Correct sed_q1->sed_a1_yes Yes sed_a1_no Correct Dose & Re-evaluate sed_q1->sed_a1_no No sed_q2 Are other drugs co-administered? sed_a1_yes->sed_q2 sed_support Provide Supportive Care sed_a1_yes->sed_support sed_a2_yes Review for Interactions sed_q2->sed_a2_yes Yes sed_a2_no Reduce Dose sed_q2->sed_a2_no No anti_a1_no Improve Hydration anti_q1->anti_a1_no No anti_a1_yes Reduce Dose anti_q1->anti_a1_yes Yes eps_a1 Dose-Response Study eps_q1->eps_a1 eps_reduce Select Lower Dose eps_a1->eps_reduce

References

Validation & Comparative

Stereoselective Inhibition of Butyrylcholinesterase: A Comparative Analysis of (S)- and (R)-Ethopropazine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparative analysis of the enantiomers of ethopropazine, (S)-ethopropazine and (R)-ethopropazine, reveals significant stereoselectivity in their inhibition of butyrylcholinesterase (BChE). This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the quantitative differences in inhibitory activity, the experimental protocols for assessing this inhibition, and a visualization of the underlying kinetic models.

Data Presentation: Quantitative Comparison of BChE Inhibition

The inhibitory effects of the ethopropazine enantiomers and their racemate on BChE have been quantified by determining their dissociation constants (Ki). The data, derived from studies using acetylthiocholine as the substrate, are summarized below. A lower Ki value indicates a higher binding affinity and more potent inhibition.

InhibitorComplexDissociation Constant (Ki) (nM)
(R)-Ethopropazine BChE-Inhibitor61[1][2]
Acetylated BChE-Inhibitor268[1][2]
This compound BChE-Inhibitor140[1][2]
Acetylated BChE-Inhibitor730[1][2]
Racemic Ethopropazine BChE-Inhibitor88[1][2]
Acetylated BChE-Inhibitor365[1][2]

The data clearly indicate that butyrylcholinesterase has a higher affinity for the (R)-enantiomer of ethopropazine, as evidenced by its lower dissociation constants for both the free enzyme and the acetylated form[1][2].

Experimental Protocols

The determination of butyrylcholinesterase inhibition by ethopropazine enantiomers is typically conducted using a modified Ellman's assay. This spectrophotometric method measures the activity of BChE by monitoring the production of thiocholine from the substrate acetylthiocholine.

Materials:

  • Butyrylcholinesterase (EC 3.1.1.8)

  • This compound hydrochloride

  • (R)-Ethopropazine hydrochloride

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Sodium phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Microplate reader capable of measuring absorbance at 412 nm

  • 96-well microplates

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DTNB in the sodium phosphate buffer.

    • Prepare stock solutions of acetylthiocholine iodide in deionized water.

    • Prepare stock solutions of (S)- and (R)-ethopropazine in an appropriate solvent (e.g., deionized water or buffer). From these, prepare a series of dilutions to be tested.

  • Assay Setup:

    • In a 96-well microplate, add the sodium phosphate buffer to each well.

    • Add a fixed volume of the BChE solution to each well.

    • Add a volume of the different dilutions of either this compound or (R)-ethopropazine to the appropriate wells. Include control wells with no inhibitor.

    • Add a volume of the DTNB solution to each well.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding a fixed volume of the acetylthiocholine iodide solution to each well.

    • Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The increase in absorbance corresponds to the formation of the 5-thio-2-nitrobenzoate anion, which is produced by the reaction of thiocholine with DTNB.

  • Data Analysis:

    • Calculate the rate of reaction (enzyme velocity) for each inhibitor concentration from the linear portion of the absorbance versus time plot.

    • Determine the percentage of inhibition for each concentration of the ethopropazine enantiomers relative to the control (no inhibitor).

    • Calculate the IC50 values (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • To determine the dissociation constants (Ki), conduct the assay at various substrate (acetylthiocholine) and inhibitor concentrations. The data can then be fitted to appropriate kinetic models, such as the Michaelis-Menten equation modified for competitive or mixed-type inhibition.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for assessing BChE inhibition and the proposed kinetic model for the interaction between ethopropazine enantiomers and BChE.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, DTNB, ATCI) add_reagents Add Buffer, BChE, DTNB, and Inhibitor to Microplate prep_reagents->add_reagents prep_inhibitors Prepare Ethopropazine Enantiomer Dilutions prep_inhibitors->add_reagents prep_enzyme Prepare BChE Solution prep_enzyme->add_reagents pre_incubate Pre-incubate add_reagents->pre_incubate add_substrate Initiate with ATCI pre_incubate->add_substrate measure_abs Measure Absorbance at 412 nm add_substrate->measure_abs calc_rate Calculate Reaction Rates measure_abs->calc_rate calc_inhibition Determine % Inhibition calc_rate->calc_inhibition calc_ki Calculate Ki Values calc_inhibition->calc_ki

Caption: Experimental workflow for BChE inhibition assay.

G cluster_legend Legend E BChE (E) ES Michaelis Complex (ES) E->ES k+1 EI BChE-Inhibitor Complex (EI) E->EI Ki S Substrate (S) (Acetylthiocholine) S->ES I Inhibitor (I) ((R/S)-Ethopropazine) I->EI EAI Acetylated BChE-Inhibitor Complex (EAI) I->EAI ES->E k-1 EA Acetylated BChE (EA) ES->EA k2 P1 Product 1 (Choline) ES->P1 EA->E k3 P2 Product 2 (Acetate) EA->P2 EA->EAI Ki' EI->E EAI->EA k1 E: Enzyme S: Substrate I: Inhibitor P: Product EA: Acylated Enzyme

Caption: Kinetic model of BChE inhibition by ethopropazine.

References

A Comparative Guide to (S)-Ethopropazine and Other Anticholinergic Drugs for Parkinsonism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (S)-ethopropazine and other anticholinergic drugs used in the management of Parkinsonism. While the therapeutic landscape has evolved, anticholinergic agents remain relevant for specific symptoms, particularly tremor. This document synthesizes available preclinical and clinical data to aid in research and development efforts.

Introduction to Anticholinergic Therapy in Parkinsonism

Parkinson's disease is characterized by a dopamine deficiency in the basal ganglia, leading to a relative overactivity of acetylcholine. Anticholinergic drugs aim to restore the balance between these neurotransmitters by blocking muscarinic acetylcholine receptors. Ethopropazine, a phenothiazine derivative, is one such drug, and like many pharmaceuticals, it exists as a racemic mixture of (S) and (R) enantiomers. This guide focuses on comparing the properties of ethopropazine, with a specific interest in the (S)-enantiomer, to other commonly used anticholinergics such as benztropine, trihexyphenidyl, biperiden, and procyclidine.

Mechanism of Action: A Signaling Pathway

Anticholinergic drugs exert their therapeutic effect in Parkinsonism by blocking central muscarinic receptors, primarily the M1 subtype, which are abundant in the striatum. This blockade helps to counteract the excessive cholinergic activity resulting from dopamine depletion, thereby improving motor symptoms, especially tremor and rigidity.

Simplified Signaling Pathway of Anticholinergic Drugs in Parkinsonism cluster_0 Presynaptic Dopaminergic Neuron cluster_1 Postsynaptic Striatal Neuron cluster_2 Cholinergic Interneuron cluster_3 Parkinson's Disease State cluster_4 Therapeutic Intervention Dopamine Dopamine Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Inhibitory Input Cellular_Response Balanced Motor Control Dopamine_Receptor->Cellular_Response Muscarinic_Receptor Muscarinic Receptor (M1) Muscarinic_Receptor->Cellular_Response Acetylcholine Acetylcholine Acetylcholine->Muscarinic_Receptor Excitatory Input Blocked_Muscarinic_Receptor Blocked Muscarinic Receptor Acetylcholine->Blocked_Muscarinic_Receptor Reduced_Dopamine Reduced Dopamine Relative_ACh_Excess Relative ACh Excess Motor_Symptoms Tremor, Rigidity Relative_ACh_Excess->Motor_Symptoms Anticholinergic_Drug This compound & Others Anticholinergic_Drug->Blocked_Muscarinic_Receptor Blocks Restored_Balance Restored Balance Blocked_Muscarinic_Receptor->Restored_Balance Symptom_Alleviation Reduced Tremor Restored_Balance->Symptom_Alleviation

Caption: Cholinergic and Dopaminergic Balance in Parkinsonism.

Comparative Analysis of Anticholinergic Drugs

A direct comparison of this compound with other anticholinergics is hampered by a lack of specific data on its enantiopure form. Most available information pertains to the racemic mixture of ethopropazine.

Muscarinic Receptor Binding Affinity

The primary therapeutic targets for anticholinergic drugs in Parkinson's disease are the muscarinic acetylcholine receptors (M1-M5). The affinity of a drug for these receptors, particularly the M1 subtype, is a key determinant of its efficacy. Below is a summary of available binding affinity (Ki) data. It is important to note the significant gaps in the data for this compound and other compounds across all receptor subtypes.

DrugM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Ethopropazine (racemic) Lower PotencyLower PotencyData Not AvailableLower PotencyData Not Available
Benztropine Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Trihexyphenidyl High AffinityModerate AffinityModerate AffinityModerate AffinityModerate Affinity
Biperiden 0.486.33.92.46.3
Procyclidine AntagonistAntagonistAntagonistAntagonistAntagonist

*Qualitative or rank-order data suggests this affinity but specific Ki values are not consistently reported across studies.

Note: The lack of comprehensive and standardized binding affinity data is a major gap in the comparative pharmacology of these agents.

Clinical Efficacy and Side Effect Profile

Clinical data provides valuable insights into the real-world performance of these drugs. A notable study directly compared ethopropazine with benztropine for neuroleptic-induced parkinsonism.

FeatureEthopropazineBenztropineTrihexyphenidylOther Anticholinergics
Efficacy in Parkinsonism Equally effective as benztropine and procyclidine in controlling parkinsonian symptoms.[1]Equally effective as ethopropazine and procyclidine.[1]Effective, particularly for tremor.Generally effective for tremor and rigidity.
Tardive Dyskinesia Less likely to worsen tardive dyskinesia compared to benztropine.[1]Associated with a significant increase in tardive dyskinesia.[1]Can worsen tardive dyskinesia.A known risk for this class of drugs.
Psychiatric Side Effects Lower incidence of anxiety and depression compared to benztropine.[1]Significantly more anxiety and depression than ethopropazine.[1]Confusion, memory issues, and hallucinations are common.Cognitive side effects are a major limiting factor, especially in the elderly.
Peripheral Side Effects Dry mouth, blurred vision, constipation, urinary retention.Dry mouth, blurred vision, constipation, urinary retention.Dry mouth, blurred vision, constipation, urinary retention.Common across the class.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are generalized protocols for key experimental assays.

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol outlines a general procedure for determining the binding affinity of a test compound (e.g., this compound) to muscarinic receptor subtypes.

Workflow for Muscarinic Receptor Binding Assay cluster_0 Preparation cluster_1 Incubation cluster_2 Separation and Detection cluster_3 Data Analysis prep1 Prepare cell membranes expressing a specific muscarinic receptor subtype (e.g., M1). prep2 Prepare radioligand (e.g., [3H]NMS) and test compound solutions at various concentrations. prep1->prep2 inc1 Incubate cell membranes with the radioligand and varying concentrations of the test compound. prep2->inc1 inc2 Allow to reach equilibrium. inc1->inc2 sep1 Separate bound from free radioligand by rapid filtration. inc2->sep1 sep2 Measure the radioactivity of the bound fraction using a scintillation counter. sep1->sep2 an1 Plot the percentage of radioligand binding against the concentration of the test compound. sep2->an1 an2 Determine the IC50 value (concentration of test compound that inhibits 50% of radioligand binding). an1->an2 an3 Calculate the Ki (binding affinity) using the Cheng-Prusoff equation. an2->an3 Workflow for In Vivo Efficacy Testing cluster_0 Model Creation cluster_1 Drug Administration cluster_2 Behavioral Assessment cluster_3 Data Analysis model1 Induce Parkinson-like symptoms in an animal model (e.g., 6-OHDA lesion in rats). drug1 Administer different doses of this compound, other anticholinergics, or vehicle control. model1->drug1 behav1 Measure motor function using tests such as the rotarod, cylinder test (for limb asymmetry), or tremor scoring. drug1->behav1 an1 Compare the performance of drug-treated groups to the control group. behav1->an1 an2 Determine the dose-response relationship and efficacy of each compound. an1->an2

References

Validation of (S)-ethopropazine as a selective P-glycoprotein inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of novel P-glycoprotein (P-gp) inhibitors. While specific experimental data for (S)-ethopropazine as a selective P-gp inhibitor is not extensively available in the public domain, its classification as a phenothiazine derivative suggests potential interaction with P-gp. Several studies have identified various phenothiazine derivatives as effective P-gp inhibitors[1][2][3][4][5]. Therefore, this guide will use known P-gp inhibitors and the general class of phenothiazines as examples to outline the necessary experimental validation and comparison.

P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family, is a key player in multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of many drugs[1][2][3][4]. The development of potent and selective P-gp inhibitors is a critical area of research to overcome MDR and improve drug efficacy.

Comparative Analysis of P-gp Inhibitors

The validation of a potential P-gp inhibitor requires comparison with established compounds. P-gp inhibitors are often categorized into three generations, each with distinct characteristics regarding potency, specificity, and toxicity.

InhibitorGenerationTypical IC50 Range (nM)Selectivity Notes
This compound Not EstablishedData Not AvailableData Not Available
VerapamilFirst500 - 2000Low affinity and also inhibits other transporters and ion channels.[2]
Cyclosporin AFirst200 - 1500Immunosuppressive and interacts with other ABC transporters.
Tariquidar (XR9576)Third5 - 50High potency and specificity for P-gp.[6]
Zosuquidar (LY335979)Third10 - 60Potent and selective P-gp inhibitor.
Other Phenothiazines-VariableSome derivatives show potent P-gp inhibition but may have off-target effects.[3][5]

Table 1: Comparative data for selected P-gp inhibitors. IC50 values can vary depending on the cell line and assay used.

Experimental Workflow for P-gp Inhibitor Validation

The validation of a novel P-gp inhibitor typically follows a multi-step process, starting with in vitro screening and progressing to more complex cellular and in vivo models.

G cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 Selectivity & Cytotoxicity ATPase_Assay ATPase Activity Assay Substrate_Accumulation Substrate Accumulation Assay (e.g., Rhodamine 123, Calcein-AM) ATPase_Assay->Substrate_Accumulation Initial Hit Identification Substrate_Binding Competitive Substrate Binding Assay Substrate_Binding->Substrate_Accumulation Efflux_Assay Bidirectional Transport Assay (e.g., using Caco-2 or MDCK-MDR1 cells) Substrate_Accumulation->Efflux_Assay Confirmation of Cellular Activity Selectivity_Panel Selectivity Profiling (against other ABC transporters like MRP1, BCRP) Efflux_Assay->Selectivity_Panel Determination of Potency & Efficacy Cytotoxicity_Assay Cytotoxicity Assessment Selectivity_Panel->Cytotoxicity_Assay Assessment of Specificity

Experimental workflow for validating a novel P-gp inhibitor.

Detailed Experimental Protocols

This assay measures the ATP hydrolysis by P-gp in the presence of a test compound. P-gp substrates stimulate ATPase activity, while inhibitors can either stimulate or inhibit this activity.

  • Principle: P-gp is an ATP-dependent efflux pump, and its transport function is coupled to ATP hydrolysis. The rate of ATP hydrolysis can be measured by quantifying the amount of inorganic phosphate (Pi) released.

  • Materials:

    • P-gp-rich membrane vesicles (e.g., from Sf9 cells overexpressing human P-gp).

    • Test compound (this compound or other novel inhibitor).

    • Verapamil (as a positive control).

    • ATP.

    • Assay buffer (e.g., Tris-HCl, MgCl2, KCl).

    • Reagent for phosphate detection (e.g., malachite green).

  • Procedure:

    • Prepare serial dilutions of the test compound and controls.

    • Incubate the P-gp membrane vesicles with the test compound or controls for a short period at 37°C.

    • Initiate the reaction by adding ATP.

    • Incubate for a defined period (e.g., 20 minutes) at 37°C.

    • Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric method.

    • Calculate the percentage of ATPase activity relative to the basal activity (without any compound) and the maximum stimulated activity (with a known substrate like verapamil).

This is a common functional assay to assess P-gp inhibition in living cells. Rhodamine 123 is a fluorescent substrate of P-gp.

  • Principle: In cells overexpressing P-gp, rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. An effective P-gp inhibitor will block this efflux, leading to an increase in intracellular fluorescence.

  • Materials:

    • P-gp overexpressing cell line (e.g., L5178 MDR, K562/ADR) and the corresponding parental (sensitive) cell line.

    • Test compound.

    • Verapamil or other known P-gp inhibitor (positive control).

    • Rhodamine 123.

    • Cell culture medium and buffers.

    • Flow cytometer or fluorescence microscope.

  • Procedure:

    • Culture the cells to the desired confluency.

    • Pre-incubate the cells with the test compound or controls at various concentrations for a defined period (e.g., 30 minutes) at 37°C.

    • Add rhodamine 123 to the medium and incubate for a further period (e.g., 60 minutes).

    • Wash the cells with ice-cold buffer to remove extracellular rhodamine 123.

    • Measure the intracellular fluorescence using a flow cytometer or fluorescence microscope.

    • The increase in fluorescence in the presence of the test compound indicates P-gp inhibition.

Mechanism of P-gp Inhibition

P-gp inhibitors can act through several mechanisms to block the efflux of substrate drugs from the cell.

G cluster_0 Extracellular cluster_1 Intracellular Drug_out Substrate Drug Drug_in Substrate Drug Pgp P-glycoprotein Substrate Binding Site ATP Binding Site Drug_in->Pgp:f1 Binds to P-gp ATP ATP ATP->Pgp:f2 Hydrolysis ADP ADP + Pi Pgp:f1->Drug_out Efflux Pgp:f2->ADP Inhibitor P-gp Inhibitor (this compound) Inhibitor->Pgp:f1 Competitive Binding Inhibitor->Pgp:f2 Interferes with ATP Hydrolysis

Mechanism of P-glycoprotein inhibition.

References

A Comparative Analysis of (S)-Ethopropazine and Benztropine for the Management of Neuroleptic-Induced Parkinsonism

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of treatments for neuroleptic-induced parkinsonism (NIP), a common and often debilitating side effect of antipsychotic medications, clinicians and researchers continually seek therapies that balance efficacy with a favorable side effect profile. This guide provides a detailed comparison of two prominent anticholinergic agents, (S)-ethopropazine and benztropine, offering insights into their clinical effectiveness, pharmacological properties, and underlying mechanisms of action to inform research and drug development professionals.

A key comparative study has shown that while both this compound and benztropine are equally effective in controlling the motor symptoms of NIP, their differing pharmacological profiles lead to distinct differences in their associated side effects.[1] Specifically, treatment with benztropine has been associated with a significant increase in tardive dyskinesia, as well as higher instances of anxiety and depression compared to this compound.[1]

Efficacy and Clinical Observations

While detailed quantitative data from head-to-head clinical trials are limited in publicly available literature, the primary findings indicate a comparable reduction in parkinsonian symptoms for both drugs. Neuroleptic-induced parkinsonism is characterized by a triad of bradykinesia, rigidity, and tremor, and both agents act to alleviate these symptoms.[2][3] The choice between these agents often hinges on their side effect profiles and secondary pharmacological activities.

Table 1: Comparative Efficacy and Side Effect Profile

FeatureThis compoundBenztropineReference
Primary Efficacy Equally effective in controlling parkinsonian symptomsEqually effective in controlling parkinsonian symptoms[1]
Tardive Dyskinesia Lower reported incidenceSignificant increase reported in comparative study[1]
Psychiatric Side Effects Lower incidence of anxiety and depressionSignificantly more anxiety and depression reported[1]
Anticholinergic Side Effects Present (e.g., dry mouth, blurred vision)Present (e.g., dry mouth, blurred vision, constipation, urinary retention)[4][5]
Sedation PossibleCan be significant due to antihistaminic effects[6]

Pharmacological Profile and Mechanism of Action

Both this compound and benztropine are centrally acting anticholinergic drugs that function by blocking muscarinic acetylcholine receptors, primarily the M1 subtype, in the brain.[6][7][8][9] This action helps to restore the balance between the dopaminergic and cholinergic systems in the basal ganglia, which is disrupted by the dopamine-blocking effects of neuroleptic medications.

Benztropine, however, possesses a more complex pharmacological profile. In addition to its potent anticholinergic activity, it also acts as a dopamine reuptake inhibitor and has significant antihistaminic properties.[4][8] The inhibition of dopamine reuptake may contribute to its efficacy but could also be implicated in some of its adverse effects. Its antihistaminic action is largely responsible for its sedative properties.

Table 2: Receptor Binding Affinities (Ki values in nM)

ReceptorThis compoundBenztropineReference
Muscarinic M1 Receptor Higher affinity suggested, specific Ki not available~2 nM[10][11]
Dopamine Transporter (DAT) Not a primary target8.5 - 118 nM[8][10][12][13]
Histamine H1 Receptor Secondary effects noted, specific Ki not available15.7 - 16 nM[7][8]

Note: Ki values can vary depending on the experimental conditions and tissue source.

Signaling Pathways and Experimental Workflows

The primary signaling pathway for both drugs involves the antagonism of the M1 muscarinic acetylcholine receptor, a Gq/11-coupled receptor. Blockade of this receptor prevents the activation of phospholipase C, thereby inhibiting the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which ultimately reduces neuronal excitability in the striatum. Benztropine's additional activity at the dopamine transporter leads to increased levels of synaptic dopamine.

Signaling Pathway of this compound and Benztropine in Neuroleptic-Induced Parkinsonism

cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Cholinergic Neuron Dopamine Dopamine Dopamine_Receptor Dopamine_Receptor Dopamine->Dopamine_Receptor Activates DAT Dopamine Transporter (DAT) ACh Acetylcholine (ACh) M1R Muscarinic M1 Receptor ACh->M1R Activates Neuroleptic Neuroleptic Neuroleptic->Dopamine_Receptor Blocks S_Ethopropazine This compound S_Ethopropazine->M1R Blocks Benztropine Benztropine Benztropine->DAT Inhibits Reuptake Benztropine->M1R Blocks

Caption: Mechanism of action of this compound and Benztropine.

Experimental Protocols

The methodologies for evaluating the efficacy of these compounds in neuroleptic-induced parkinsonism typically involve randomized, double-blind, controlled clinical trials.

Key Components of a Typical Clinical Trial Protocol:

  • Participant Selection: Patients with a stable diagnosis of a psychotic disorder, receiving a consistent dose of a neuroleptic medication, and exhibiting symptoms of parkinsonism are recruited.

  • Inclusion/Exclusion Criteria: Criteria are established to ensure a homogenous study population and to exclude individuals for whom the study drugs would be unsafe.

  • Randomization and Blinding: Participants are randomly assigned to receive either this compound, benztropine, or a placebo in a double-blind fashion, where neither the participants nor the investigators know which treatment is being administered.

  • Dosage and Administration: A standardized dosage regimen is followed, often with a titration phase to achieve optimal therapeutic effect while minimizing side effects.

  • Efficacy Assessment: Parkinsonian symptoms are rated at baseline and at regular intervals throughout the study using validated scales such as the Simpson-Angus Scale (SAS) or the Extrapyramidal Symptom Rating Scale (ESRS).[14][15][16][17][18][19]

  • Safety and Tolerability Monitoring: Adverse events are systematically recorded and evaluated at each study visit. This includes monitoring for anticholinergic side effects, changes in psychiatric symptoms, and the emergence of other movement disorders like tardive dyskinesia.

Experimental Workflow for a Comparative Clinical Trial

Start Start Screening Patient Screening (NIP Diagnosis) Start->Screening Baseline Baseline Assessment (SAS/ESRS Scores) Screening->Baseline Randomization Randomization Baseline->Randomization GroupA Group A (this compound) Randomization->GroupA GroupB Group B (Benztropine) Randomization->GroupB FollowUpA Follow-up Assessments (Weeks 1-12) GroupA->FollowUpA FollowUpB Follow-up Assessments (Weeks 1-12) GroupB->FollowUpB DataAnalysis Data Analysis (Efficacy & Safety) FollowUpA->DataAnalysis FollowUpB->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

Caption: A typical workflow for a comparative clinical trial.

Conclusion

Both this compound and benztropine are effective anticholinergic agents for the management of neuroleptic-induced parkinsonism. The available evidence suggests that while their efficacy in controlling motor symptoms is comparable, this compound may offer a more favorable side effect profile, particularly concerning the risk of tardive dyskinesia and psychiatric adverse effects. Benztropine's additional pharmacological activities may provide benefit in some patients but also contribute to a broader range of side effects. Further large-scale, head-to-head clinical trials with detailed reporting of quantitative outcomes are warranted to more definitively delineate the relative merits of these two compounds and to guide individualized treatment decisions for patients with neuroleptic-induced parkinsonism.

References

In vivo validation of (S)-ethopropazine's effect on the blood-brain barrier

Author: BenchChem Technical Support Team. Date: November 2025

The blood-brain barrier (BBB) presents a significant obstacle to the delivery of therapeutic agents to the central nervous system (CNS). Overcoming this barrier is crucial for treating a wide range of neurological disorders. This guide provides a comparative overview of three prominent in vivo methods for transiently increasing BBB permeability: mannitol-induced osmotic disruption, focused ultrasound with microbubbles, and the use of bradykinin analogs.

Quantitative Comparison of BBB Modulation Methods

The following table summarizes key quantitative parameters for the three methods, based on preclinical and clinical studies.

ParameterMannitol-induced Osmotic DisruptionFocused Ultrasound (FUS) with MicrobubblesBradykinin Analogs (e.g., RMP-7)
Reported Efficacy (Drug Delivery Enhancement) 10 to 100-fold increase in small molecule delivery2 to 10-fold increase in small and large molecule delivery2 to 5-fold increase in small molecule delivery
Duration of BBB Opening 30 minutes to 4 hours4 to 6 hours15 to 30 minutes
Spatial Specificity Regional (dependent on arterial infusion territory)Highly localized (focal spot of ultrasound)Widespread (wherever B2 receptors are expressed)
Invasiveness Highly invasive (requires intra-arterial catheterization)Non-invasiveMinimally invasive (intravenous or intra-arterial injection)
Potential Side Effects Seizures, cerebral edema, transient neurological deficitsMicrohemorrhages, sterile inflammation, edemaHypotension, vasodilation

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the comparison.

1. Mannitol-induced Osmotic Disruption Protocol (Rodent Model)

  • Animal Model: Male Wistar rats (250-300g).

  • Anesthesia: Intraperitoneal injection of ketamine (80 mg/kg) and xylazine (10 mg/kg).

  • Surgical Procedure:

    • The right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed through a midline neck incision.

    • The ECA and its branches are ligated.

    • A catheter is inserted into the ECA and advanced to the bifurcation of the CCA.

    • The CCA is temporarily ligated.

  • Infusion:

    • A 25% solution of mannitol in saline is infused through the catheter into the ICA at a rate of 0.12 mL/s for 30 seconds.

    • Immediately following the mannitol infusion, the therapeutic agent and a BBB permeability tracer (e.g., Evans blue dye) are administered intravenously.

  • Permeability Assessment:

    • After a set circulation time (e.g., 60 minutes), the animal is euthanized, and the brain is perfused with saline to remove intravascular tracer.

    • The brain is dissected, and the amount of Evans blue dye that has extravasated into the brain parenchyma is quantified spectrophotometrically.

2. Focused Ultrasound with Microbubbles Protocol (Non-human Primate Model)

  • Animal Model: Macaque monkeys.

  • Anesthesia: Anesthesia is induced with ketamine and maintained with isoflurane.

  • Procedure:

    • The animal is placed in a stereotactic frame.

    • A focused ultrasound transducer is coupled to the scalp using a gel.

    • Microbubbles (e.g., Definity®) are infused intravenously.

    • Low-intensity pulsed ultrasound is applied to the target brain region (e.g., hippocampus) under MRI guidance.

    • The therapeutic agent is administered intravenously during or immediately after sonication.

  • Permeability Assessment:

    • Contrast-enhanced MRI is used to visualize the extent and location of BBB opening in real-time.

    • Post-mortem tissue analysis can be performed to quantify drug concentration in the sonicated versus non-sonicated brain regions.

3. Bradykinin Analog (RMP-7) Protocol (Rodent Model)

  • Animal Model: Male Sprague-Dawley rats (200-250g).

  • Anesthesia: Intraperitoneal injection of a mixture of ketamine and xylazine.

  • Procedure:

    • A catheter is placed in the femoral vein for intravenous injections.

    • RMP-7 is administered as an intravenous bolus or a short infusion.

    • The therapeutic agent and a BBB permeability tracer (e.g., radiolabeled sucrose) are co-administered with RMP-7.

  • Permeability Assessment:

    • At various time points after administration, blood samples are collected, and the animal is euthanized.

    • The brain is removed, dissected, and the radioactivity in different brain regions is measured using a scintillation counter.

    • The brain-to-plasma concentration ratio is calculated to determine the extent of BBB permeation.

Visualizations

Experimental Workflow for Mannitol-induced Osmotic Disruption

cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Anesthetize Rodent B Expose Carotid Arteries A->B C Catheterize External Carotid Artery B->C D Infuse 25% Mannitol into Internal Carotid Artery C->D E Administer Therapeutic Agent + Tracer IV D->E F Euthanize and Perfuse Brain E->F G Quantify Tracer Extravasation F->G

Workflow for osmotic BBB disruption.

Signaling Pathway for Bradykinin-mediated BBB Permeability

cluster_cell Brain Endothelial Cell B2R Bradykinin B2 Receptor PLC Phospholipase C B2R->PLC IP3 IP3 PLC->IP3 Ca ↑ Intracellular Ca2+ IP3->Ca NO Nitric Oxide Synthase Ca->NO TJ Tight Junction Disruption NO->TJ Bradykinin Bradykinin Analog (RMP-7) Bradykinin->B2R

Bradykinin B2 receptor signaling cascade.

Logical Relationship of FUS-mediated BBB Opening

FUS Focused Ultrasound Interaction Acoustic Cavitation & Mechanical Stress FUS->Interaction MB Microbubbles MB->Interaction TJ_disruption Tight Junction Disruption Interaction->TJ_disruption Transcytosis Increased Transcytosis Interaction->Transcytosis BBB_Opening Transient BBB Opening TJ_disruption->BBB_Opening Transcytosis->BBB_Opening

A Comparative Analysis of the Neurotoxic Side Effects of (S)-Ethopropazine and Other NMDA Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neurotoxic side effects associated with (S)-ethopropazine and other N-methyl-D-aspartate (NMDA) receptor antagonists. The information presented herein is supported by experimental data from preclinical studies to aid in the evaluation of these compounds for therapeutic development.

Executive Summary

NMDA receptor antagonists are a class of drugs with significant therapeutic potential for a range of neurological disorders. However, their clinical utility is often hampered by neurotoxic side effects, most notably the induction of neuronal vacuolation and apoptosis in specific brain regions. This compound, an anticholinergic drug with NMDA antagonist properties, has been suggested to be largely devoid of these neurotoxic effects. This guide synthesizes the available experimental evidence to compare the neurotoxic profiles of this compound and other well-characterized NMDA antagonists, providing quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.

Comparison of Neurotoxic Effects

While direct comparative studies quantifying the neurotoxicity of this compound against other NMDA antagonists are limited in the current literature, a strong inference of its improved safety profile can be drawn from existing data. The following table summarizes quantitative data on the neurotoxic effects of commonly studied NMDA antagonists.

NMDA AntagonistAnimal ModelDoseKey Neurotoxic EffectsQuantitative Data
MK-801 Rat1 mg/kg, s.c.Neuronal vacuolation in retrosplenial/posterior cingulate cortex.Vacuolar changes detected as early as 4 hours post-treatment.
Rat1 mg/kg, s.c.Increased nitric oxide (NO) production in the retrosplenial/posterior cingulate cortex.Significant increase in NO production leading to oxidative damage.
Ketamine Human embryonic stem cell-derived neurons3000 µMIncreased cleaved caspase-3 activity and DNA damage.1.78-fold increase in caspase-3 activity compared to control.
Human embryonic stem cell-derived neurons4000 µMIncreased lactate dehydrogenase (LDH) release.1.57-fold increase in LDH release compared to control.
Rat20 mg/kg x 6 injectionsApoptotic neurodegeneration in the frontal cortex.Approximately 10-fold increase in neuronal damage.
This compound Not specified in searched literatureNot specifiedReported to be largely devoid of neurotoxic side effects due to its anticholinergic properties.Direct quantitative data on neuronal vacuolation or apoptosis is not available in the searched literature.

The Protective Role of Anticholinergic Activity

A significant body of evidence suggests that the co-administration of anticholinergic drugs can prevent the neurotoxic effects induced by NMDA antagonists[1][2]. This protective mechanism is central to the favorable safety profile attributed to this compound, which possesses intrinsic anticholinergic properties.

The proposed mechanism involves the disinhibition of cholinergic and glutamatergic pathways by NMDA antagonists, leading to excitotoxicity. Anticholinergic agents are thought to counteract this by blocking muscarinic receptors, thus mitigating the downstream neurotoxic cascade.

Signaling Pathways in NMDA Antagonist Neurotoxicity

The neurotoxic effects of NMDA antagonists are primarily mediated through the induction of apoptosis. The following diagram illustrates the proposed signaling pathway leading to neuronal cell death.

NMDA_Antagonist_Neurotoxicity_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NMDA_Antagonist NMDA Antagonist (e.g., MK-801, Ketamine) NMDA_Receptor NMDA Receptor NMDA_Antagonist->NMDA_Receptor Blocks Disinhibition Disinhibition of GABAergic Neurons NMDA_Receptor->Disinhibition Inhibits Cholinergic_Glutamatergic ↑ Cholinergic & Glutamatergic Activity Disinhibition->Cholinergic_Glutamatergic Leads to Mitochondrial_Stress Mitochondrial Stress (↑ ROS) Cholinergic_Glutamatergic->Mitochondrial_Stress Induces ER_Stress ER Stress Cholinergic_Glutamatergic->ER_Stress Induces Caspase_Activation Caspase-3 Activation Mitochondrial_Stress->Caspase_Activation ER_Stress->Caspase_Activation Apoptosis Apoptosis (Neuronal Vacuolation, Cell Death) Caspase_Activation->Apoptosis Ethopropazine_Protective_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_drug NMDA_Antagonist NMDA Antagonist NMDA_Receptor NMDA Receptor NMDA_Antagonist->NMDA_Receptor Blocks Disinhibition Disinhibition of GABAergic Neurons NMDA_Receptor->Disinhibition Inhibits Muscarinic_Receptor Muscarinic Receptor Neurotoxicity_Blocked Neurotoxic Cascade Blocked Muscarinic_Receptor->Neurotoxicity_Blocked Prevents activation of Cholinergic_Activity ↑ Cholinergic Activity Disinhibition->Cholinergic_Activity Leads to Cholinergic_Activity->Muscarinic_Receptor Activates Ethopropazine This compound Ethopropazine->Muscarinic_Receptor Blocks Experimental_Workflow Animal_Treatment Animal Treatment (NMDA Antagonist Administration) Behavioral_Testing Behavioral Testing (e.g., Open Field Test) Animal_Treatment->Behavioral_Testing Tissue_Collection Tissue Collection (Brain Perfusion and Fixation) Behavioral_Testing->Tissue_Collection Histology Histological Analysis Tissue_Collection->Histology Nissl Nissl Staining (Neuronal Vacuolation) Histology->Nissl IHC Immunohistochemistry (Activated Caspase-3) Histology->IHC Data_Analysis Quantitative Data Analysis Nissl->Data_Analysis IHC->Data_Analysis

References

A Head-to-Head Comparison of (S)-Ethopropazine and Verapamil as P-glycoprotein Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of (S)-ethopropazine and verapamil as inhibitors of P-glycoprotein (P-gp), a critical efflux transporter involved in multidrug resistance and drug disposition. While verapamil is a well-characterized P-gp inhibitor, data on this compound is less direct. This comparison synthesizes available information to provide a comprehensive overview for research and drug development applications.

Mechanism of P-gp Inhibition

P-glycoprotein is an ATP-dependent efflux pump that actively transports a wide variety of substrates out of cells.[1][2] This process is a key mechanism of multidrug resistance in cancer cells and influences the pharmacokinetics of many drugs.[3][4][5] Inhibition of P-gp can enhance the intracellular concentration and efficacy of co-administered drug substrates.[2][6]

P-gp inhibitors can act through several mechanisms:

  • Competitive, Non-competitive, or Allosteric Blocking: Preventing the drug substrate from binding to the transporter.[1]

  • Interference with ATP Hydrolysis: Disrupting the energy source required for the pumping action.[1]

  • Altering Cell Membrane Lipid Integrity: Modifying the environment in which P-gp functions.[1]

Verapamil , a calcium channel blocker, is a first-generation P-gp inhibitor that is believed to directly interact with the transporter.[4][7] Some studies suggest verapamil can also decrease the expression of P-gp at the mRNA level, indicating a potential transcriptional or post-transcriptional mechanism.[7][8]

The precise mechanism of This compound , an anticholinergic agent, as a P-gp inhibitor is not well-documented in publicly available literature.[9] Its inhibitory activity would likely be determined through the experimental assays described below.

Quantitative Comparison of Inhibitory Potency

Inhibitor Assay Type Substrate Cell/System IC50 Value (µM) Ki Value (µM) Citation
Verapamil NMQ AccumulationN-methylquinidine (NMQ)P-gp Vesicles3.92.6 - 2.9[10]
Verapamil Talinolol TransportTalinololCaco-2 Cells>1000-[11]
Verapamil Radioligand Binding--Varies-[12]
This compound ---Data Not Available-

Note: IC50 values for verapamil can show significant variability depending on the experimental system, substrate used, and laboratory conditions.[13]

Experimental Protocols for Assessing P-gp Inhibition

Several established in vitro assays are used to screen for and characterize P-gp inhibitors.[3]

This assay measures the ATP hydrolysis activity of P-gp, which is coupled to substrate transport.[14] Test compounds are evaluated for their ability to stimulate or inhibit the basal or substrate-stimulated ATPase activity of P-gp in isolated membrane preparations.[14][15][16][17]

General Protocol:

  • Recombinant human P-gp membranes are incubated in a 96-well plate.[15][16]

  • The test compound (e.g., this compound or verapamil) is added at various concentrations. A positive control (e.g., verapamil) and a selective P-gp ATPase inhibitor (e.g., sodium orthovanadate) are also included.[15][16]

  • The reaction is initiated by the addition of MgATP and incubated at 37°C for approximately 40 minutes.[15][16]

  • An ATP detection reagent is added to stop the reaction and measure the amount of remaining ATP, typically via a luminescence-based signal.[15][16]

  • A decrease in luminescence indicates ATP consumption and is proportional to P-gp activity.[16]

This cell-based fluorescence assay is a common method for assessing P-gp function.[18] Calcein-AM is a non-fluorescent P-gp substrate that becomes fluorescent after being cleaved by intracellular esterases.[18][19]

General Protocol:

  • P-gp-overexpressing cells (e.g., MDR1-MDCK or Caco-2) are cultured in a 96-well plate.[19][20]

  • The cells are incubated with the test compound at various concentrations.

  • Calcein-AM is added to the wells. In cells with functional P-gp, Calcein-AM is extruded before it can be converted to fluorescent calcein, resulting in low fluorescence.[18][19]

  • In the presence of a P-gp inhibitor, Calcein-AM is retained within the cells, leading to an increase in intracellular fluorescence.[18]

  • Fluorescence is measured using a fluorescence plate reader, flow cytometer, or fluorescence microscope.[20] An increase in fluorescence intensity correlates with the P-gp inhibitory activity of the test compound.[21][22]

This assay, often considered the "gold standard," uses polarized cell monolayers (e.g., Caco-2 or MDCK cells) to measure the directional transport of a P-gp substrate.[23][24]

General Protocol:

  • Cells are grown on permeable supports to form a tight monolayer, separating an apical (AP) and a basolateral (BL) chamber.

  • A known P-gp substrate (e.g., digoxin) is added to either the AP or BL chamber, along with the test inhibitor at various concentrations.[24]

  • Samples are taken from the opposite chamber at specific time points to determine the rate of transport in both the AP-to-BL and BL-to-AP directions.

  • The efflux ratio (Papp B-A / Papp A-B) is calculated. A potent inhibitor will significantly reduce the efflux ratio of the P-gp substrate.[24]

Visualizing Experimental Workflows

P_gp_Inhibition_Assay_Workflow cluster_ATPase P-gp ATPase Assay cluster_Calcein Calcein-AM Uptake Assay cluster_Transport Bidirectional Transport Assay A1 Incubate P-gp Membranes A2 Add Test Compound (Verapamil or S-Ethopropazine) A1->A2 A3 Initiate with MgATP A2->A3 A4 Incubate at 37°C A3->A4 A5 Add Detection Reagent A4->A5 A6 Measure Luminescence A5->A6 B1 Culture P-gp Overexpressing Cells B2 Incubate with Test Compound B1->B2 B3 Add Calcein-AM B2->B3 B4 Measure Intracellular Fluorescence B3->B4 C1 Grow Polarized Cell Monolayer C2 Add P-gp Substrate + Test Compound C1->C2 C3 Sample Opposite Chamber C2->C3 C4 Calculate Efflux Ratio C3->C4

Caption: Workflow of common in vitro assays for P-gp inhibition.

Signaling Pathways

Verapamil's interaction with P-gp can lead to increased intracellular accumulation of co-administered drugs. This is primarily a direct inhibitory effect on the transporter's efflux function. Some evidence also points to a longer-term effect where verapamil treatment can lead to a decrease in P-gp expression, potentially through transcriptional or post-transcriptional regulation, although the specific signaling cascade is not fully elucidated.[8]

Information regarding the impact of this compound on signaling pathways related to P-gp expression or function is not currently available in the scientific literature.

P_gp_Inhibition_Mechanism cluster_inhibitor P-gp Inhibitor cluster_cell P-gp Expressing Cell Verapamil Verapamil Pgp P-glycoprotein (P-gp) Verapamil->Pgp Direct Inhibition Gene ABCB1 Gene (P-gp Expression) Verapamil->Gene Decreases Expression (Transcriptional Effect) Ethopropazine This compound Ethopropazine->Pgp Direct Inhibition (Hypothesized) Drug Drug Substrate Pgp->Drug Efflux ADP ADP + Pi Pgp->ADP ATP ATP ATP->Pgp

Caption: Mechanisms of P-gp inhibition by verapamil.

Conclusion

Verapamil is a well-established, albeit non-specific, P-gp inhibitor with a considerable amount of supporting experimental data. In contrast, there is a lack of direct evidence characterizing this compound as a P-gp inhibitor. To definitively compare the two, this compound would need to be evaluated using the standardized in vitro assays outlined in this guide. Such studies would be essential for determining its IC50 and Ki values, elucidating its mechanism of action, and establishing its potential utility in overcoming P-gp-mediated multidrug resistance or drug-drug interactions. Researchers investigating novel P-gp inhibitors may find this compound a candidate worthy of exploration, using verapamil as a benchmark control.

References

(S)-Ethopropazine vs. Racemic Ethopropazine: An Unresolved Question of Potency

Author: BenchChem Technical Support Team. Date: November 2025

A definitive comparison of the potency between (S)-ethopropazine and its racemic mixture remains elusive due to a significant lack of publicly available experimental data. While ethopropazine has been utilized as a racemic mixture in clinical settings for its anticholinergic and antidyskinetic properties, particularly in the management of Parkinson's disease, the pharmacological profiles of its individual enantiomers, this compound and (R)-ethopropazine, have been largely unexplored in comparative studies.

Ethopropazine, a phenothiazine derivative, exerts its therapeutic effects primarily through the antagonism of muscarinic acetylcholine receptors and, to some extent, dopamine receptors.[1][2][3] The stereochemistry of a drug molecule can significantly influence its interaction with biological targets, often leading to differences in potency, efficacy, and side-effect profiles between enantiomers. However, the existing body of scientific literature does not provide the necessary quantitative data, such as binding affinities (Ki) or functional inhibition constants (IC50), to establish whether the (S)-enantiomer is more potent than the racemic form at these key receptors.

One study has indicated that butyrylcholinesterase (BChE), an enzyme involved in the metabolism of certain drugs, exhibits a significantly higher affinity for the (R)-configured enantiomer of ethopropazine. While this finding highlights the stereoselectivity of ethopropazine's interaction with a biological target, BChE is not the primary therapeutic target for the drug's antiparkinsonian effects. Therefore, this observation does not directly inform on the relative potency of the enantiomers at muscarinic or dopamine receptors.

The Significance of Stereoselectivity

The differential effects of enantiomers are a well-established principle in pharmacology. For a chiral drug like ethopropazine, it is plausible that one enantiomer is responsible for the majority of the therapeutic activity (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer). Without dedicated studies to separate and characterize the individual enantiomers of ethopropazine, it is impossible to determine their respective contributions to the overall pharmacological profile of the racemic mixture.

Future Research Directions

To address the question of whether this compound is more potent than racemic ethopropazine, further research is imperative. This would involve the synthesis and isolation of the pure (S) and (R) enantiomers and their subsequent evaluation in a series of in vitro and in vivo studies.

Data Presentation: A Call for Quantitative Comparison
CompoundTarget ReceptorBinding Affinity (Ki) [nM]Functional Potency (IC50) [nM]
This compoundMuscarinic M1 ReceptorData not availableData not available
Racemic EthopropazineMuscarinic M1 ReceptorData not availableData not available
This compoundDopamine D2 ReceptorData not availableData not available
Racemic EthopropazineDopamine D2 ReceptorData not availableData not available

Experimental Protocols: Methodologies for Potency Determination

The following outlines the standard experimental protocols that would be employed to generate the missing data:

Muscarinic Receptor Binding Assay

A radioligand binding assay would be utilized to determine the binding affinity of this compound and racemic ethopropazine for muscarinic receptors (e.g., M1 subtype).

  • Membrane Preparation: Membranes from cells stably expressing the human muscarinic M1 receptor would be prepared.

  • Incubation: The membranes would be incubated with a constant concentration of a radiolabeled ligand (e.g., [³H]-N-methylscopolamine) and varying concentrations of the test compounds (this compound or racemic ethopropazine).

  • Separation: Bound and free radioligand would be separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters would be measured by liquid scintillation counting.

  • Data Analysis: Competition binding curves would be generated, and the IC50 values (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) would be determined. The Ki values would then be calculated using the Cheng-Prusoff equation.

Dopamine Receptor Functional Assay

A functional assay, such as a cAMP (cyclic adenosine monophosphate) inhibition assay, would be used to assess the potency of the compounds in antagonizing dopamine D2 receptor activity.

  • Cell Culture: Cells stably expressing the human dopamine D2 receptor would be cultured.

  • Compound Treatment: The cells would be pre-incubated with varying concentrations of this compound or racemic ethopropazine.

  • Agonist Stimulation: A dopamine receptor agonist (e.g., quinpirole) would be added to stimulate the receptors and induce a decrease in intracellular cAMP levels.

  • cAMP Measurement: The intracellular cAMP levels would be measured using a suitable assay kit (e.g., ELISA-based).

  • Data Analysis: Dose-response curves would be constructed to determine the IC50 values of the test compounds in inhibiting the agonist-induced decrease in cAMP.

Visualization of Key Concepts

To illustrate the fundamental concepts discussed, the following diagrams are provided.

G cluster_0 Racemic Ethopropazine cluster_1 Enantiomers Racemic Mixture Racemic Mixture S_Etho This compound Racemic Mixture->S_Etho 50% R_Etho (R)-Ethopropazine Racemic Mixture->R_Etho 50%

Figure 1. Composition of racemic ethopropazine.

G Ethopropazine This compound Racemic Ethopropazine Receptor {Muscarinic Receptor | Dopamine Receptor} Ethopropazine->Receptor Binds to Unknown Relative Potency Unknown Ethopropazine->Unknown Effect Therapeutic Effect (e.g., Antiparkinsonian) Receptor->Effect Leads to

Figure 2. The unknown relationship in potency.

References

Validating the Anticholinergic Activity of (S)-Ethopropazine: A Comparative Guide for In Vitro Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (S)-ethopropazine's anticholinergic activity with other established muscarinic receptor antagonists, supported by experimental data from various in vitro models. The objective is to offer a clear, data-driven perspective for researchers validating the pharmacological profile of this compound.

Introduction to Anticholinergic Activity and Muscarinic Receptors

Anticholinergic drugs function by competitively inhibiting the action of acetylcholine (ACh) at muscarinic receptors.[1][2] These receptors, classified into five subtypes (M1-M5), are G-protein coupled receptors that mediate a wide range of physiological functions in the central and peripheral nervous systems.[3][4] The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, leading to an increase in intracellular calcium, while M2 and M4 receptors couple to Gi/o proteins, inhibiting adenylyl cyclase activity.[3][4] Ethopropazine, a phenothiazine derivative, is utilized in the management of Parkinson's disease for its anticholinergic properties, which are thought to correct the cholinergic and dopaminergic imbalance in the corpus striatum.[5] Its primary mechanism is believed to be the antagonism of the M1 muscarinic acetylcholine receptor.[1][5]

Comparative Analysis of Muscarinic Receptor Antagonists

The anticholinergic potency of a compound is typically quantified by its binding affinity (Ki or IC50 values) for muscarinic receptors and its functional antagonism (pA2 values) in tissue-based assays. This section compares this compound with the non-selective antagonist atropine and other antiparkinsonian drugs, biperiden and trihexyphenidyl.

Radioligand Binding Affinity

The following tables summarize the binding affinities (Ki in nM) of key comparators for the five human muscarinic receptor subtypes.

Table 1: Muscarinic Receptor Binding Affinities (Ki, nM) of Atropine and Biperiden

CompoundM1M2M3M4M5Reference(s)
Atropine1.273.242.210.772.84[8]
Biperiden0.486.33.92.46.3

Table 2: Muscarinic Receptor Binding Affinities (IC50, nM) of Atropine

CompoundM1M2M3M4M5Reference(s)
Atropine2.224.324.162.383.39[8]

Note: Lower Ki and IC50 values indicate higher binding affinity.

Trihexyphenidyl is recognized as a non-selective muscarinic antagonist with a higher affinity for the M1 subtype.[9] It exhibits high affinity for M1 and M4 receptors, intermediate affinity for M3, and low affinity for M2 and M5 receptors.[10]

Functional Antagonism

Functional assays assess the ability of a compound to inhibit the physiological response to an agonist. The pA2 value is a measure of the potency of a competitive antagonist. A higher pA2 value signifies greater potency.

Table 3: Functional Antagonist Potency (pA2) in Isolated Tissue Preparations

CompoundPreparationReceptor Subtype(s)pA2 ValueReference(s)
AtropineGuinea Pig IleumM2/M39.93[11]
(+)-BiperidenRabbit Vas DeferensM19.07[12]
(+)-BiperidenGuinea Pig IleumM38.27[12]
(+)-BiperidenRat Left AtriumM27.25[12]

Experimental Protocols

Radioligand Binding Assay (Competition)

This protocol outlines a general procedure for determining the binding affinity of a test compound for muscarinic receptors.[1][6]

  • Preparation of Membranes: Cell lines (e.g., CHO or HEK293) stably expressing one of the five human muscarinic receptor subtypes are cultured and harvested. The cells are then homogenized in a buffer (e.g., Tris-HCl) and centrifuged to pellet the cell membranes. The final pellet is resuspended in the assay buffer.

  • Assay Incubation: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine) and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated using the Cheng-Prusoff equation.

Calcium Flux Assay

This assay is suitable for evaluating antagonists of M1, M3, and M5 muscarinic receptors.[4][13]

  • Cell Culture: Cells expressing the target muscarinic receptor (M1, M3, or M5) are seeded into a multi-well plate and cultured overnight.

  • Dye Loading: The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1) in a suitable buffer.

  • Compound Addition: The plate is placed in a kinetic fluorescence plate reader (e.g., FLIPR). The test compound (antagonist) is added to the wells at various concentrations and incubated for a specific period.

  • Agonist Stimulation and Signal Detection: A known muscarinic agonist (e.g., carbachol or oxotremorine) is then added to the wells to stimulate the receptors. The resulting change in intracellular calcium concentration is measured as a change in fluorescence intensity over time.

  • Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium flux is quantified, and an IC50 value is determined.

Visualizing the Mechanisms

Muscarinic Receptor Signaling Pathways

G cluster_0 M1, M3, M5 Receptor Signaling cluster_1 M2, M4 Receptor Signaling ACh_M1M3M5 Acetylcholine M1M3M5 M1/M3/M5 Receptor ACh_M1M3M5->M1M3M5 Gq11 Gq/11 Protein M1M3M5->Gq11 PLC Phospholipase C Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Response_M1M3M5 Cellular Response Ca_release->Response_M1M3M5 PKC->Response_M1M3M5 Ethopropazine_M1M3M5 This compound Ethopropazine_M1M3M5->M1M3M5 ACh_M2M4 Acetylcholine M2M4 M2/M4 Receptor ACh_M2M4->M2M4 Gio Gi/o Protein M2M4->Gio AC Adenylyl Cyclase Gio->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP Response_M2M4 Cellular Response cAMP->Response_M2M4 Ethopropazine_M2M4 This compound Ethopropazine_M2M4->M2M4

Caption: Muscarinic receptor signaling pathways and the inhibitory action of this compound.

Experimental Workflow for Antagonist Validation

cluster_binding Radioligand Binding Assay cluster_functional Calcium Flux Assay (for M1/M3/M5) b_prep Prepare Receptor Membranes b_incubate Incubate with Radioligand & this compound b_prep->b_incubate b_filter Filter and Wash b_incubate->b_filter b_count Scintillation Counting b_filter->b_count b_analyze Calculate Ki b_count->b_analyze end Validated Anticholinergic Activity Profile b_analyze->end f_plate Plate Cells f_load Load with Calcium Dye f_plate->f_load f_add_ant Add this compound f_load->f_add_ant f_add_ag Add Agonist & Measure Fluorescence f_add_ant->f_add_ag f_analyze Calculate IC50 f_add_ag->f_analyze f_analyze->end start Start Validation start->b_prep start->f_plate

Caption: Workflow for in vitro validation of this compound's anticholinergic activity.

Conclusion

The available in vitro data suggests that ethopropazine is a muscarinic receptor antagonist with a lower affinity than atropine, biperiden, and trihexyphenidyl. While its primary target is considered to be the M1 receptor, further studies are required to fully characterize the binding profile and selectivity of the (S)-enantiomer across all five muscarinic receptor subtypes. The experimental protocols and comparative data presented in this guide provide a framework for researchers to conduct these validation studies, ultimately leading to a more complete understanding of the anticholinergic properties of this compound.

References

(S)-Ethopropazine vs. Third-Generation P-gp Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a key player in multidrug resistance (MDR) in oncology and influences the pharmacokinetics of numerous drugs.[1][2][3] Its function as an efflux pump can reduce the efficacy of chemotherapeutic agents and limit drug penetration into critical sanctuaries like the brain.[1][4] To counteract this, several generations of P-gp inhibitors have been developed.[3] This guide provides a detailed comparison of (S)-ethopropazine, a phenothiazine derivative, with potent third-generation P-gp inhibitors such as tariquidar, zosuquidar, and elacridar.

Third-generation inhibitors were designed for high potency and specificity, aiming to overcome the toxicity and low affinity of earlier generations.[3][5] Compounds like tariquidar, zosuquidar, and elacridar exhibit high affinity for P-gp, often in the nanomolar range.[3][6] While this compound is a known P-gp inhibitor, this comparison will evaluate its standing against these advanced alternatives by examining quantitative data on their inhibitory potential and the experimental methods used for their assessment.

Quantitative Comparison of P-gp Inhibitory Potency

The efficacy of P-gp inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50), which indicates the concentration needed to inhibit 50% of P-gp activity. Lower IC50 values denote higher potency. The table below summarizes available data for this compound and key third-generation inhibitors. Note that direct comparative studies are limited, and IC50 values can vary significantly based on the cell line, substrate used, and specific experimental protocol.[7][8]

Inhibitor Cell Line / System IC50 (µM) Notes Reference
This compound Data not available in the provided search results.--
Tariquidar CHrB300.043Inhibition of vanadate-sensitive ATPase activity.[6]
Rat Brain (in vivo)ED50 = 3.0 mg/kgBased on (R)-[11C]verapamil PET imaging.[9]
Zosuquidar Cell Culture Models0.05 - 0.1Effective concentration for modulating P-gp-mediated resistance.[10]
Elacridar P-gp Labeling Assay0.16Inhibition of [3H]azidopine labeling.[11]
Caco-2~0.027Varies with substrate.[12]
Rat Brain (in vivo)ED50 = 1.2 mg/kgBased on (R)-[11C]verapamil PET imaging.[9]

IC50 values are highly dependent on the experimental setup. ED50 represents the dose required to achieve 50% of the maximum effect in vivo.

Mechanism of Action

Third-generation inhibitors like tariquidar act as potent, noncompetitive inhibitors of P-gp.[6] Tariquidar has a complex mechanism; it inhibits drug efflux by locking the transporter in a conformation that prevents the transition to an open state, even while it can activate ATPase activity.[13][14] It binds with high affinity (Kd of 5.1 nM) and can act as a substrate at low concentrations but as an inhibitor at higher concentrations.[6][15] Zosuquidar is also a potent and selective P-gp inhibitor with minimal effects on other MDR proteins like MRP1.[5][10] Elacridar is another potent inhibitor that has been shown to effectively reverse MDR in various cancer cell lines.[16]

The phenothiazine class, which includes ethopropazine's parent structure, is known to inhibit P-gp. For example, chlorpromazine, another phenothiazine, acts as a P-gp inhibitor, although it is weaker than second-generation inhibitors.[5]

Experimental Methodologies

The characterization of P-gp inhibitors relies on a variety of in vitro assays. These can be broadly categorized into drug accumulation/efflux assays, ATPase activity assays, and cytotoxicity potentiation assays.[1]

These assays directly measure the function of P-gp by quantifying the intracellular concentration of a fluorescent or radiolabeled P-gp substrate. Inhibition of P-gp leads to increased intracellular accumulation or decreased efflux of the substrate.

Typical Protocol (Rhodamine 123 Accumulation Assay): [17][18][19]

  • Cell Culture: P-gp-overexpressing cells (e.g., MCF7/ADR, Caco-2) and a parental, low-expressing cell line are seeded in plates.

  • Incubation: Cells are incubated with a fluorescent P-gp substrate, such as Rhodamine 123 (e.g., 5.25 µM), for a set period (e.g., 30-60 minutes) at 37°C.[17][20] This is performed in the presence and absence of various concentrations of the test inhibitor.

  • Washing: The cells are washed with cold buffer to stop the transport process and remove the extracellular substrate.

  • Quantification: The intracellular fluorescence is measured using a microplate reader or flow cytometry.[21] Increased fluorescence in the presence of the inhibitor indicates P-gp inhibition.

  • IC50 Calculation: The concentration of the inhibitor that results in a 50% increase in substrate accumulation is determined as the IC50 value.[17]

G Workflow for Rhodamine 123 Accumulation Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Seed_Cells Seed P-gp expressing cells (e.g., MCF7R) in 96-well plate Culture Culture for 24h Seed_Cells->Culture Add_Inhibitor Add test inhibitor (various concentrations) Culture->Add_Inhibitor Add_Substrate Add P-gp substrate (e.g., 5.25 µM Rhodamine 123) Add_Inhibitor->Add_Substrate Incubate Incubate at 37°C for 30-60 min Add_Substrate->Incubate Wash Wash cells with cold buffer Incubate->Wash Measure Quantify intracellular fluorescence (Spectrofluorimetry or Flow Cytometry) Wash->Measure Calculate Calculate IC50 value Measure->Calculate

Fig. 1: Rhodamine 123 Accumulation Assay Workflow.

P-gp utilizes the energy from ATP hydrolysis to efflux substrates. The rate of ATP hydrolysis is often modulated by the binding of substrates and inhibitors. This assay measures the generation of inorganic phosphate (Pi) from ATP.[22]

Typical Protocol (Pgp-Glo™ Assay System): [23][24]

  • Reaction Setup: Recombinant human P-gp membranes are incubated in a 96-well plate with assay buffer.[23]

  • Controls & Test Compounds: A positive control (e.g., 200 µM verapamil), a selective inhibitor control (e.g., 100 µM sodium orthovanadate), and various concentrations of the test compound are added.[23]

  • Initiation: The reaction is started by adding MgATP (e.g., 5 mM) and incubated for a specific time (e.g., 40 minutes) at 37°C.[23]

  • Detection: An ATP detection reagent is added to stop the reaction and measure the remaining ATP via a luciferase-based luminescent signal.

  • Analysis: A decrease in luminescence corresponds to ATP consumption. The change in luminescence relative to controls indicates whether the test compound stimulates or inhibits P-gp's ATPase activity.[24]

This assay determines an inhibitor's ability to restore the cytotoxic effect of a chemotherapeutic agent in MDR cancer cells.

Typical Protocol (MTT Assay): [11]

  • Cell Seeding: MDR cells are seeded in a 96-well plate.

  • Treatment: Cells are treated with a cytotoxic P-gp substrate (e.g., doxorubicin, paclitaxel) at various concentrations, both in the absence and presence of a fixed, non-toxic concentration of the P-gp inhibitor.

  • Incubation: Plates are incubated for a period allowing for cell proliferation (e.g., 48-72 hours).

  • Viability Assessment: A cell viability reagent like MTT is added. Viable cells convert MTT into a colored formazan product.

  • Measurement: The absorbance is read on a microplate reader. A decrease in the IC50 of the cytotoxic drug in the presence of the inhibitor demonstrates MDR reversal.

G Mechanism of P-gp Inhibition cluster_membrane Cell Membrane cluster_process Pgp P-glycoprotein (P-gp) ADP ADP + Pi Pgp->ADP Extracellular Extracellular Pgp->Extracellular Efflux Drug Chemotherapeutic Drug (Substrate) Drug->Pgp Enters Cell Inhibitor P-gp Inhibitor (e.g., Tariquidar) Inhibitor->Pgp Blocks Efflux ATP ATP ATP->Pgp Energy Efflux Drug Efflux Inhibition Inhibition Intracellular Intracellular

Fig. 2: P-gp mediated drug efflux and its inhibition.

Clinical Perspective and Conclusion

While third-generation P-gp inhibitors like tariquidar and zosuquidar showed immense promise in preclinical studies, they have largely failed to demonstrate significant improvements in therapeutic efficacy in clinical trials.[3][5][25] Reasons for this are complex, involving factors like unfavorable pharmacokinetic interactions, the presence of other resistance mechanisms, and inhibitor-related toxicities.[5][26] Zosuquidar, for example, was well-tolerated in a Phase I trial but did not ultimately improve outcomes in older patients with acute myeloid leukemia.[25][26][27] Tariquidar has also been evaluated in multiple trials with limited success in improving anticancer efficacy.[5]

There is a lack of recent, direct comparative data for this compound against these third-generation agents in the provided search results. While phenothiazines are known P-gp inhibitors, the third-generation compounds were specifically optimized for high-affinity, selective, and noncompetitive inhibition, achieving nanomolar potencies.[3][5][6] Based on the available data, third-generation inhibitors like tariquidar and elacridar are significantly more potent than first and second-generation compounds. Without quantitative IC50 or MDR reversal data for this compound, a direct performance comparison is challenging. However, the extensive development and characterization of third-generation inhibitors suggest they are more potent and specific tools for P-gp modulation in a research context, even if their clinical translation has been disappointing.

References

Assessing the specificity of (S)-ethopropazine for butyrylcholinesterase over acetylcholinesterase

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the selective inhibition of butyrylcholinesterase (BChE) over acetylcholinesterase (AChE) presents a significant area of therapeutic interest. (S)-Ethopropazine has emerged as a noteworthy candidate, demonstrating a marked preference for BChE. This guide provides a comparative assessment of its specificity, supported by experimental data and methodologies.

Quantitative Assessment of Inhibitory Potency

The inhibitory activity of this compound and its racemic form against both BChE and AChE has been quantified using dissociation constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀). A lower Kᵢ or IC₅₀ value indicates greater inhibitory potency. The data clearly illustrates the high selectivity of ethopropazine for BChE.

CompoundEnzymeInhibition Constant (Kᵢ)IC₅₀
This compound Butyrylcholinesterase (BChE)140 nM[1]Not explicitly found
This compound Acetylcholinesterase (AChE)Not explicitly foundNot explicitly found
Racemic Ethopropazine Butyrylcholinesterase (BChE)0.16 µM[2]1.6 µM
Racemic Ethopropazine Acetylcholinesterase (AChE)393 µM[2]1020 µM

Note: The Kᵢ value for the complex of this compound with acetylated BChE was found to be 730 nM[1]. Data for racemic ethopropazine is provided for comparative context, highlighting the inherent selectivity of the molecular scaffold.

Understanding the Mechanism of Action

Acetylcholinesterase and butyrylcholinesterase are both serine hydrolases responsible for the breakdown of the neurotransmitter acetylcholine. However, differences in the size and composition of their active sites allow for the development of selective inhibitors. This compound's greater affinity for BChE is attributed to these structural distinctions.

Cholinesterase_Action cluster_AChE Acetylcholinesterase (AChE) Pathway cluster_BChE Butyrylcholinesterase (BChE) Pathway cluster_Inhibition Inhibition AChE AChE Choline_A Choline AChE->Choline_A Acetate_A Acetate AChE->Acetate_A ACh Acetylcholine ACh->AChE BChE BChE Choline_B Choline BChE->Choline_B Butyrate Butyrate/Other BChE->Butyrate ACh_B Acetylcholine ACh_B->BChE S_Ethopropazine This compound S_Ethopropazine->AChE Low Specificity S_Ethopropazine->BChE High Specificity

Caption: Enzymatic action of AChE and BChE and the selective inhibition by this compound.

Experimental Protocols

The determination of cholinesterase inhibition is commonly performed using the Ellman method, a rapid and reliable spectrophotometric assay.

Principle: This method measures the activity of cholinesterases by quantifying the rate of production of thiocholine, a product of the enzymatic hydrolysis of a thiocholine ester substrate (e.g., acetylthiocholine or butyrylthiocholine). The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm. The rate of color change is proportional to the enzyme activity. The inhibitory effect of a compound is determined by measuring the reduction in enzyme activity in its presence.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human erythrocytes

  • Butyrylcholinesterase (BChE) from equine serum or human plasma

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine chloride (BTCC) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • This compound

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzymes, substrates, DTNB, and this compound in appropriate buffers.

  • Assay Mixture: In a 96-well microplate, add the phosphate buffer, followed by the test compound (this compound) at various concentrations, and the respective enzyme (AChE or BChE).

  • Pre-incubation: Incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add DTNB and the specific substrate (ATCI for AChE, BTCC for BChE) to initiate the enzymatic reaction.

  • Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the rate of a control reaction without the inhibitor. The IC₅₀ value, the concentration of inhibitor that causes 50% inhibition, can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Kᵢ value can be determined using various kinetic models and plotting methods, such as the Dixon plot or by non-linear regression analysis of reaction rates at different substrate and inhibitor concentrations.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reagent Stock Solutions B Dispense Buffer, Inhibitor, and Enzyme into Microplate A->B C Pre-incubate B->C D Add DTNB and Substrate C->D E Measure Absorbance at 412 nm D->E F Calculate Reaction Rates and % Inhibition E->F G Determine IC50/Ki Values F->G

Caption: Workflow for determining cholinesterase inhibition using the Ellman method.

Conclusion

The available experimental data robustly supports the high specificity of this compound for butyrylcholinesterase over acetylcholinesterase. Its potent inhibition of BChE, demonstrated by a low nanomolar Kᵢ value, contrasts sharply with the significantly weaker inhibition observed for the racemic mixture against AChE. This selectivity makes this compound a valuable tool for researchers studying the distinct physiological and pathological roles of BChE and a promising lead compound for the development of BChE-targeted therapeutics. Further studies to determine the specific Kᵢ of this compound for AChE would provide a more precise quantification of its selectivity.

References

Navigating P-glycoprotein Interactions: A Guide to the Clinical Relevance of In Vitro Inhibition Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

P-glycoprotein (P-gp), a key efflux transporter, plays a pivotal role in drug disposition and represents a critical checkpoint in drug development due to its potential for drug-drug interactions (DDIs). Understanding the inhibitory potential of a new chemical entity on P-gp is crucial for predicting its clinical performance and safety profile. While specific in vitro P-glycoprotein (P-gp) inhibition data for (S)-ethopropazine is not publicly available, this guide provides a comprehensive framework for evaluating such data for any compound. By presenting established experimental protocols and comparative data for known P-gp inhibitors, this document serves as a practical resource for researchers to assess the clinical relevance of their in vitro findings.

Introduction to P-glycoprotein and Its Clinical Significance

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is an ATP-dependent efflux pump with broad substrate specificity.[1][2] It is strategically located in various tissues, including the intestinal epithelium, blood-brain barrier, liver, and kidneys, where it actively transports a wide array of xenobiotics out of cells.[3] This protective mechanism can significantly impact the absorption, distribution, and elimination of therapeutic agents.

Inhibition of P-gp can lead to clinically significant DDIs.[4] When a P-gp inhibitor is co-administered with a drug that is a P-gp substrate, the substrate's efflux is blocked, leading to increased intracellular concentrations and systemic exposure. This can enhance the therapeutic effect of the substrate drug but also increases the risk of toxicity.[5] Therefore, regulatory agencies worldwide recommend in vitro evaluation of the P-gp inhibition potential of new drug candidates early in the development process.[1]

This compound and the Phenothiazine Class

Ethopropazine is a phenothiazine derivative. While direct P-gp inhibition data for this compound is scarce, studies have shown that several phenothiazine derivatives can act as P-gp inhibitors.[6][7][8] This suggests a potential for compounds in this class, including this compound, to interact with P-gp. A computational study has also suggested that ethopropazine is not a P-gp substrate.[9] However, without experimental data, the P-gp inhibitory activity and the clinical relevance for this compound remain to be determined.

Comparative Analysis of P-gp Inhibitors

To contextualize the assessment of P-gp inhibition, it is essential to compare the in vitro data of a test compound with that of well-characterized P-gp inhibitors. The half-maximal inhibitory concentration (IC50) is a key parameter used for this comparison. The following table summarizes the IC50 values for several known P-gp inhibitors across different in vitro assay systems.

InhibitorProbe SubstrateCell LineIC50 (µM)Reference
VerapamilDigoxinCaco-21.8[PMID: 22035352]
KetoconazoleDigoxinCaco-20.24[PMID: 23681145]
QuinidineDigoxinCaco-20.5[PMID: 17185312]
RitonavirDigoxinCaco-20.4[PMID: 17185312]
Cyclosporin ADigoxinCaco-21.2[PMID: 17185312]

Experimental Protocols for In Vitro P-gp Inhibition Assays

The following are detailed methodologies for two widely used in vitro assays to determine the P-gp inhibitory potential of a compound.

Caco-2 Bidirectional Permeability Assay

This assay assesses the potential of a test compound to inhibit the transport of a known P-gp substrate across a monolayer of Caco-2 cells, which are human colon adenocarcinoma cells that differentiate to form a polarized monolayer with morphological and functional similarities to the small intestinal epithelium.

Materials:

  • Caco-2 cells (passage 20-40)

  • Transwell® inserts (e.g., 24-well, 0.4 µm pore size)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • A known P-gp substrate (e.g., [³H]-Digoxin)

  • A positive control inhibitor (e.g., Verapamil)

  • The test compound

  • Liquid scintillation counter and cocktail

Procedure:

  • Cell Culture: Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm² and culture for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure integrity. Only use monolayers with TEER values > 200 Ω·cm².

  • Assay Preparation: Wash the cell monolayers with pre-warmed HBSS.

  • Transport Studies:

    • Apical to Basolateral (A-to-B) Transport: Add the P-gp substrate solution (with or without the test compound/positive control) to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.

    • Basolateral to Apical (B-to-A) Transport: Add the P-gp substrate solution (with or without the test compound/positive control) to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 2 hours) with gentle shaking.

  • Sample Collection: At the end of the incubation, collect samples from both the donor and receiver chambers.

  • Quantification: Determine the concentration of the P-gp substrate in the samples using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.

    • Calculate the efflux ratio (ER) = Papp (B-to-A) / Papp (A-to-B).

    • Determine the percent inhibition of the P-gp substrate transport by the test compound at various concentrations.

    • Calculate the IC50 value by fitting the concentration-inhibition data to a sigmoidal dose-response curve.

Calcein-AM Fluorescence Assay

This is a high-throughput screening assay that measures the intracellular accumulation of the fluorescent dye calcein, a product of the non-fluorescent P-gp substrate calcein-AM. Inhibition of P-gp leads to increased intracellular fluorescence.

Materials:

  • A cell line overexpressing P-gp (e.g., MDCK-MDR1 or K562/MDR)

  • The corresponding parental cell line (negative control)

  • Calcein-AM (acetoxymethyl ester)

  • A positive control inhibitor (e.g., Verapamil)

  • The test compound

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed the P-gp overexpressing cells and the parental cells into a 96-well black, clear-bottom plate and allow them to attach overnight.

  • Compound Incubation: Pre-incubate the cells with various concentrations of the test compound or the positive control for a short period (e.g., 15-30 minutes) at 37°C.

  • Substrate Addition: Add calcein-AM to all wells at a final concentration of approximately 0.25-1 µM.

  • Fluorescence Measurement: Immediately measure the intracellular fluorescence at time zero and then kinetically over a period of 60-90 minutes using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm).

  • Data Analysis:

    • Calculate the rate of calcein accumulation (slope of the fluorescence versus time curve).

    • Determine the percent inhibition of P-gp activity by comparing the rate of calcein accumulation in the presence of the test compound to the control (no inhibitor) and the positive control (maximal inhibition).

    • Calculate the IC50 value by plotting the percent inhibition against the concentration of the test compound.

Visualizing Workflows and Pathways

To aid in the understanding of the concepts discussed, the following diagrams illustrate the P-gp efflux mechanism, the experimental workflows, and a decision-making process for assessing clinical relevance.

P_gp_Mechanism cluster_membrane Cell Membrane Pgp {P-glycoprotein (P-gp)|ATP-Binding Cassette} Drug_out Drug (Substrate) (Extracellular) Pgp->Drug_out Efflux ADP ADP + Pi Pgp->ADP Drug_in Drug (Substrate) (Intracellular) Drug_in->Pgp Binding ATP ATP ATP->Pgp Hydrolysis Inhibitor P-gp Inhibitor (this compound?) Inhibitor->Pgp Inhibition

Caption: Mechanism of P-gp mediated drug efflux and its inhibition.

Caco2_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Seed Seed Caco-2 cells on Transwell inserts Culture Culture for 21-25 days (Monolayer formation) Seed->Culture TEER Measure TEER (Integrity check) Culture->TEER Add_Substrate Add P-gp substrate +/- Test Compound TEER->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Sample Collect samples from apical & basolateral chambers Incubate->Sample Quantify Quantify substrate concentration Sample->Quantify Calculate_Papp Calculate Papp (A>B, B>A) Quantify->Calculate_Papp Calculate_ER Calculate Efflux Ratio Calculate_Papp->Calculate_ER Calculate_IC50 Determine IC50 Calculate_ER->Calculate_IC50

Caption: Experimental workflow for the Caco-2 bidirectional permeability assay.

Clinical_Relevance_Decision_Tree Start In vitro P-gp inhibition data (IC50) Ratio Calculate [I]gut / IC50 ([I]gut = dose / 250 mL) Start->Ratio Cutoff Is [I]gut / IC50 ≥ 10? Ratio->Cutoff High_Risk High risk of clinical DDI. Further in vivo investigation is recommended. Cutoff->High_Risk Yes Low_Risk Low risk of clinical DDI. Cutoff->Low_Risk No

Caption: Decision tree for assessing the clinical relevance of in vitro P-gp inhibition data.

Conclusion

The evaluation of in vitro P-gp inhibition is a cornerstone of modern drug development, providing critical insights into the potential for clinically significant drug-drug interactions. Although specific experimental data for this compound is not currently available, the methodologies and comparative data presented in this guide offer a robust framework for researchers to assess the P-gp inhibition profile of any test compound. By following standardized protocols and utilizing appropriate decision-making criteria, scientists can effectively translate in vitro findings into a meaningful prediction of clinical outcomes, ultimately contributing to the development of safer and more effective medicines.

References

Safety Operating Guide

Safe Disposal of (S)-Ethopropazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. (S)-Ethopropazine, a phenothiazine derivative, requires careful handling and disposal in accordance with federal, state, and local regulations. This guide provides essential information and step-by-step procedures to ensure the safe and compliant disposal of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat.[1][2][3][4] Handle this compound in a well-ventilated area to avoid inhalation of any dust or aerosols.[1][2] In case of a spill, use appropriate tools to carefully collect the solid material and place it in a designated, sealed waste container.[1]

Disposal Procedures

Direct disposal of this compound into the trash or down the drain is not recommended.[5] The primary and most accepted method for the disposal of pharmaceutical waste, including this compound, is high-temperature incineration.[6][7][8] This process ensures the complete destruction of the compound, minimizing its environmental impact.

Step-by-Step Disposal Plan:

  • Segregation: Isolate this compound waste from other laboratory waste streams. This includes unused compounds, contaminated labware (e.g., vials, spatulas, weighing paper), and contaminated PPE.

  • Containerization: Place all this compound waste into a clearly labeled, sealed, and leak-proof hazardous waste container. The label should include the words "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.

  • Contact EHS: Notify your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. They will have established procedures with licensed waste management contractors for proper transportation and incineration.

  • Documentation: Maintain a record of the waste generated, including the quantity and date of disposal, as required by your institution and local regulations.

Alternative Disposal Considerations

In the absence of readily available chemical neutralization protocols for this compound in a standard laboratory setting, reliance on professional waste management services is the safest and most compliant approach. While some chemical treatments involving oxidation and sorption have been explored for removing phenothiazines from solutions, these are not established as routine disposal methods for laboratory waste and should not be attempted without specific validation and EHS approval.[9][10]

Quantitative Data on Disposal Methods
Disposal MethodOperating TemperatureEfficiencyConsiderations
High-Temperature Incineration >850°C, often 900-1200°C[6][7]Reduces waste volume by up to 90%[7]Preferred method for pharmaceutical waste. Ensures complete destruction. Must be carried out by a licensed facility.[6][7][8]
Landfill N/ANot RecommendedInappropriate for untreated pharmaceutical waste. Potential for environmental contamination.[11]
Sewer/Drain N/ANot RecommendedProhibited for pharmaceutical waste. Can contaminate water systems.[5]
Experimental Protocols

Currently, there are no widely published and validated experimental protocols for the chemical neutralization or degradation of this compound that are suitable for routine implementation in a research laboratory. The chemical oxidation of some phenothiazine drugs has been studied in aqueous acidic media, but these are research-level investigations and not established disposal procedures.[12] Therefore, adherence to the institutional and regulatory guidelines for disposal via a licensed contractor is mandatory.

Visual Guide to this compound Disposal

To aid in the decision-making process for the proper disposal of this compound, the following flowchart outlines the recommended workflow.

Workflow for this compound Disposal cluster_0 Waste Generation & Segregation cluster_1 Packaging & Labeling cluster_2 Disposal & Documentation start Generation of this compound Waste (Unused chemical, contaminated labware, PPE) segregate Segregate waste from other lab trash start->segregate container Place in a designated, sealed, and leak-proof hazardous waste container segregate->container label_waste Label container with: - 'Hazardous Waste' - 'this compound' - Other required information container->label_waste contact_ehs Contact Institutional Environmental Health & Safety (EHS) for pickup label_waste->contact_ehs documentation Maintain disposal records (quantity, date) contact_ehs->documentation end Waste collected by licensed contractor for incineration documentation->end

Caption: A flowchart outlining the step-by-step process for the safe disposal of this compound waste in a laboratory setting.

References

Personal protective equipment for handling (S)-ethopropazine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for (S)-Ethopropazine

This document provides crucial safety and logistical information for the handling of this compound in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining personal protective equipment (PPE), operational protocols, and disposal plans.

Disclaimer: No specific safety data sheet (SDS) for the (S)-enantiomer of ethopropazine was located. The following information is based on the available data for ethopropazine hydrochloride, the hydrochloride salt of the racemic mixture. The fundamental safety precautions for the single enantiomer are expected to be broadly similar.

Quantitative Safety Data

The following table summarizes key quantitative safety data for ethopropazine hydrochloride. This information is critical for risk assessment in a laboratory setting.

ParameterValueSpeciesSource
Oral LD50 1700 mg/kgRat[1]
650 mg/kgMouse[1]
Subcutaneous LD50 3300 mg/kgRat[2]
670 mg/kgMouse[2]
Melting Point 225-228 °C (437-440.6 °F)N/A[1]
Molecular Weight 348.9 g/mol N/A[1]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure when handling this compound, which is harmful if swallowed[2].

  • Eye and Face Protection: Wear tightly fitting safety goggles or safety glasses with side-shields.[3]

  • Hand Protection: Chemical-resistant gloves are mandatory. While specific permeation data for ethopropazine is not available, double gloving with nitrile gloves is a recommended practice for handling toxic powders.[4][5] Nitrile gloves offer good resistance to a range of chemicals, but it is crucial to change them immediately if contamination is suspected.[6]

  • Body Protection: A fully fastened lab coat is required.[4][5] For procedures with a higher risk of contamination, consider additional protective clothing such as aprons or oversleeves.[5]

  • Respiratory Protection: For weighing and handling of the powder form, a NIOSH-approved N95 dust mask or a full-face respirator should be used to prevent inhalation.[3] All manipulations that could generate dust or aerosols should be performed in a certified chemical fume hood.[3]

Operational and Disposal Plans

Adherence to strict operational and disposal protocols is vital for the safe handling of this compound.

Experimental Protocol: Weighing and Handling of Powdered this compound

This protocol outlines the steps for safely weighing and handling powdered this compound to minimize exposure.

  • Preparation:

    • Designate a specific work area within a chemical fume hood for handling this compound.[1][4]

    • Cover the work surface with absorbent bench paper.[2]

    • Ensure all necessary equipment (spatulas, weigh boats, containers with lids, anti-static gun) is within the designated area.[1][4]

  • Weighing Procedure:

    • Place an empty, lidded container on the balance and tare it.[1][4]

    • Transfer the container to the chemical fume hood.

    • Carefully add the powdered this compound to the container, then securely close the lid.[1][4]

    • Use an anti-static gun if the powder is prone to static dispersal.[1][4]

    • Return the closed container to the balance to record the weight.[1][4]

    • If adjustments to the weight are needed, return the container to the fume hood.[4]

  • Post-Handling and Decontamination:

    • After handling, decontaminate the designated work area and any non-disposable equipment by wiping surfaces with a towel wetted with a solvent in which ethopropazine is soluble (e.g., ethanol, DMSO).[4][7]

    • Dispose of all contaminated disposable items, including gloves and bench paper, as hazardous chemical waste.[4]

    • Wash hands thoroughly with soap and water after removing gloves.[1][4]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste:

    • All unused this compound and contaminated materials (e.g., weigh boats, pipette tips, gloves) must be collected in a designated, sealed, and clearly labeled hazardous waste container.

    • Do not dispose of this compound with household garbage or discharge it into the sewage system.

    • Disposal must be carried out in accordance with federal, state, and local environmental regulations.

  • Empty Containers:

    • Empty containers should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste.

    • After rinsing, deface or remove the label before disposing of the container in the appropriate recycling or trash receptacle.

Visualized Safety Information

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of powdered this compound in a laboratory setting.

G cluster_prep Preparation cluster_weigh Weighing cluster_post Post-Handling prep1 Designate work area in fume hood prep2 Cover surface with bench paper prep1->prep2 prep3 Assemble necessary equipment prep2->prep3 weigh1 Tare lidded container on balance prep3->weigh1 Proceed to weighing weigh2 Add powder to container in fume hood weigh1->weigh2 weigh3 Close lid securely weigh2->weigh3 weigh4 Weigh closed container weigh3->weigh4 post1 Decontaminate work area and equipment weigh4->post1 Proceed to post-handling post2 Dispose of contaminated materials as hazardous waste post1->post2 post3 Remove PPE and wash hands post2->post3

Caption: Workflow for Safe Handling of Powdered this compound.

Signaling Pathway of Anticholinergic Toxicity

This compound is an anticholinergic agent, and overexposure can lead to anticholinergic toxidrome. This diagram illustrates the pathway from exposure to the manifestation of toxic effects.[7][8][9]

G cluster_exposure Exposure cluster_mechanism Mechanism of Action cluster_effects Toxic Effects (Anticholinergic Toxidrome) exposure Overexposure to this compound (Inhalation, Ingestion, Dermal Contact) mechanism Competitive Antagonism of Muscarinic Acetylcholine Receptors exposure->mechanism central Central Nervous System: - Agitated Delirium - Confusion - Hallucinations mechanism->central Central Blockade peripheral Peripheral Nervous System: - Mydriasis (dilated pupils) - Tachycardia (fast heart rate) - Hyperthermia (elevated temperature) - Dry Skin and Mucous Membranes - Urinary Retention mechanism->peripheral Peripheral Blockade

Caption: Pathway of Anticholinergic Toxicity from Overexposure.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.